Pnaic
Beschreibung
BenchChem offers high-quality Pnaic suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pnaic including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
96158-78-0 |
|---|---|
Molekularformel |
C20H23NO2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(6aR)-11-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol |
InChI |
InChI=1S/C20H23NO2/c1-3-10-21-11-9-13-5-4-6-15-18(13)16(21)12-14-7-8-17(22)20(23-2)19(14)15/h4-8,16,22H,3,9-12H2,1-2H3/t16-/m1/s1 |
InChI-Schlüssel |
HCFIZIBIAJNVGH-MRXNPFEDSA-N |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC |
Isomerische SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC |
Kanonische SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC |
Synonyme |
N-n-propylnorisoapocodeine PNAIC |
Herkunft des Produkts |
United States |
Peptide Nucleic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid (PNA) is a synthetic polymer that mimics the structure of DNA and RNA.[1][2][3] First synthesized in 1991 by Nielsen, Egholm, Berg, and Buchardt, PNA possesses a unique chemical architecture that confers remarkable properties, making it a valuable tool in molecular biology, diagnostics, and as a potential therapeutic agent.[1] This guide provides an in-depth exploration of PNA's structure, properties, and applications, with a focus on quantitative data and detailed experimental protocols.
The Core Structure of Peptide Nucleic Acid
Unlike the sugar-phosphate backbone of DNA and RNA, the backbone of PNA is composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds.[1] The standard purine and pyrimidine nucleobases are attached to this backbone via a methylene carbonyl linker.[1][4] This fundamental difference in backbone structure results in a neutral molecule, as it lacks the negatively charged phosphate groups found in natural nucleic acids.[1][] This neutrality is a key factor in many of PNA's unique characteristics.[1][]
The structural similarity in nucleobase spacing allows PNA to hybridize with complementary DNA and RNA sequences following Watson-Crick base-pairing rules.[6][7] However, the polyamide backbone imparts a higher degree of stability and specificity to these hybrid duplexes.[2][7]
Visualizing the Structural Differences: DNA vs. RNA vs. PNA
Physicochemical Properties of PNA
The unique structure of PNA gives rise to several advantageous properties compared to traditional oligonucleotides.
Binding Affinity and Specificity
The absence of electrostatic repulsion between the neutral PNA backbone and the negatively charged DNA or RNA backbone leads to stronger binding in PNA/DNA and PNA/RNA duplexes compared to their natural counterparts.[1][] This increased affinity means that shorter PNA oligomers (typically 13-20 bases) can be used for applications that would normally require longer DNA or RNA probes.[1][8]
Furthermore, PNA exhibits greater specificity in binding to complementary nucleic acid sequences. A single base mismatch in a PNA/DNA duplex is more destabilizing than a similar mismatch in a DNA/DNA duplex, leading to a higher signal-to-noise ratio in hybridization-based assays.[1]
Stability
PNAs are highly resistant to degradation by nucleases and proteases, enzymes that readily break down DNA, RNA, and proteins.[1][8] They are also stable over a wide range of pH conditions.[1] This exceptional stability makes PNA a robust tool for in vitro and potentially in vivo applications.
Quantitative Data on Thermal Stability
The thermal stability of PNA-containing duplexes is significantly higher than that of DNA/DNA duplexes. The melting temperature (Tm), the temperature at which 50% of the duplex dissociates, is a key measure of this stability.
| Duplex Type (10 bp) | Transition Temperature (Tm) in K | Calorimetric Transition Enthalpy (kJ mol⁻¹) |
| PNA/DNA | 329 - 343 | 209 ± 6 to 283 ± 37 |
| DNA/DNA | 317.9 - 326.5 (7-20 K lower than PNA/DNA) | 72 ± 29 to 236 ± 24 |
| Data sourced from differential scanning calorimetry (DSC) measurements in 10 mM sodium phosphate buffer (pH 7.0).[9][10][11] |
The Tm of a PNA/DNA duplex is typically about 1°C higher per base pair compared to a corresponding DNA/DNA duplex.[8] PNA/RNA duplexes exhibit even higher thermal stability.[8]
Synthesis of Peptide Nucleic Acids
PNA oligomers are synthesized using methods adapted from peptide chemistry, most commonly through solid-phase synthesis.[6][12] This process involves the sequential addition of protected PNA monomers to a growing chain attached to a solid support.
General Workflow for PNA Synthesis
Experimental Protocols and Applications
The unique properties of PNA make it suitable for a wide range of applications in research and diagnostics.
PNA Fluorescence In Situ Hybridization (PNA-FISH)
PNA probes are ideal for FISH applications due to their high affinity, specificity, and rapid hybridization kinetics.[13][14] They can be used to detect specific DNA sequences in chromosomes, cells, and tissues.
Materials:
-
PNA probe (e.g., Telomere or Centromere specific)
-
Hybridization Buffer (e.g., 20 mM Tris-HCl pH 7.4, 60% formamide)
-
Wash Solution (e.g., 2X SSC with 0.1% Tween-20)
-
Ethanol series (70%, 85%, 100%)
-
DAPI counterstain
-
Mounting medium
-
Microscope slides with fixed cells/chromosomes
Procedure:
-
Slide Preparation: Prepare slides with fixed cells or chromosomes according to standard cytogenetic protocols.
-
Pre-hybridization (Optional but Recommended):
-
Treat slides with RNase A (100 µg/ml in PBS) for 20 minutes at 37°C to reduce background from RNA.
-
Wash slides twice in PBS for 2 minutes each.
-
Treat with Pepsin (0.005% in 10 mM HCl) for 5 minutes at 37°C for better probe penetration.
-
Wash slides twice in PBS for 2 minutes each.
-
-
Dehydration: Dehydrate the slides by immersing for 2 minutes each in 70%, 85%, and 100% cold ethanol. Air dry completely.[13]
-
Hybridization Mixture Preparation:
-
Denaturation and Hybridization:
-
Washing:
-
Counterstaining and Mounting:
-
Stain the slide with DAPI solution for 10 minutes.
-
Wash the slide briefly in distilled water.
-
Dry the slide and mount with a coverslip using an appropriate mounting medium.
-
-
Microscopy: Observe the slides using a fluorescence microscope with appropriate filter sets.
Antisense and Antigene Therapies
PNAs are being investigated as therapeutic agents due to their ability to bind to DNA or mRNA and modulate gene expression.
-
Antisense Mechanism: PNA oligomers can bind to complementary mRNA sequences, sterically blocking the translation process by preventing the ribosome from accessing the message. This leads to a decrease in the production of the target protein.[7] Unlike some other antisense technologies, PNAs do not typically induce RNase H-mediated degradation of the target mRNA.[7]
-
Antigene Mechanism: PNAs can also bind directly to double-stranded DNA through a process called strand invasion, forming a stable PNA/DNA/PNA triplex.[16] This can block transcription by preventing RNA polymerase from binding to the gene's promoter or coding region.[7]
Challenges and Future Directions
Despite their promising characteristics, the therapeutic application of PNAs faces challenges, primarily related to their poor cellular uptake due to their neutral charge and hydrophobicity.[1][] To overcome this, various strategies are being explored, including the conjugation of PNAs to cell-penetrating peptides (CPPs) to facilitate their entry into cells.[17][18]
Future research will likely focus on optimizing PNA chemistry to improve solubility and cell permeability, as well as on developing more efficient and targeted delivery systems. The continued exploration of PNA in diagnostics, particularly in the development of rapid and sensitive detection methods, also holds significant promise.
Conclusion
Peptide nucleic acid represents a powerful class of synthetic nucleic acid analogs with properties that offer distinct advantages over natural DNA and RNA. Its high binding affinity, specificity, and enzymatic stability have established it as a valuable tool for a variety of molecular biology applications, from advanced cytogenetics with PNA-FISH to the investigation of novel therapeutic strategies. As delivery methods improve, the potential for PNA to translate into clinical diagnostics and therapeutics will undoubtedly continue to grow.
References
- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 6. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. About Peptide Nucleic Acids (PNA) | PNA Bio [pnabio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnabio.com [pnabio.com]
- 14. pnabio.com [pnabio.com]
- 15. eurogentec.com [eurogentec.com]
- 16. Peptide nucleic acid (PNA) binding and its effect on in vitro transcription in Friedreich’s ataxia triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Principles of PNA-DNA Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic that has garnered significant attention in molecular biology, diagnostics, and therapeutic development due to its unique properties.[1] Unlike DNA, which possesses a negatively charged sugar-phosphate backbone, PNA features a neutral N-(2-aminoethyl)glycine backbone.[2][3] This fundamental structural difference confers upon PNA remarkable hybridization characteristics, including high affinity and specificity for complementary DNA and RNA sequences, exceptional stability, and resistance to enzymatic degradation.[1][2] This guide provides a comprehensive technical overview of the core principles governing PNA-DNA hybridization, detailed experimental methodologies for its characterization, and a summary of key quantitative data.
Core Principles of PNA-DNA Hybridization
The hybridization of PNA to a complementary DNA strand is governed by Watson-Crick base pairing, similar to DNA-DNA interactions.[4] However, the neutral backbone of PNA introduces several key distinctions that are fundamental to its utility.
Physicochemical Principles
The absence of electrostatic repulsion between the neutral PNA backbone and the negatively charged DNA backbone is a primary contributor to the high thermal stability of PNA-DNA duplexes compared to their DNA-DNA counterparts.[5] This lack of charge repulsion also means that the stability of PNA-DNA hybrids is significantly less dependent on the ionic strength of the surrounding solution.[6][7] In fact, unlike DNA-DNA duplexes which are stabilized by increasing salt concentrations, PNA-DNA duplexes are generally more stable at lower ionic strengths.[6][8] This is attributed to a higher association rate at lower salt concentrations.[6][8]
Structure of the PNA-DNA Duplex
PNA-DNA hybrids typically adopt a right-handed helical structure, often referred to as a P-helix, which is wider and has a larger pitch than a standard B-form DNA duplex.[2] The precise geometry can vary depending on the sequence and environmental conditions.
Thermodynamics and Kinetics
The formation of a PNA-DNA duplex is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG°). For perfectly matched sequences, the average free energy of binding has been determined to be approximately -6.5 ± 0.3 kJ mol⁻¹ per base pair.[9][10] The hybridization is primarily enthalpy-driven, with a significant release of heat upon duplex formation.
Kinetically, the association rate of PNA with DNA is influenced by ionic strength, with higher rates observed at lower salt concentrations.[6][8] The dissociation rate, however, is largely insensitive to ionic strength but is significantly lower than that of a corresponding DNA-DNA duplex, contributing to the high overall stability of the PNA-DNA hybrid.[6][8]
Specificity and Mismatch Discrimination
PNA exhibits exceptional sequence specificity. A single base mismatch in a PNA-DNA duplex is more destabilizing than a similar mismatch in a DNA-DNA duplex, resulting in a significant drop in the melting temperature (Tm), typically between 15-20°C.[1][9][10] This high level of discrimination is critical for applications requiring precise targeting of specific DNA sequences. The destabilizing effect of a mismatch can be influenced by its position within the sequence and the identity of the neighboring base pairs.[9][10][11]
Key Factors Influencing PNA-DNA Hybridization
Several factors can influence the stability and kinetics of PNA-DNA hybridization:
-
Sequence Length: As with DNA, the stability of a PNA-DNA duplex increases with the length of the complementary sequence.
-
Base Composition: The higher number of hydrogen bonds in G-C base pairs compared to A-T pairs contributes to greater stability.
-
Ionic Strength: As previously mentioned, lower ionic strength generally favors PNA-DNA hybridization due to an increased association rate.[6][8]
-
Temperature: Temperature is a critical factor, with higher temperatures leading to the denaturation of the PNA-DNA duplex. The melting temperature (Tm) is a key parameter for characterizing duplex stability.
-
pH: PNA is stable over a wide pH range.[1]
-
PNA Modifications: Chemical modifications to the PNA backbone or nucleobases can be used to modulate hybridization properties, such as increasing stability or cellular uptake.[2]
Quantitative Data on PNA-DNA Hybridization
The following tables summarize key quantitative data on the thermodynamics and mismatch effects of PNA-DNA hybridization.
Table 1: Thermodynamic Parameters for PNA-DNA Duplex Formation
| Duplex (10-mer) | Tm (°C) | ΔG° (kJ·mol⁻¹) | ΔH° (kJ·mol⁻¹) | -TΔS° (kJ·mol⁻¹) |
| PNA:DNA (3neg) | 46.1 ± 0.6 | 48.0 ± 0.3 | 208.4 ± 1.0 | 160.4 ± 1.0 |
| PNA:DNA (3pos) | 49.1 ± 1.0 | 49.8 ± 0.3 | 213.2 ± 2.7 | 163.4 ± 2.9 |
Data for 10-base pair duplexes with negatively (3neg) and positively (3pos) charged side chains, highlighting the influence of backbone modifications. Data extracted from van't Hoff analysis of UV melting curves.[4]
Table 2: Effect of Single Base Mismatches on PNA-DNA Duplex Stability
| Duplex Type | ΔTm (°C) per mismatch | Free Energy Penalty (kJ·mol⁻¹) |
| 9-mer and 12-mer PNA-DNA | 15 - 20 | ~15 |
This significant drop in melting temperature and the associated free energy penalty underscore the high specificity of PNA binding.[9][10]
Experimental Protocols
Characterizing PNA-DNA hybridization involves a variety of biophysical techniques. Below are detailed methodologies for key experiments.
PNA Synthesis and Purification
PNA oligomers are typically synthesized using automated solid-phase methods, similar to peptide synthesis.[8][12][13]
Protocol for Solid-Phase PNA Synthesis:
-
Resin Preparation: Start with a solid support resin (e.g., MBHA resin).[8]
-
Monomer Coupling Cycle:
-
Deprotection: Remove the temporary protecting group (e.g., Fmoc or Boc) from the N-terminus of the growing PNA chain.[13]
-
Activation: Activate the incoming PNA monomer.
-
Coupling: Couple the activated monomer to the deprotected N-terminus.
-
Capping (Optional): Cap any unreacted amino groups to prevent the formation of deletion sequences.
-
-
Repeat: Repeat the coupling cycle until the desired PNA sequence is assembled.
-
Cleavage and Deprotection: Cleave the PNA from the resin and remove the permanent side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA).[12]
-
Precipitation: Precipitate the crude PNA product using diethyl ether.[14]
-
Purification: Purify the PNA oligomer using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][12]
-
Characterization: Confirm the identity and purity of the synthesized PNA using techniques like MALDI-TOF mass spectrometry.[8]
UV-Vis Thermal Melting Analysis
This technique is used to determine the melting temperature (Tm) of a PNA-DNA duplex, a key indicator of its thermal stability.
Protocol for UV-Vis Thermal Melting:
-
Sample Preparation: Prepare a solution containing equimolar concentrations of the PNA and complementary DNA strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[6]
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Melting Profile Acquisition:
-
Equilibrate the sample at a low temperature (e.g., 20°C).
-
Increase the temperature at a constant rate (e.g., 1°C/minute) to a high temperature (e.g., 90°C), continuously monitoring the absorbance at 260 nm.
-
The absorbance will increase as the duplex denatures into single strands (hyperchromic effect).
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at which 50% of the duplexes have dissociated, corresponding to the midpoint of the transition in the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived from the shape of the melting curve using van't Hoff analysis.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of the kinetics (association and dissociation rates) of PNA-DNA hybridization.
Protocol for SPR Analysis:
-
Sensor Chip Preparation: Immobilize one of the binding partners (typically the PNA probe) onto the surface of an SPR sensor chip. This can be achieved via various chemistries, such as biotin-streptavidin coupling.
-
Analyte Injection: Flow a solution containing the complementary DNA strand (the analyte) over the sensor surface at a constant flow rate.
-
Association Phase: Monitor the change in the SPR signal (measured in resonance units, RU) in real-time as the DNA binds to the immobilized PNA.
-
Dissociation Phase: Replace the analyte solution with buffer and monitor the decrease in the SPR signal as the PNA-DNA duplex dissociates.
-
Data Analysis:
-
Fit the association and dissociation curves to kinetic models (e.g., the Langmuir model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) can be calculated as kd/ka.
-
Applications in Research and Drug Development
The unique properties of PNA make it a valuable tool in various applications, particularly in antisense and antigene therapies.
Antisense and Antigene Strategies
PNA oligomers can be designed to bind to specific mRNA (antisense) or DNA (antigene) sequences, thereby inhibiting gene expression.
-
Antisense Mechanism: A PNA oligomer binds to a target mRNA sequence, sterically blocking the ribosome from translating the mRNA into a protein.
-
Antigene Mechanism: A PNA oligomer can bind to a specific gene sequence in the DNA, either by strand invasion to form a PNA-DNA-PNA triplex or a double-duplex invasion complex, which can block transcription.[7]
Conclusion
PNA-DNA hybridization represents a powerful tool for researchers and drug developers. The unique physicochemical properties of PNA, stemming from its neutral backbone, lead to high-affinity, high-specificity binding to DNA that is largely independent of ionic strength. A thorough understanding of the principles of PNA-DNA hybridization, coupled with robust experimental methodologies for its characterization, is essential for harnessing the full potential of PNA in applications ranging from diagnostics to the development of novel gene-targeted therapies. The data and protocols presented in this guide provide a solid foundation for the design and implementation of PNA-based research and development projects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Thermodynamic parameters for the formation of duplexes of PNA 3neg and PNA 3pos with DNA and RNA.* - Public Library of Science - Figshare [plos.figshare.com]
- 5. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strand Invasion of DNA Quadruplexes by PNA: Comparison of Homologous and Complementary Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. rsc.org [rsc.org]
The Core Mechanism of Action of Peptide Nucleic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a pseudopeptide backbone, rendering it exceptionally stable in biological systems.[1] First synthesized in 1991, PNA's unique structure, where the standard sugar-phosphate backbone of DNA and RNA is replaced by repeating N-(2-aminoethyl)-glycine units, confers upon it remarkable properties.[2][3] Its neutral charge eliminates the electrostatic repulsion inherent in natural nucleic acids, leading to stronger and more specific binding to complementary DNA and RNA sequences.[3][4][5] This enhanced affinity, coupled with resistance to enzymatic degradation by nucleases and proteases, positions PNA as a promising candidate for a wide array of therapeutic and diagnostic applications, including antigene and antisense therapies.[3][4][5]
This technical guide provides an in-depth exploration of the core mechanisms of action of PNAs, detailing their binding modes, cellular uptake strategies, and the experimental protocols used for their characterization.
Core Mechanisms of Action: High-Affinity and Specific Target Recognition
The primary mechanism of action for PNA revolves around its ability to bind with high affinity and specificity to target DNA and RNA sequences. This interaction is governed by standard Watson-Crick base pairing rules, but the neutral backbone of PNA introduces significant advantages over natural nucleic acids.[4][6][7]
Key Properties:
-
High Thermal Stability: The lack of electrostatic repulsion results in a higher melting temperature (Tm) for PNA/DNA and PNA/RNA duplexes compared to their natural counterparts.[2][3] On average, the Tm of a PNA/DNA duplex is 1°C higher per base pair.[2]
-
Salt-Independent Hybridization: The stability of PNA/DNA duplexes is largely independent of salt concentration, a stark contrast to DNA/DNA duplexes which are destabilized at low ionic strength.[2][3]
-
Enhanced Specificity: PNA oligomers exhibit greater specificity in binding to complementary DNA, with a single base-pair mismatch being more destabilizing than in a DNA/DNA duplex.[5][8] The free energy penalty for a single mismatch is approximately 15 kJ mol⁻¹ bp⁻¹.[8]
These properties allow PNAs to effectively interfere with cellular processes by sterically blocking the functional sites of DNA or RNA.
PNA Binding Modes
PNAs can bind to single-stranded and double-stranded nucleic acids through several distinct modes:
Duplex Formation (Antisense Mechanism)
PNAs with mixed purine/pyrimidine sequences can bind to complementary single-stranded RNA or DNA to form a stable PNA/RNA or PNA/DNA duplex.[9][10] This is the basis of the antisense mechanism, where PNA binding to mRNA can physically block translation by preventing the assembly of the ribosome initiation complex or impeding ribosome elongation.[4] Unlike some antisense oligonucleotides, PNA-RNA hybrids are not substrates for RNase H, meaning they act via steric hindrance rather than inducing target degradation.[10][11][12]
Triplex Formation (Antigene Mechanism)
Homopyrimidine PNAs can bind to the major groove of double-stranded DNA (dsDNA) to form a (PNA)₂/DNA triplex.[13] This structure involves both Watson-Crick and Hoogsteen base pairing.[4] The formation of this stable triplex is a key component of the antigene strategy, where PNA can inhibit gene transcription by preventing the binding of transcription factors or blocking the progression of RNA polymerase.[3]
Strand Invasion
A remarkable feature of PNA is its ability to invade a DNA duplex, displacing one of the DNA strands to form a more stable PNA-DNA duplex and a displaced D-loop structure.[4][13][14] This can occur through different mechanisms:
-
Triplex Invasion: A bis-PNA, where two PNA strands are linked, can form a triplex-invasion complex. One PNA strand binds via Watson-Crick pairing and the other via Hoogsteen pairing to the complementary DNA strand.[15][16]
-
Double-Duplex Invasion: A pair of pseudocomplementary PNAs can invade the DNA duplex to form a highly stable double-duplex invasion complex.[15]
The ability to perform strand invasion allows PNAs to target and modulate genes within the chromosomal context.[14]
Visualization of PNA Binding Modes
Caption: Overview of PNA binding modes with target nucleic acids.
Cellular Uptake of Peptide Nucleic Acids
A significant hurdle for the therapeutic application of PNAs is their poor cellular uptake due to their size and neutral charge.[1] To overcome this, various strategies have been developed:
-
Cell-Penetrating Peptide (CPP) Conjugation: Covalently linking PNAs to CPPs, such as Tat or oligo-arginine peptides, has proven to be an effective method to enhance their cellular delivery.[17][18][19][20][21] These conjugates are generally taken up through endocytosis.[20][22]
-
Lipid-Mediated Delivery: Co-transfection of PNAs with cationic lipids or conjugation to lipophilic moieties can facilitate their entry into cells.[1][19]
-
Backbone Modifications: Incorporating guanidinium groups into the PNA backbone can improve cellular uptake, mimicking the function of CPPs.[6]
Even with these strategies, endosomal escape remains a limiting factor for reaching cytosolic or nuclear targets.[17][18] The use of endosomolytic agents like chloroquine can enhance the biological activity of PNA conjugates.[17][18]
Experimental Workflows and Protocols
The characterization of PNA's mechanism of action relies on a variety of biophysical and cell-based assays.
Typical Experimental Workflow
A typical workflow for evaluating a novel PNA construct involves synthesis, binding characterization, cellular uptake analysis, and functional assays.
Caption: A generalized workflow for the development and testing of PNAs.
Detailed Experimental Protocols
1. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the PNA-nucleic acid interaction in a single experiment.[23][24]
-
Principle: A solution of one reactant (e.g., DNA) is titrated into a solution of the other reactant (e.g., PNA) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
-
Methodology:
-
Prepare solutions of PNA and the complementary DNA or RNA in the same buffer (e.g., phosphate-buffered saline).
-
Load the PNA solution into the sample cell and the DNA/RNA solution into the injection syringe.
-
Perform a series of small, sequential injections of the DNA/RNA solution into the PNA solution.
-
The resulting heat changes are measured after each injection until the PNA is saturated.
-
The data are fitted to a binding model to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[23]
-
-
Typical Instrument: Microcal Omega titration calorimeter.[23]
2. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for studying the real-time kinetics of molecular interactions.[25][26][27][28]
-
Principle: One molecule (ligand, e.g., biotinylated DNA) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., PNA) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Methodology:
-
Immobilize a biotinylated DNA or RNA target onto a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the PNA solution over the sensor surface to measure the association phase.
-
Flow buffer over the surface to measure the dissociation phase.
-
Regenerate the sensor surface to remove the bound PNA.
-
The resulting sensorgrams (plots of response versus time) are fitted to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[25][29]
-
3. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique used to detect PNA binding to a nucleic acid target.
-
Principle: The electrophoretic mobility of a nucleic acid fragment in a non-denaturing gel is reduced upon binding to a PNA molecule.
-
Methodology:
-
Label the target DNA or RNA fragment (e.g., with a radioactive isotope or a fluorescent dye).
-
Incubate the labeled nucleic acid with varying concentrations of the PNA.
-
Separate the free and PNA-bound nucleic acid by non-denaturing polyacrylamide or agarose gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a PNA-nucleic acid complex.
-
Quantitative Data Summary
The binding affinities of PNAs for their targets are significantly higher than those of their DNA counterparts.
| Interaction Type | Method | Binding Constant (Kₐ) / Dissociation Constant (Kₑ) | Reference |
| PNA/DNA (10-mer) | ITC | Kₐ: 1.8 x 10⁶ M⁻¹ to 4.15 x 10⁷ M⁻¹ | |
| DNA/DNA (10-mer) | ITC | Kₐ: 2.9 x 10⁵ M⁻¹ to 1.9 x 10⁷ M⁻¹ | [30] |
| PNA-DNA (mismatch) | - | Apparent Kₐ of ~0.02 M⁻¹ per mismatch | [8] |
Conclusion
Peptide nucleic acids represent a powerful class of molecules with a unique mechanism of action centered on high-affinity, sequence-specific binding to DNA and RNA. Their neutral backbone confers superior hybridization properties and biological stability compared to natural nucleic acids. While cellular delivery remains a challenge, ongoing advancements in conjugation and modification strategies are paving the way for their broader application in research and as potential therapeutic agents. The combination of robust binding, steric hindrance of cellular machinery, and the ability to invade double-stranded DNA makes PNAs a versatile tool for the targeted modulation of gene expression.
References
- 1. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 3. The application of Peptide nucleic acids (PNAs) - Creative Peptides Blog [creative-peptides.com]
- 4. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00017B [pubs.rsc.org]
- 8. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antisense properties of duplex- and triplex-forming PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Peptide nucleic acid (PNA) binding-mediated gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. portlandpress.com [portlandpress.com]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. drughunter.com [drughunter.com]
- 27. cytivalifesciences.com [cytivalifesciences.com]
- 28. jacksonimmuno.com [jacksonimmuno.com]
- 29. Investigating the kinetics of DNA-DNA and PNA-DNA interactions using surface plasmon resonance-enhanced fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Gene Targeting: A Technical Guide to the Advantages of Peptide Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) represent a paradigm shift in the field of synthetic nucleic acid analogs, offering a powerful toolkit for researchers and drug developers. Their unique chemical architecture, which replaces the sugar-phosphate backbone of DNA and RNA with a neutral polyamide chain, confers a range of advantageous properties that overcome many of the limitations of traditional nucleic acids. This technical guide provides an in-depth exploration of these advantages, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.
Core Advantages of PNA Over Traditional Nucleic Acids
The fundamental differences in the molecular structure of PNAs bestow them with superior biochemical and biophysical characteristics compared to their natural counterparts. These advantages are critical for applications ranging from diagnostics to therapeutics.
Enhanced Binding Affinity and Specificity
The neutral backbone of PNA eliminates the electrostatic repulsion that exists between the negatively charged phosphate backbones of DNA and RNA strands. This results in significantly stronger and more stable binding of PNAs to their complementary DNA and RNA targets.[1][2][3] This enhanced affinity is reflected in a higher melting temperature (Tm) of PNA/DNA and PNA/RNA duplexes compared to their natural DNA/DNA or DNA/RNA equivalents.[4][5][6]
The increased binding strength of PNAs also leads to greater sequence specificity. A single base mismatch in a PNA/DNA duplex is more destabilizing than a similar mismatch in a DNA/DNA duplex, making PNAs highly effective for applications requiring precise sequence recognition.[4]
Superior Stability
PNAs exhibit remarkable resistance to enzymatic degradation.[7] Unlike DNA and RNA, which are susceptible to cleavage by nucleases, the polyamide backbone of PNA is not recognized by these enzymes.[7] Furthermore, PNAs are also resistant to protease degradation, ensuring their stability in cellular extracts and serum. This inherent stability extends their half-life both in vitro and in vivo, a crucial attribute for therapeutic applications.[8] PNAs also demonstrate stability over a wide range of pH conditions.[8]
Versatility in Gene Regulation
PNAs can modulate gene expression through multiple mechanisms, primarily through antisense and antigene strategies.
-
Antisense Inhibition: PNAs can bind to complementary mRNA sequences with high affinity, sterically blocking the translation process by preventing ribosome binding or progression.[7][9][10] Unlike some antisense oligonucleotides, PNAs do not typically induce degradation of the target mRNA by RNase H, acting instead as potent steric blockers.[9] They can also interfere with splicing processes.[9]
-
Antigene Inhibition: PNAs are capable of invading double-stranded DNA to form a stable PNA-DNA-PNA triplex or a PNA-DNA duplex with a displaced DNA strand.[7][10][11] This "strand invasion" allows PNAs to bind to specific gene promoter regions or other regulatory sequences, thereby inhibiting transcription by physically blocking the binding of transcription factors or RNA polymerase.[7][10]
-
miRNA Inhibition: PNAs can be designed to target and inhibit the function of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression.[12][13] By binding to a specific miRNA, the PNA can prevent it from interacting with its target mRNA, thus modulating gene expression.[12]
Quantitative Data Presentation
The following tables summarize the key quantitative advantages of PNAs over traditional nucleic acids based on published data.
| Parameter | PNA/DNA Duplex | DNA/DNA Duplex | Reference(s) |
| Melting Temperature (Tm) for a 10-mer duplex | 329 K to 343 K | 7-20 K lower than corresponding PNA/DNA duplex | [5][6] |
| Association Rate Constant (kon) for a 9-mer | ~4-fold lower than DNA:DNA | Higher than PNA:DNA | [1] |
| Dissociation Rate Constant (koff) for a 9-mer | ~14-fold slower than DNA:DNA | Faster than PNA:DNA | [1] |
| Association Constant (Ka) | ~4-fold larger than DNA:DNA | Lower than PNA:DNA | [1] |
Table 1: Comparison of Hybridization Properties of PNA/DNA and DNA/DNA Duplexes. The data highlights the significantly higher thermal stability and overall binding affinity of PNA/DNA duplexes.
| Parameter | PNA | DNA/RNA | Reference(s) |
| Nuclease Resistance | Highly resistant | Susceptible to degradation | [7] |
| Protease Resistance | Highly resistant | Not applicable | [7] |
| pH Stability | Stable over a wide pH range | Prone to depurination at low pH | [8] |
Table 2: Comparison of the Stability of PNA and Natural Nucleic Acids. This table underscores the exceptional stability of PNAs in biological environments.
Key Experimental Protocols
This section provides detailed methodologies for three fundamental applications of PNAs: solid-phase synthesis, PNA-FISH, and PNA-mediated PCR clamping.
Protocol 1: Solid-Phase PNA Synthesis
Solid-phase synthesis is the standard method for producing custom PNA oligomers. The following protocol is a generalized procedure based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-PNA monomers (A, C, G, T)
-
Solid support resin (e.g., PAL-PEG-PS resin)
-
Coupling reagents (e.g., HATU, HBTU)
-
Activator base (e.g., DIPEA, N-methylmorpholine)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Capping solution (e.g., acetic anhydride and pyridine in DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like m-cresol)
-
Dry dichloromethane (DCM) and dimethylformamide (DMF)
-
Diethyl ether
-
Automated peptide synthesizer or manual synthesis vessel
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Preparation: Swell the solid support resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with the deprotection solution. Wash the resin thoroughly with DMF and DCM.
-
Monomer Coupling:
-
Pre-activate the Fmoc-PNA monomer by dissolving it with the coupling reagent and activator base in DMF.
-
Add the activated monomer solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 30-60 minutes).
-
Wash the resin with DMF and DCM to remove excess reagents.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with the capping solution. Wash the resin with DMF and DCM.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.
-
Cleavage and Deprotection: After the final monomer is coupled and deprotected, wash the resin and dry it. Treat the resin with the cleavage cocktail to cleave the PNA from the solid support and remove the protecting groups from the nucleobases.
-
Precipitation and Purification: Precipitate the crude PNA by adding cold diethyl ether. Collect the precipitate by centrifugation and wash it with diethyl ether. Purify the PNA using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized PNA using mass spectrometry and analytical HPLC.
Protocol 2: PNA Fluorescence In Situ Hybridization (PNA-FISH)
PNA-FISH is a powerful technique for the detection and visualization of specific DNA or RNA sequences in cells and tissues. The high affinity and specificity of PNA probes result in a rapid and robust hybridization process with low background noise.
Materials:
-
Fluorescently labeled PNA probe
-
Cells fixed on a microscope slide
-
Hybridization buffer (e.g., 70% formamide, 10 mM Tris-HCl pH 7.5, with a blocking agent)
-
Wash solutions (e.g., saline-sodium citrate (SSC) buffer with Tween 20)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fix cells on a microscope slide using a suitable fixative (e.g., methanol/acetic acid or paraformaldehyde).
-
Dehydrate the cells through a series of ethanol washes (e.g., 70%, 85%, 100%) and air dry.[14]
-
-
Denaturation:
-
Prepare the hybridization solution by diluting the PNA probe in the hybridization buffer.
-
Apply the hybridization solution to the slide and cover with a coverslip.
-
Denature the cellular DNA and the PNA probe by heating the slide on a hot plate or in a thermal cycler (e.g., at 80-85°C for 5-10 minutes).[14][15]
-
-
Hybridization:
-
Incubate the slide at a temperature suitable for hybridization (e.g., room temperature or 37°C) for 1-3 hours in a humidified chamber.[15]
-
-
Washing:
-
Counterstaining and Mounting:
-
Stain the cell nuclei with DAPI.
-
Wash the slide briefly to remove excess DAPI.
-
Mount the slide with an antifade mounting medium.
-
-
Visualization:
-
Visualize the fluorescent signal using a fluorescence microscope with the appropriate filters for the PNA probe's fluorophore and DAPI.
-
Protocol 3: PNA-Mediated PCR Clamping
PNA-mediated PCR clamping is a technique used for the sensitive detection of low-abundance mutations in a sample. A PNA oligomer is designed to be perfectly complementary to the wild-type DNA sequence. The high-affinity binding of the PNA to the wild-type template blocks its amplification by the DNA polymerase, thus allowing for the preferential amplification of the mutant allele.[16][17]
Materials:
-
PNA clamp (complementary to the wild-type sequence)
-
PCR primers (flanking the region of interest)
-
DNA template
-
Taq DNA polymerase and dNTPs
-
PCR buffer
-
Real-time PCR instrument (for quantitative analysis) or standard thermal cycler
Procedure:
-
Assay Design:
-
Design a PNA clamp that is perfectly complementary to the wild-type sequence and overlaps with or is in close proximity to one of the primer binding sites.
-
Design PCR primers that flank the mutation site.
-
-
PCR Reaction Setup:
-
Prepare the PCR reaction mixture containing the DNA template, PCR primers, dNTPs, Taq polymerase, and the PNA clamp. The optimal concentration of the PNA clamp typically needs to be determined empirically, but a starting point is often in the micromolar range.[18]
-
-
Thermal Cycling:
-
A typical PCR clamping protocol includes a specific PNA annealing step.[19] A representative thermal cycling profile is as follows:
-
Initial Denaturation: 95°C for 5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
PNA Annealing (Clamping): A higher temperature (e.g., 70-75°C) for 30 seconds to allow for specific PNA binding to the wild-type template.
-
Primer Annealing: A lower temperature (e.g., 55-60°C) for 30 seconds.
-
Extension: 72°C for 30-60 seconds.
-
-
Final Extension: 72°C for 5 minutes.
-
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis or, for quantitative analysis, monitor the amplification in real-time using a fluorescent dye or probe. The presence of a PCR product indicates the presence of the mutant allele.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to PNA technology.
Caption: PNA antisense mechanism: PNA binds to mRNA, sterically blocking ribosome binding and inhibiting protein translation.
Caption: PNA antigene mechanism: PNA invades duplex DNA, forming a stable complex that blocks transcription.
Caption: Workflow for solid-phase PNA synthesis using Fmoc chemistry.
Caption: Experimental workflow for PNA Fluorescence In Situ Hybridization (FISH).
Caption: Logical relationship in PNA-mediated PCR clamping for mutation detection.
Conclusion
Peptide Nucleic Acids offer a compelling set of advantages over traditional nucleic acids for a wide array of applications in research, diagnostics, and therapeutics. Their enhanced binding affinity, superior stability, and versatile mechanisms for gene modulation make them an invaluable tool for scientists and drug development professionals. While challenges such as cellular uptake remain an active area of research, the ongoing development of PNA chemistry and delivery strategies continues to expand their potential. The protocols and data presented in this guide provide a solid foundation for harnessing the power of PNAs in the laboratory and beyond.
References
- 1. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The application of Peptide nucleic acids (PNAs) - Creative Peptides Blog [creative-peptides.com]
- 11. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next generation miRNA inhibition using short anti-seed PNAs encapsulated in PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnabio.com [pnabio.com]
- 15. eurogentec.com [eurogentec.com]
- 16. mdpi.com [mdpi.com]
- 17. PNA-mediated PCR clamping. Applications and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
- 19. caister.com [caister.com]
The Dawn of a Synthetic Mimic: An In-depth Technical Guide to Peptide Nucleic Acids
Introduction
In the landscape of molecular biology and drug development, the quest for synthetic molecules that can mimic and interact with nucleic acids has been a driving force for innovation. Among the most significant breakthroughs in this field is the invention of Peptide Nucleic Acid (PNA). With its unique peptide-like backbone, PNA exhibits remarkable binding affinity and specificity to DNA and RNA, coupled with exceptional biological stability. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and fundamental properties of PNAs, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
Peptide Nucleic Acid was first synthesized and described in 1991 by a team of Danish scientists: Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt.[1][2] Their invention stemmed from a desire to create a DNA mimic with a non-charged backbone, hypothesizing that the absence of electrostatic repulsion would lead to stronger and more specific binding to natural nucleic acids. This pioneering work, conducted at the University of Copenhagen and the Risø National Laboratory, laid the foundation for a new class of molecules with profound implications for diagnostics, antisense therapy, and genome editing.[1][2]
The core innovation of PNA lies in the replacement of the sugar-phosphate backbone of DNA and RNA with a repeating N-(2-aminoethyl)glycine unit, to which the nucleobases are attached via a methylene carbonyl linker.[1] This elegant design confers upon PNA a remarkable resistance to degradation by nucleases and proteases, a significant advantage for in vivo applications.[2]
Physicochemical Properties and Binding Affinity
The neutral backbone of PNA is the primary determinant of its exceptional hybridization characteristics. The absence of negative charges eliminates the electrostatic repulsion that exists between the phosphate backbones of DNA and RNA, resulting in significantly more stable duplexes.
Binding Affinity Data
The enhanced binding affinity of PNA to its complementary DNA and RNA sequences is quantitatively demonstrated by higher melting temperatures (Tm) and lower equilibrium dissociation constants (KD) compared to their natural counterparts.
Table 1: Melting Temperatures (Tm) of PNA-DNA and PNA-RNA Duplexes
| Duplex Type | Sequence | Tm (°C) | Mismatch Tm (°C) | ΔTm (°C) | Reference |
| PNA-DNA | 10-mer | 311.1 - 339.6 K | - | - | [3] |
| DNA-DNA | 10-mer | 302.4 - 328.0 K | - | - | [3] |
| PNA-RNA | 15-mer | ~4°C higher than PNA-DNA | - | - | [1] |
| PNA-PNA | 8-mer | 52.0 - 55.0 | - | - | [4] |
| PNA-DNA | (mismatched) | - | 8-20°C lower than perfect match | 8-20 | [5] |
Table 2: Equilibrium Dissociation Constants (KD) of PNA-DNA Duplexes
| Duplex Type | Sequence Length | KD | Reference |
| PNA-DNA | 15-mer | ≈ 5 nM | [6] |
| PNA-DNA (cationic) | - | 48.1 nM | [2] |
| PNA-DNA (achiral) | - | 1280 nM | [2] |
Mismatch Discrimination
A key feature of PNA is its superior ability to discriminate between perfectly matched and mismatched target sequences. A single base mismatch in a PNA/DNA duplex is significantly more destabilizing than in a DNA/DNA duplex, leading to a larger decrease in the melting temperature (ΔTm).[2][5] This high specificity is crucial for applications such as single nucleotide polymorphism (SNP) detection and allele-specific gene targeting. The relative signal intensities of mismatched PNA probes can be as low as 1.6% to 12.1% of the perfect match probes.[7]
Experimental Protocols
The synthesis of PNA oligomers is typically performed using solid-phase peptide synthesis techniques. The most common method utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Manual Fmoc-Based PNA Synthesis Protocol
This protocol outlines the general steps for manual solid-phase synthesis of a PNA oligomer.
1. Resin Preparation:
-
Start with a suitable solid support, such as a Rink Amide resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
2. Deprotection:
-
Remove the Fmoc protecting group from the terminal amine of the resin or the growing PNA chain.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc groups.
3. Monomer Coupling:
-
Activate the carboxyl group of the incoming Fmoc-PNA monomer.
-
Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Wash the resin with DMF.
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, perform a capping step.
-
Treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF.
-
Wash the resin with DMF.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent monomer until the desired PNA sequence is assembled.
6. Cleavage and Deprotection:
-
After the final monomer is coupled and the terminal Fmoc group is removed, cleave the PNA from the resin and remove the base-protecting groups.
-
A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA) and a scavenger, such as m-cresol (e.g., 95:5 TFA:m-cresol).
-
Incubate the resin with the cleavage cocktail for 1-2 hours.
-
Precipitate the cleaved PNA in cold diethyl ether.
7. Purification and Analysis:
-
Purify the crude PNA oligomer using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purity and identity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Automated Flow Synthesis of PNA
Recent advancements have led to the development of automated flow synthesis platforms for PNA, offering significant improvements in speed and efficiency.[8][9]
1. System Setup:
-
The synthesizer consists of pumps, valves, a heated reactor containing the solid-phase resin, and in-line detectors.[8]
-
Reagents (PNA monomers, activators, deprotection solutions) are stored in reservoirs.
2. Synthesis Cycle:
-
Deprotection: A solution of 20% piperidine in DMF is flowed through the reactor to remove the Fmoc group.
-
Washing: The resin is washed with DMF.
-
Coupling: A pre-activated solution of the PNA monomer is flowed through the heated reactor. The elevated temperature (e.g., 70°C) accelerates the coupling reaction, often completing it in seconds.[8][9]
-
Washing: The resin is washed with DMF.
3. Cleavage and Purification:
-
Cleavage and purification steps are typically performed offline using the same methods as in manual synthesis.
Signaling Pathways and Applications
The unique properties of PNAs have enabled their use in a wide range of applications, particularly in modulating gene expression and as diagnostic tools.
Antisense and Antigene Therapy
PNAs are potent antisense and antigene agents. By binding to complementary mRNA sequences, they can sterically block translation, leading to the downregulation of specific proteins.[10] This mechanism is being explored for the treatment of various diseases, including cancer and genetic disorders.
One prominent example is the targeting of the KRAS oncogene. Mutations in KRAS are common in many cancers and lead to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. PNA oligomers designed to bind to the mutated KRAS mRNA can inhibit its translation, thereby blocking the oncogenic signaling cascade.[11]
Caption: PNA-mediated inhibition of KRAS signaling.
Splicing Modulation
PNAs can also be designed to modulate pre-mRNA splicing. By binding to specific sequences at intron-exon junctions or within introns, they can block the access of the splicing machinery, leading to exon skipping or inclusion. This approach has therapeutic potential for genetic diseases caused by splicing mutations, such as Duchenne muscular dystrophy and spinal muscular atrophy.[12]
Caption: PNA-mediated splicing modulation.
Experimental Workflows
The development and application of PNAs involve a series of well-defined experimental workflows.
PNA Synthesis and Purification Workflow
Caption: Workflow for PNA synthesis and purification.
Conclusion
Since their discovery, Peptide Nucleic Acids have evolved from a chemical curiosity to a powerful tool in molecular biology and a promising platform for therapeutic development. Their unique chemical structure imparts properties that are in many ways superior to their natural counterparts, including higher binding affinity, greater specificity, and enhanced biological stability. As synthesis methods become more efficient and our understanding of their in vivo behavior deepens, PNAs are poised to play an increasingly important role in the future of precision medicine and diagnostics. This guide has provided a foundational understanding of the core principles of PNA technology, offering a starting point for researchers and developers to explore the vast potential of this remarkable DNA mimic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. Highly sensitive PNA array platform technology for single nucleotide mismatch discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Peptide Nucleic Acid (PNA) Chemistry, Protocols, and Applications
Abstract: Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral N-(2-aminoethyl)glycine backbone, a feature that imparts unique chemical and biological properties.[1][2] PNA oligomers exhibit high binding affinity and specificity to complementary DNA and RNA sequences, forming exceptionally stable duplexes.[3] This stability is largely independent of ionic strength due to the uncharged nature of the PNA backbone, which eliminates electrostatic repulsion.[2][4] Furthermore, PNAs are resistant to degradation by nucleases and proteases, making them robust tools for a wide range of biological applications.[3] This guide provides an in-depth review of PNA core chemistry, presents quantitative biophysical data, details key experimental protocols, and illustrates its mechanisms of action in therapeutic and diagnostic contexts. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of PNA technology.
Core Chemistry and Properties
Peptide Nucleic Acid (PNA) is a synthetic polymer in which the entire deoxyribose-phosphate backbone of DNA is replaced by a pseudopeptide chain of repeating N-(2-aminoethyl)glycine units. The standard nucleobases (Adenine, Guanine, Cytosine, and Thymine) are attached to this backbone via a methylene carbonyl linker.[5][[“]] This fundamental structural change from a charged phosphodiester backbone to a neutral, achiral polyamide backbone is the source of PNA's most significant properties.[4]
Key properties stemming from this unique structure include:
-
High Stability: PNA-DNA and PNA-RNA duplexes are significantly more thermally stable than their natural DNA-DNA or DNA-RNA counterparts.[2][7]
-
Ionic Strength Independence: The thermal stability of PNA/DNA duplexes is virtually independent of salt concentration, a stark contrast to DNA/DNA duplexes where low ionic strength is destabilizing.[2][4]
-
Enzymatic Resistance: The unnatural peptide backbone makes PNAs resistant to degradation by both nucleases and proteases.[3][[“]]
-
High Specificity: PNAs exhibit excellent mismatch discrimination, with a single-base mismatch in a PNA/DNA duplex causing a more significant drop in thermal stability compared to a similar mismatch in a DNA/DNA duplex.[8][9]
-
Variable Binding Orientations: PNA can bind to complementary nucleic acids in both parallel and antiparallel orientations following Watson-Crick base-pairing rules.[5][[“]]
Biophysical and Hybridization Properties: Quantitative Data
The hybridization of PNA to DNA and RNA has been extensively characterized. The following tables summarize key quantitative data from thermal melting and calorimetric studies.
Table 1: Thermal Stability (T_m) of PNA/DNA vs. DNA/DNA Duplexes
The melting temperature (T_m) is a critical measure of duplex stability. PNA/DNA duplexes consistently show higher T_m values than isosequential DNA/DNA duplexes. On average, the T_m of a PNA/DNA duplex is about 1°C higher per base pair compared to the corresponding DNA/DNA duplex.[2][9] Mismatch discrimination is also superior, with a single mismatch resulting in a T_m drop of approximately 15-20°C for PNA/DNA, compared to about 10°C for DNA/DNA.[9][10]
| Duplex Type and Sequence | Condition | T_m (°C) | ΔT_m for Mismatch (°C) | Reference |
| 10-mer PNA/DNA (Perfect Match) | 10 mM Sodium Phosphate, pH 7.0 | 55.8 - 70.0 | N/A | [7][11][12] |
| 10-mer DNA/DNA (Perfect Match) | 10 mM Sodium Phosphate, pH 7.0 | 44.9 - 53.5 | N/A | [7][11][12] |
| 12-mer PNA/DNA (Perfect Match) | Not Specified | ~76 | N/A | [13] |
| 12-mer PNA/DNA (Single Mismatch) | Not Specified | ~57 | -19 | [13] |
| 9-mer PNA/DNA (Single Mismatch) | Not Specified | 15-20°C lower than perfect match | -15 to -20 | [10][14] |
Table 2: Thermodynamic Parameters of PNA/DNA vs. DNA/DNA Hybridization
Isothermal Titration Calorimetry (ITC) provides a direct measurement of the thermodynamic parameters governing duplex formation. Data shows that PNA/DNA hybridization is an enthalpically driven process.
| Duplex (10-mer) | Binding Constant (K_b) (M⁻¹) | Binding Enthalpy (ΔH°) (kJ/mol) | Free Energy (ΔG°) (kJ/mol) | Reference |
| PNA(GA)/DNA | 4.15 x 10⁷ | -110 | -43.5 | [15][16] |
| PNA(TT)/DNA | 1.8 x 10⁶ | -103 | -35.7 | [15][16] |
| PNA(CG)/DNA | 2.1 x 10⁷ | -194 | -41.8 | [15][16] |
| DNA(CC)/DNA | 1.9 x 10⁷ | -154 | -41.5 | [15][16] |
| DNA(GT)/DNA | 2.9 x 10⁵ | -143 | -31.2 | [15][16] |
| DNA(CG)/DNA | 1.8 x 10⁷ | -223 | -41.4 | [15][16] |
Key Applications and Mechanisms of Action
The unique properties of PNA make it a versatile tool in diagnostics and as a potential therapeutic agent. Its primary mechanisms of action, antisense and antigene, rely on high-affinity binding to nucleic acid targets.
Antisense Mechanism
As an antisense agent, PNA binds to a specific sequence on a target mRNA molecule. Because PNA/RNA duplexes are not substrates for cellular enzymes like RNase H, the antisense mechanism is based on steric hindrance.[17] The PNA physically blocks the ribosomal machinery from either initiating or elongating translation, thereby inhibiting protein synthesis.[5][17][18]
Antigene Mechanism
In an antigene strategy, PNA targets duplex DNA directly. Homopyrimidine PNAs can invade the DNA double helix at a complementary homopurine tract.[19] This process, known as strand invasion, displaces one of the DNA strands and forms a highly stable PNA-DNA-PNA triplex, leaving the other DNA strand in a displaced loop (D-loop).[18] This structural disruption can block the binding of transcription factors or RNA polymerase, thereby inhibiting gene transcription.[17][18]
Diagnostic Applications: PNA-FISH Workflow
PNA probes are ideal for Fluorescence In Situ Hybridization (FISH) due to their high affinity, specificity, and rapid hybridization kinetics.[20][21] PNA-FISH is widely used for pathogen identification and cytogenetics, such as quantifying telomere length.[22] The workflow is faster and often produces lower background noise than traditional DNA-based FISH.
Experimental Protocols
Solid-Phase PNA Synthesis (Fmoc Chemistry)
PNA oligomers are most commonly synthesized using solid-phase methods adapted from peptide synthesis, with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry being a prevalent strategy.[23][24] The synthesis proceeds from the C-terminus to the N-terminus on a solid support resin.[24]
Materials:
-
Rink Amide resin (or similar)
-
Fmoc-protected PNA monomers (A, C, G, T)
-
Deprotection solution: 20% piperidine in DMF
-
Activation solution: HATU or PyBOP®
-
Coupling solution: DIPEA and Lutidine in DMF
-
Capping solution (optional): Acetic anhydride
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., m-cresol)
-
Automated peptide synthesizer or manual synthesis vessel
Methodology:
-
Resin Preparation: Swell the solid support resin in a suitable solvent like Dimethylformamide (DMF).
-
Fmoc Deprotection (Deblocking): Remove the Fmoc protecting group from the N-terminus of the growing chain by treating the resin with the deprotection solution. This exposes a primary amine for the next coupling step.[25]
-
Monomer Activation: In a separate vessel, pre-activate the carboxylic acid group of the next Fmoc-PNA monomer using an activation agent (e.g., HATU) and a base (e.g., DIPEA).[25]
-
Coupling: Add the activated monomer solution to the resin. The activated carboxyl group reacts with the free amine on the resin-bound chain, forming a peptide bond. Allow the reaction to proceed for a set time (e.g., 7.5-30 minutes).[25][26]
-
Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino groups can be permanently blocked (capped) using a reagent like acetic anhydride.[26]
-
Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-6 for each monomer in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a strong acid cleavage cocktail (e.g., TFA-based). This cleaves the completed PNA oligomer from the solid support and removes any remaining side-chain protecting groups.[25]
-
Purification: Precipitate the crude PNA from the cleavage solution. Purify the final product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[25]
-
Analysis: Confirm the identity and purity of the PNA oligomer by mass spectrometry (e.g., MALDI-TOF).[27]
PNA Fluorescent In Situ Hybridization (PNA-FISH)
This protocol provides a general framework for using fluorescently-labeled PNA probes to detect specific DNA sequences in fixed cells.[20][28]
Materials:
-
Slides with fixed cells/tissues
-
Fluorescently-labeled PNA probe (e.g., Cy3-labeled telomere probe)
-
Hybridization Buffer: Typically contains 20 mM Tris pH 7.4, 60% formamide, and a blocking agent.[20]
-
Wash Solution: 2X SSC with 0.1% Tween-20
-
Dehydration series: 70%, 85%, 100% ethanol
-
DAPI counterstain solution
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Methodology:
-
Slide Preparation:
-
Probe Preparation:
-
Denaturation and Hybridization:
-
Pre-warm the slide in an incubator at the same high temperature (80-85°C) for 5 minutes.[28]
-
Apply the heated PNA probe solution to the target area on the slide and cover with a coverslip.[28]
-
Incubate the slide at this high temperature for 10 minutes to denature the target chromosomal DNA.[21]
-
Move the slide to room temperature and incubate in the dark for 30-60 minutes to allow the PNA probe to hybridize to its target.[20]
-
-
Washing:
-
Staining and Mounting:
-
Visualization:
Challenges and Future Directions
Despite its many advantages, the primary obstacle to the widespread therapeutic use of PNA is its poor cellular uptake due to its neutral charge and relatively large size.[29][30] Current research is heavily focused on overcoming this delivery challenge. Strategies being explored include:
-
Conjugation to Cell-Penetrating Peptides (CPPs): Covalently linking PNAs to short, cationic peptides that can facilitate entry into cells.[30][31][32]
-
Lipid-Based Formulations: Encapsulating PNAs within liposomes or other lipid nanoparticles to improve membrane permeability.[31][33]
-
Endosomolytic Agents: Co-administration of agents that help the PNA escape from endosomes into the cytoplasm where it can reach its target mRNA or nucleus.[31][32]
The continued development of novel backbone modifications and effective delivery systems will be crucial for translating the powerful chemical properties of PNA into successful diagnostic and therapeutic applications.[34]
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 3. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pnabio.com [pnabio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Antisense and antigene properties of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PNA Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnabio.com [pnabio.com]
- 21. pnabio.com [pnabio.com]
- 22. PNA-based microbial pathogen identification and resistance marker detection: An accurate, isothermal rapid assay based on genome-specific features - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]
- 24. emeraldcloudlab.com [emeraldcloudlab.com]
- 25. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 26. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. eurogentec.com [eurogentec.com]
- 29. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cellular delivery of peptide nucleic acid by cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]
- 32. In Vitro Cellular Delivery of Peptide Nucleic Acid (PNA) | Springer Nature Experiments [experiments.springernature.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of Peptide Nucleic Acid (PNA) Duplexes
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers unique hybridization and thermodynamic properties. This technical guide provides a comprehensive overview of the thermodynamic characteristics of PNA duplexes, including PNA-DNA, PNA-RNA, and PNA-PNA hybrids. Understanding these properties is crucial for the application of PNAs in diagnostics, therapeutics, and molecular biology.
Core Thermodynamic Principles of PNA Duplex Formation
The stability of PNA duplexes is governed by the fundamental principles of thermodynamics, where the change in Gibbs free energy (ΔG°) determines the spontaneity of the hybridization process. This is related to the change in enthalpy (ΔH°) and entropy (ΔS°) by the equation:
ΔG° = ΔH° - TΔS°
-
Enthalpy (ΔH°) represents the heat change accompanying duplex formation, primarily driven by hydrogen bonding and base stacking interactions.
-
Entropy (ΔS°) reflects the change in disorder of the system. The formation of an ordered duplex from single strands results in a decrease in entropy.
-
Gibbs Free Energy (ΔG°) is the overall measure of duplex stability. A more negative ΔG° indicates a more stable duplex.
-
Melting Temperature (T_m) is the temperature at which half of the duplexes are dissociated into single strands. It is a key indicator of duplex stability.
PNA-containing duplexes are generally more thermally stable than their corresponding DNA-DNA or DNA-RNA counterparts.[1][2] This enhanced stability is largely attributed to the absence of electrostatic repulsion between the neutral PNA backbone and the negatively charged phosphodiester backbone of DNA or RNA.[1][2]
Quantitative Thermodynamic Data
The following tables summarize key thermodynamic parameters for various PNA duplexes, providing a basis for comparison and design of PNA-based applications.
Table 1: Thermodynamic Parameters for PNA/DNA Duplex Formation
| Duplex Type | Length (bp) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | T_m (°C) | Experimental Method | Reference |
| PNA/DNA | 6-20 | -6.5 ± 0.3 per bp | - | - | - | UV-melting, ITC | [3][4][5] |
| PNA(GA)/DNA | 10 | - | - | - | - | ITC | [6] |
| PNA(CG)/DNA | 10 | - | -194 | - | - | ITC | [6] |
| PNA(TT)/DNA | 10 | - | - | - | - | ITC | [6] |
| PNA(GT)/DNA | 10 | - | -77 | - | - | ITC | [6] |
| PNA/DNA | 10 | - | 209 ± 6 to 283 ± 37 | - | 56-70 | DSC | [7][8][9][10] |
Table 2: Thermodynamic Parameters for Mismatched PNA/DNA Duplexes
| Mismatch Type | Duplex Length | ΔT_m (°C) | ΔΔG° (kJ/mol) | Reference |
| Single Mismatch | 9-mer, 12-mer | -15 to -20 | ~15 | [3][4][5] |
| A/A Mismatch | 11-mer | Maximally destabilizing | - | [11] |
| G/G Mismatch | 11-mer | Maximally destabilizing | - | [11] |
| G/T Mismatch | 11-mer | Most stable mismatch | - | [11] |
| T/T Mismatch | 11-mer | Most stable mismatch | - | [11] |
Table 3: Thermodynamic Parameters for Modified PNA Duplexes
| Modification | Effect on T_m (PNA/DNA) | Effect on T_m (PNA/RNA) | Reference |
| γ-hydroxymethyl (single) | +4 °C | +3 °C | [12] |
| Fully γ-modified | +19 °C | +10 °C | [12] |
| N-methylation (fully) | -12 to -18 °C | - | [12] |
| Cationic/amino-alkyl base | Favorable enthalpy change (-80 kJ/mol) | - | [13] |
Experimental Protocols for Thermodynamic Analysis
Accurate determination of thermodynamic parameters relies on precise experimental methodologies. The most common techniques are UV-melting analysis, Differential Scanning Calorimetry (DSC), and Isothermal Titration Calorimetry (ITC).
This technique measures the change in UV absorbance of a duplex solution as the temperature is increased. The dissociation of the duplex into single strands leads to an increase in absorbance (hyperchromicity).
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00017B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
The Future of Peptide Nucleic Acid Research: A Technical Guide for Scientists and Drug Developers
Introduction
Peptide Nucleic Acids (PNAs) stand at the forefront of genetic research and therapeutic development. As synthetic analogs of DNA and RNA, their unique N-(2-aminoethyl)-glycine backbone grants them remarkable properties, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation.[1][2] These characteristics make PNAs powerful tools for a myriad of applications, from diagnostics to gene editing. However, challenges, particularly in cellular delivery, have historically limited their clinical translation.[1][3] This technical guide delves into the promising future directions of PNA research, offering an in-depth overview of emerging applications, novel chemical modifications, and advanced delivery strategies. It also provides detailed experimental protocols and quantitative data to empower researchers in this dynamic field.
I. Future Directions in PNA Research
The versatility of PNAs is driving innovation across multiple scientific disciplines. The coming years are poised to witness significant advancements in the following key areas:
Therapeutic Applications
PNA-based therapies are moving beyond conceptual stages, with one drug currently in clinical trials and several others in development.[4] The ability of PNAs to modulate gene expression through various mechanisms underpins their therapeutic potential.
-
Antisense and Antigene Therapies: PNAs are highly effective as antisense agents, binding to mRNA to block translation, and as antigene agents, targeting DNA to inhibit transcription.[1] Future research will focus on optimizing PNA sequences and modifications to enhance their potency and specificity for treating a range of diseases, including cancer and viral infections.[1][5]
-
Anti-miR Therapeutics: MicroRNAs (miRNAs) are crucial regulators of gene expression, and their dysregulation is implicated in numerous diseases. PNAs are being developed as "anti-miR" agents to sequester overexpressed miRNAs, thereby restoring normal gene function.[1][2]
-
Gene Editing: PNA-mediated gene editing is emerging as a promising alternative to CRISPR-Cas9 technology.[4][6] By forming a triplex structure with double-stranded DNA, PNAs can induce the cell's natural DNA repair mechanisms to correct genetic mutations.[6][7][8] This approach offers the potential for high specificity with a reduced risk of off-target effects.[9]
-
Antibacterial Agents: The unique properties of PNAs make them attractive candidates for novel antibacterial drugs. They can be designed to target essential genes in pathogenic bacteria, offering a new strategy to combat antibiotic resistance.[1][2]
Advanced Diagnostics
The high specificity and stability of PNAs make them ideal probes for molecular diagnostics.
-
Pathogen Identification: PNA-based Fluorescence In Situ Hybridization (PNA-FISH) is a rapid and accurate method for identifying microbial pathogens in clinical samples.[9][10] Future developments will likely involve the creation of multiplexed PNA-FISH assays for the simultaneous detection of multiple pathogens and their antibiotic resistance markers.[10]
-
Genetic Analysis and Personalized Medicine: PNA probes are increasingly used in microarrays and biosensors for the detection of single nucleotide polymorphisms (SNPs) and other genetic variations.[11] This will play a crucial role in the advancement of personalized medicine, enabling tailored therapies based on an individual's genetic profile.[11]
Overcoming Delivery Challenges
A primary hurdle for the clinical application of PNAs is their poor cellular uptake.[1][3] Significant research efforts are directed towards developing effective delivery strategies.
-
Chemical Modifications: Modifying the PNA backbone can significantly improve its properties. For instance, the introduction of gamma-substituted (γPNA) modifications can enhance binding affinity and solubility.[2][4] Cationic modifications are also being explored to improve cellular uptake.[3]
-
Conjugation to Cell-Penetrating Peptides (CPPs): Covalently attaching PNAs to CPPs is a widely used strategy to facilitate their entry into cells.[3][12][13] Ongoing research aims to identify novel CPPs with higher efficiency and lower toxicity.
-
Nanoparticle-based Delivery: Encapsulating PNAs within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), protects them from degradation and can facilitate targeted delivery to specific tissues or cells.[4][14][15] This approach has shown great promise for in vivo applications, including gene editing.[14][15][16]
II. Quantitative Data on PNA Performance
The following tables summarize key quantitative data from various studies, providing a comparative overview of PNA binding affinity, in vivo efficacy, and cellular uptake.
Table 1: PNA-DNA Duplex Binding Affinity
| PNA Sequence Length | Mismatch Type | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Free Energy Penalty (ΔG°) (kJ mol⁻¹) | Reference |
| 11-mer | Perfect Match | 68.0 | - | - | [17] |
| 11-mer | G:T Mismatch | 56.0 | -12.0 | - | [17] |
| 11-mer | T:T Mismatch | 55.5 | -12.5 | - | [17] |
| 11-mer | A:A Mismatch | 45.0 | -23.0 | - | [17] |
| 11-mer | G:G Mismatch | 44.0 | -24.0 | - | [17] |
| 9-mer | Single Mismatch | Drop of 15-20 | - | ~15 | [18][19] |
| 12-mer | Single Mismatch | Drop of 15-20 | - | ~15 | [18][19] |
Table 2: In Vivo Efficacy of PNA Conjugates
| PNA Conjugate | Target Gene | Cell Line | IC50 Value (µM) | Reference |
| agPNA- (D-K8) | Progesterone Receptor (PR) | HeLa | 3-5 | [20] |
| agPNA- (L-R8) | Progesterone Receptor (PR) | HeLa | 3-5 | [20] |
| agPNA- (R8F4) | Progesterone Receptor (PR) | HeLa | ~1 (with chloroquine) | [20] |
| PNA-R8-C18 | Progesterone Receptor (PR) | HeLa | 0.5 (serum-free), 1.0 (serum) | [20] |
| 13-mer PNA-L-R8 | Progesterone Receptor (PR) | HeLa | 5 | [20] |
| 15-mer PNA-L-R8 | Progesterone Receptor (PR) | HeLa | >8 | [20] |
| Anti-SARS-CoV-2 PPNA | SARS-CoV-2 5' UTR | Vero E6 | 0.8 | [12] |
Table 3: Cellular Uptake of Modified PNAs
| PNA Construct | Cell Line | Uptake Efficiency/Observation | Reference |
| Guanidine-based PNA (GPNA) | Mammalian cells | Efficient uptake, localized in the nucleus | [21] |
| Deca-r8-PNA + Enhancer | HeLa pLuc/705 | Up to 10-fold increase in antisense activity | [22] |
| C9-PNA-FITC (0.5 µM) | U87MG (glioblastoma) | Efficient cellular uptake observed by FACS and confocal microscopy | [23] |
| Uncharged PNA (electroporation) | HeLa pLuc/705 | Significantly higher uptake compared to charged PNAs | [24] |
| TAT or AP coated PLGA-NPs | CD34+ cells | Increased donor DNA recombination compared to unmodified particles | [16] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in PNA research.
Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)
This protocol outlines the general steps for synthesizing PNA oligomers on a solid support using Fmoc/Bhoc chemistry.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)
-
Coupling reagent (e.g., HATU)
-
Bases (e.g., DIEA, 2,6-lutidine)
-
Deprotection solution: 20% piperidine in DMF
-
Capping solution: Acetic anhydride/lutidine/DMF
-
Cleavage cocktail: e.g., TFA/m-cresol
-
Solvents: DMF, NMP, Diethyl ether
-
Manual or automated peptide synthesizer
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Monomer Coupling: Activate the Fmoc-PNA monomer with a coupling reagent and bases, then add it to the resin to initiate the coupling reaction.
-
Capping: Cap any unreacted amino groups on the resin using the capping solution to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.
-
Final Fmoc Removal (Optional): The N-terminal Fmoc group can be removed or left on for purification purposes.
-
Cleavage and Deprotection: Cleave the synthesized PNA from the resin and remove the Bhoc protecting groups from the nucleobases using a cleavage cocktail.
-
Precipitation: Precipitate the crude PNA product in cold diethyl ether.
-
Purification: Purify the PNA oligomer using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF).
PNA-Peptide Conjugation (Thioether Ligation)
This protocol describes the conjugation of a PNA to a cysteine-containing peptide via a stable thioether bond.
Materials:
-
Bromoacetyl-modified PNA
-
C-terminal Cysteine-containing peptide
-
Formamide
-
Bis-Tris HBr buffer (pH 7.5)
-
RP-HPLC for purification
-
MALDI-TOF mass spectrometer for analysis
Procedure:
-
Dissolve the bromoacetyl-PNA in a mixture of formamide and Bis-Tris HBr buffer.
-
Add the cysteine-containing peptide to the PNA solution.
-
Incubate the reaction mixture at 45°C for 2.5 hours.
-
Purify the resulting PNA-peptide conjugate by RP-HPLC.
-
Analyze the purified conjugate by MALDI-TOF mass spectrometry to confirm successful conjugation.[25]
PNA-Fluorescence In Situ Hybridization (PNA-FISH) for Bacterial Identification
This protocol provides a general workflow for identifying bacteria using PNA-FISH.
Materials:
-
Microscope slides
-
Fixation solution (e.g., ethanol or paraformaldehyde)
-
Fluorescently labeled PNA probe specific to the target bacterium
-
Hybridization buffer (containing formamide)
-
Wash solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Smear Preparation: Prepare a smear of the bacterial sample on a microscope slide and fix the cells.
-
Hybridization: Apply the fluorescently labeled PNA probe in hybridization buffer to the smear. Incubate at a specific temperature (e.g., 55°C) for a defined period (e.g., 30-90 minutes) to allow the probe to bind to its target rRNA within the bacterial cells.[26][27]
-
Washing: Wash the slide to remove any unbound probe.
-
Mounting: Apply a drop of mounting medium and a coverslip.
-
Visualization: Examine the slide under a fluorescence microscope. The presence of fluorescently labeled cells indicates a positive identification of the target bacterium.
IV. Visualizing Key Processes in PNA Research
The following diagrams, generated using the DOT language, illustrate fundamental workflows in PNA research.
Caption: Workflow for Solid-Phase PNA Synthesis.
Caption: PNA-FISH Experimental Workflow.
Caption: PNA-Mediated Gene Editing Signaling Pathway.
V. Conclusion
Peptide Nucleic Acid research is on a trajectory of rapid advancement, with immense potential to revolutionize therapeutics and diagnostics. The unique chemical properties of PNAs, coupled with ongoing innovations in their modification and delivery, are paving the way for novel solutions to complex biological challenges. While hurdles remain, particularly in achieving efficient and targeted in vivo delivery, the progress highlighted in this guide underscores the bright future of PNA technology. Continued interdisciplinary collaboration between chemists, biologists, and clinicians will be paramount in translating the promise of PNAs into tangible benefits for human health.
References
- 1. Solid-phase synthesis of peptide and PNA [bio-protocol.org]
- 2. youtube.com [youtube.com]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Solid-phase synthesis of pseudo-complementary peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnabio.com [pnabio.com]
- 7. mdpi.com [mdpi.com]
- 8. Peptide Nucleic Acids as a Tool for Site-Specific Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PNA-Based Technique an Essential Part of the Gene Editing Toolkit – Regenerative Medicine at the McGowan Institute [mirm-pitt.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PNAs for Gene Editing - Creative Peptides [creative-peptides.com]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.cmu.edu [chem.cmu.edu]
- 22. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Efficiency of Cellular Delivery of Antisense Peptide Nucleic Acid by Electroporation Depends on Charge and Electroporation Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. opgen.com [opgen.com]
- 27. Detection of Escherichia coli O157 by Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA-FISH) and Comparison to a Standard Culture Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Peptide Nucleic Acid (PNA) Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and techniques involved in the chemical synthesis, purification, and characterization of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA with a neutral peptide-like backbone, a feature that imparts unique hybridization properties and resistance to enzymatic degradation, making them valuable tools in diagnostics and therapeutic development.
Core Principles of PNA Synthesis
Solid-phase synthesis is the universally adopted method for preparing PNA oligomers. This technique involves the stepwise addition of protected PNA monomers to a growing chain that is covalently attached to an insoluble solid support. The synthesis cycle consists of three primary steps: deprotection, coupling, and capping.
Two main chemical strategies dominate PNA synthesis: Fmoc/Bhoc and Boc/Z chemistry. The Fmoc/Bhoc strategy is more prevalent due to its milder reaction conditions and compatibility with automated DNA synthesizers.
PNA Monomers and Protecting Groups
PNA synthesis relies on monomers where the N-(2-aminoethyl)glycine backbone is protected with a temporary protecting group, and the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine) are protected with a permanent protecting group. Thymine does not require a protecting group.
-
Fmoc/Bhoc Chemistry :
-
Backbone (temporary protection): 9-fluorenylmethyloxycarbonyl (Fmoc)
-
Nucleobases (permanent protection): Benzhydryloxycarbonyl (Bhoc)
-
-
Boc/Z Chemistry :
-
Backbone (temporary protection): tert-butyloxycarbonyl (Boc)
-
Nucleobases (permanent protection): Benzyloxycarbonyl (Z)
-
The Solid-Phase Synthesis Cycle
The synthesis is typically performed on a solid support, such as a polyethylene glycol-grafted polystyrene (PEG-PS) resin with a suitable linker (e.g., PAL or XAL). The synthesis proceeds from the C-terminus to the N-terminus.
Quantitative Data in PNA Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length PNA oligomer.
| Parameter | Chemistry | Typical Value | Notes |
| Stepwise Coupling Efficiency | Fmoc/Bhoc | 97.62% - 98.22% | Varies slightly between A, T, C, and G monomers.[1] |
| Boc/Z | ~99.4% | From an optimized automated protocol for a 17-mer.[2] | |
| Overall Yield (17-mer) | Boc/Z | ~90% | For an optimized automated synthesis.[2] |
| Total Yield (2 µmol scale) | Fmoc/Bhoc | 80 - 180 OD₂₆₀ | Dependent on the length and sequence of the PNA.[3] |
| Side Reactions | Fmoc/Bhoc | 0.3 - 0.4% | Base-catalyzed rearrangements during a 2-minute Fmoc deprotection.[4] |
| Resin Loading | Fmoc/Bhoc | < 0.2 mmol/g | Higher loading can lead to aggregation and reduced purity.[3] |
| Crude Purity (4-mer) | Fmoc/Bhoc (Flow Synthesis) | 90% | Demonstrates the potential for high-purity initial synthesis.[5][6] |
| Crude Purity (18-mer) | Fmoc/Bhoc (Flow Synthesis) | 60% | Longer sequences generally have lower crude purity.[5][6] |
Detailed Experimental Protocols
Protocol for Fmoc/Bhoc Solid-Phase PNA Synthesis (2 µmol scale)
This protocol is a generalized procedure and may require optimization based on the specific PNA sequence and available instrumentation.
-
Resin Swelling: Swell ~10 mg of a low-loaded (e.g., 0.1-0.2 mmol/g) PAL-PEG-PS or XAL-PEG-PS resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution and repeat the piperidine treatment for another 7 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 mL).
-
-
Monomer Coupling:
-
In a separate vial, dissolve the Fmoc-PNA-monomer (5 equivalents) in NMP (N-Methyl-2-pyrrolidone).
-
Add a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.9 equivalents) and a base like 2,6-lutidine or diisopropylethylamine (DIEA) (10 equivalents).
-
Allow the monomer to pre-activate for 2-5 minutes.
-
Add the activated monomer solution to the resin.
-
Agitate for 30-60 minutes at room temperature.
-
Wash the resin with DMF (5 x 1 mL).
-
-
Capping:
-
To cap any unreacted amino groups, add a solution of acetic anhydride and a base (e.g., pyridine or 2,6-lutidine) in DMF (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF).
-
Agitate for 10 minutes.
-
Wash the resin with DMF (5 x 1 mL) and dichloromethane (DCM) (3 x 1 mL).
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent monomer in the sequence.
-
Final Fmoc Removal: After the final coupling and capping steps, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine, unless "Fmoc-on" purification is planned.
Cleavage and Deprotection
After synthesis, the PNA is cleaved from the solid support, and the Bhoc protecting groups are removed from the nucleobases.
| Protecting Group Scheme | Cleavage Cocktail Composition | Conditions |
| Fmoc/Bhoc | 95% Trifluoroacetic acid (TFA), 5% m-cresol | 1.5 - 2 hours at room temperature[3] |
| Fmoc/Bhoc with sensitive amino acids (e.g., Trp, Met) | TFA/thioanisole/1,2-ethanedithiol/anisole (e.g., 90%/5%/3%/2%) | 2-4 hours at room temperature |
| Boc/Z | Trifluoromethanesulfonic acid (TFMSA) / TFA / m-cresol / thioanisole | Varies, often a two-stage "low-high" procedure |
Protocol for Cleavage (Fmoc/Bhoc):
-
Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum.
-
Add the cleavage cocktail (e.g., 200 µL of TFA/m-cresol 95:5 for a 2 µmol synthesis) to the resin.
-
Agitate for 1.5-2 hours at room temperature.
-
Filter the cleavage solution into a clean microcentrifuge tube.
-
Precipitate the crude PNA by adding cold diethyl ether (10-fold excess).
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.
-
Dry the PNA pellet under vacuum.
PNA Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying crude PNA oligomers.
Protocol for RP-HPLC Purification of PNA
-
Sample Preparation: Dissolve the crude PNA pellet in 0.1% aqueous TFA. For purine-rich or aggregation-prone sequences, adding 10-20% acetonitrile and heating to 50°C for 10 minutes can aid dissolution.[7]
-
HPLC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 55°C to minimize aggregation.[3]
-
Detection: UV at 260 nm.
-
-
Gradient Elution: The gradient will depend on the length and hydrophobicity of the PNA. A general starting point for a 15-20 mer PNA is a linear gradient of 5% to 65% Mobile Phase B over 30-40 minutes.
-
Fmoc-on Purification: If the final Fmoc group was not removed, the full-length PNA will be significantly more hydrophobic than the truncated failure sequences. This allows for a more straightforward separation using a steeper gradient. After purification, the Fmoc group can be removed by treating the purified PNA with a solution of piperidine.
Quality Control and Characterization
The identity and purity of the synthesized PNA must be confirmed using analytical techniques.
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight of the PNA oligomer.
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight): This is a robust and common method for PNA analysis. PNA molecules ionize well with traditional protein matrices.[5]
-
Matrices: α-Cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), or 2,5-dihydroxybenzoic acid (DHB) are effective.
-
-
ESI (Electrospray Ionization): ESI-MS is also widely used and can be coupled with liquid chromatography (LC-MS) for online analysis of HPLC fractions.
Protocol for MALDI-TOF Analysis:
-
Prepare a saturated solution of the chosen matrix (e.g., CHCA) in a solvent mixture like 50:50 acetonitrile:water with 0.1% TFA.
-
Mix the PNA sample (dissolved in 0.1% aqueous TFA) with the matrix solution on the MALDI target plate at a ratio of approximately 1:1 (v/v).
-
Allow the spot to air dry completely.
-
Acquire the mass spectrum in positive ion mode.
Analytical RP-HPLC
Analytical RP-HPLC is used to assess the purity of the crude and purified PNA. The conditions are similar to those used for preparative HPLC, but with a smaller column diameter and a lower flow rate. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Troubleshooting Common Issues in PNA Synthesis and Purification
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient coupling- Aggregation of the growing PNA chain | - Use fresh, high-quality reagents- Increase coupling time or perform a double coupling for difficult monomers (e.g., Guanine)- Use a low-loading (<0.2 mmol/g) PEG-based resin[3]- For purine-rich sequences, incorporate backbone modifications or use specialized monomers |
| Aggregation | - Hydrophobic nature of PNA, especially purine-rich sequences | - Synthesize on a low-loading, hydrophilic resin (e.g., TentaGel, ChemMatrix)[8]- Perform HPLC at elevated temperatures (e.g., 55°C)[3]- Dissolve crude PNA in solutions containing organic solvent or by heating[7] |
| Poor HPLC Resolution | - Co-elution of failure sequences with the full-length product- Secondary structure or aggregation on the column | - Optimize the HPLC gradient (shallower gradient for better separation)- Use "Fmoc-on" purification strategy- Increase column temperature |
| Incomplete Deprotection/Cleavage | - Insufficient reaction time- Inappropriate cleavage cocktail for the sequence | - Increase cleavage time- Use a cocktail with appropriate scavengers for sensitive residues (e.g., methionine, tryptophan) |
This guide provides a foundational understanding of PNA synthesis and purification. For specific applications and troubleshooting, further optimization of these protocols may be necessary. Always consult safety data sheets for all chemicals and perform reactions in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. DNA scale of synthesis and typical yeild [biosyn.com]
- 5. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guideline for PNA [data.panagene.com]
- 8. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
Designing P-NA Probes for Fluorescence In Situ Hybridization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design and application of Peptide Nucleic Acid (PNA) probes for Fluorescence In Situ Hybridization (FISH). PNA probes offer significant advantages over traditional DNA probes, including higher specificity, faster hybridization times, and greater stability, making them ideal for a wide range of research and diagnostic applications.
Introduction to PNA-FISH
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific nucleic acid sequences within the cellular context. Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral N-(2-aminoethyl)-glycine backbone, which imparts unique hybridization characteristics. The neutral backbone of PNA eliminates the electrostatic repulsion that occurs between negatively charged DNA probes and target nucleic acids, resulting in a stronger and more specific binding.[1][2] This enhanced binding affinity allows for the use of shorter probes and more stringent hybridization and washing conditions, leading to lower background signals and improved signal-to-noise ratios.[1][3]
Key Advantages of PNA Probes in FISH:
-
High Specificity and Affinity: PNA probes bind to their complementary DNA or RNA sequences with higher affinity than DNA probes, enabling the discrimination of even single-base mismatches.[4]
-
Rapid Hybridization: The favorable kinetics of PNA binding often lead to shorter hybridization times compared to conventional FISH protocols.[1][3]
-
Excellent Stability: PNAs are resistant to degradation by nucleases and proteases, ensuring probe integrity throughout the experimental procedure.[3]
-
Low Background: The ability to use stringent washing conditions and the reduced non-specific binding of the neutral PNA backbone contribute to lower background fluorescence.[1][4]
-
Efficient Tissue Penetration: The relatively small size of PNA probes facilitates their penetration into cells and tissues.[5]
PNA Probe Design Principles
Careful probe design is paramount for successful PNA-FISH experiments. The following guidelines should be considered when designing PNA probes:
| Parameter | Recommendation | Rationale |
| Probe Length | 15-18 bases | This length provides a good balance between specificity and solubility. Shorter probes may lack specificity, while longer probes can be difficult to synthesize and may have reduced solubility. |
| GC Content | 40-60% | A balanced GC content ensures stable hybridization without promoting self-annealing or non-specific binding. Avoid long stretches of G residues, as they can lead to probe aggregation. |
| Target Sequence | Unique and accessible region | Select a target sequence that is unique to the gene or organism of interest to avoid cross-hybridization. Target regions with high copy numbers, such as ribosomal RNA (rRNA), can enhance signal intensity.[3] |
| Fluorophore Selection | Bright and photostable dyes | Choose a fluorophore that is compatible with the available microscopy filters and exhibits high quantum yield and photostability. Common choices include FAM, FITC, Cy3, Cy5, and Alexa Fluor dyes.[2][4] |
| Self-Complementarity | Avoid | The probe sequence should be checked for potential self-complementarity and the formation of secondary structures (e.g., hairpins) that could interfere with target binding. |
| Purification | HPLC purification | High-Performance Liquid Chromatography (HPLC) purification is recommended to ensure that the final probe product is of high purity and free of truncated or failed sequences.[4] |
Experimental Protocols
This section provides a general protocol for PNA-FISH. Optimization of specific steps, such as fixation, permeabilization, and hybridization temperature, may be necessary depending on the cell or tissue type and the specific PNA probe used.
Reagent and Buffer Preparation
| Reagent/Buffer | Composition | Storage |
| PNA Probe Stock Solution (50 µM) | Resuspend 5 nmol of lyophilized PNA probe in 100 µL of 100% formamide. Heat at 55°C for 5 minutes to dissolve. | -20°C, protected from light. Stable for up to 3 years.[6] |
| Hybridization Buffer | 20 mM Tris-HCl (pH 7.4), 60% formamide.[6] Some protocols also include blocking agents like 0.5% Blocking Reagent or 0.1 µg/ml salmon sperm DNA and 0.1% Tween-20.[5] | 4°C |
| Wash Solution (Stringent) | 2X SSC, 0.1% Tween-20 | Room Temperature |
| Wash Solution (Room Temp) | 2X SSC, 0.1% Tween-20 | Room Temperature |
| Ethanol Series | 70%, 85%, and 100% ethanol | Room Temperature |
| DAPI Counterstain | 1 µg/mL DAPI in PBS | 4°C, protected from light |
| Antifade Mounting Medium | Commercially available (e.g., ProLong Gold) | 4°C |
PNA-FISH Workflow
References
Application Notes and Protocols for Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA-FISH) in Bacterial Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA-FISH) is a robust and rapid molecular technique for the identification and visualization of specific bacterial species. PNA probes are synthetic DNA analogs with a neutral peptide-like backbone, a feature that confers high binding affinity and specificity to complementary rRNA sequences within intact bacterial cells.[1][2][3] This characteristic allows for rapid hybridization times and low background noise, making PNA-FISH a powerful tool in clinical diagnostics, industrial microbiology, and drug development research.[1][4] Its application can significantly reduce the time to identification compared to traditional culture-based methods, facilitating earlier targeted therapeutic interventions.[5][6]
Principle of PNA-FISH
The PNA-FISH method utilizes fluorescently labeled PNA probes that are designed to target species-specific ribosomal RNA (rRNA) sequences. Due to their neutral backbone, PNA probes can readily penetrate the bacterial cell wall and hybridize to their target rRNA.[7][8] The high stability of the PNA/rRNA duplex allows for stringent washing conditions, which minimizes non-specific binding and enhances signal specificity.[1] The bound, fluorescently labeled probes are then visualized using fluorescence microscopy, allowing for the direct identification of the target bacteria within a sample.
Experimental Protocols
This section provides a detailed methodology for performing PNA-FISH for bacterial identification. The protocol is divided into several key stages: sample preparation and fixation, hybridization, washing, and microscopy.
Reagent and Sample Preparation
Proper preparation of reagents and samples is critical for successful PNA-FISH.
Reagents:
-
PNA Probes: Lyophilized PNA probes labeled with a fluorophore. Store at -20°C.[2][9]
-
Hybridization Buffer: Typically contains 20 mM Tris-HCl (pH 7.4) and 60% formamide.[2][9] Formamide concentration may need optimization.[10]
-
Blocking Reagent: 0.5% blocking reagent or a solution of 0.1 mg/ml salmon sperm DNA with 0.1% Tween-20 can be used to reduce background.[9]
-
Wash Solution: A common wash solution is 2X SSC (Saline-Sodium Citrate) with 0.1% Tween-20.[2][9]
-
Fixation Solution: Methanol or a 3:1 mixture of cold methanol and acetic acid is often used.[5][9] For some bacteria, harsher permeabilization with paraformaldehyde and ethanol may be necessary.[11]
-
Ethanol Series: 70%, 85%, and 100% ethanol for dehydration.[2][9]
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) for visualizing all bacterial cells.
-
Mounting Medium: An anti-fading mounting medium to preserve the fluorescence signal.
Sample Preparation (from positive blood culture):
-
Take a drop (approximately 10 μl) from a positive blood culture bottle.[5]
-
Gently mix with a drop of fixation solution on a clean microscope slide.[5]
-
Allow the smear to air dry.
-
Fix the slide in methanol, followed by immersion in 80% ethanol for 10 minutes.[5]
-
Allow the slide to air dry completely before proceeding with hybridization.[5]
PNA-FISH Protocol
a. Hybridization
-
Preheat a hybridization oven or incubator to 55°C.[5]
-
Prepare the hybridization mix by adding the PNA probe to the hybridization buffer. The optimal probe concentration is typically around 200 nM.[10]
-
Apply one drop of the specific PNA probe mixture to the fixed sample on the slide.[5]
-
Cover the area with a coverslip, avoiding air bubbles.
-
Incubate the slide in the preheated oven at 55°C for 90 minutes.[5]
b. Washing
-
Preheat the wash solution to 55°C.[5]
-
After hybridization, carefully remove the coverslip.
-
Immerse the slide in the preheated wash solution and incubate at 55°C for 30 minutes.[5]
c. Counterstaining and Mounting
-
Briefly rinse the slide with deionized water.
-
Apply a drop of DAPI solution to the slide and incubate for 1-5 minutes in the dark.
-
Rinse the slide again with deionized water and allow it to air dry completely in the dark.
-
Add a drop of mounting medium and place a coverslip over the sample.
-
Seal the edges of the coverslip with nail polish to prevent drying.
Microscopy and Data Analysis
-
Visualize the slide using a fluorescence microscope equipped with appropriate filter sets for the fluorophore on the PNA probe and for DAPI.
-
Target bacteria will appear fluorescent with the color of the probe's label, while all other bacteria will be visible with the DAPI counterstain.
-
The presence of fluorescently labeled cells indicates a positive identification of the target bacterium.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the PNA-FISH protocol, including optimized conditions and a comparison of identification times with standard methods.
Table 1: Optimized PNA-FISH Protocol Parameters
| Parameter | Recommended Value | Reference |
| Formamide Concentration | 30% (v/v) | [10] |
| Hybridization Temperature | 40°C - 55°C | [5][10] |
| PNA Probe Concentration | 200 nM | [10] |
| Hybridization Duration | 15 - 90 minutes | [5][10] |
| Post-Hybridization Wash Temperature | 55°C | [5] |
| Post-Hybridization Wash Duration | 30 minutes | [5] |
Table 2: Time to Identification: PNA-FISH vs. Standard Culture Methods
| Organism Type | PNA-FISH (hours) | Standard Culture (hours) | Time Saved (hours) | Reference |
| Gram-positive Bacteria | ~11.2 | ~83.6 | ~70.2 | [5] |
| Gram-negative Bacteria | ~11.2 | ~83.6 | ~64.1 | [5] |
| Candida sp. | ~11.2 | ~83.6 | ~83.0 | [5] |
| E. coli & K. pneumoniae | 5 - 6 | 13 - 14 | 8 | [10] |
| P. aeruginosa | 10 | 19 - 21 | 9 - 11 | [10] |
Visualizations
PNA-FISH Experimental Workflow
Caption: PNA-FISH experimental workflow from sample preparation to bacterial identification.
Logical Relationship of PNA-FISH Components
Caption: Key components and their logical flow in the PNA-FISH identification process.
References
- 1. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 2. pnabio.com [pnabio.com]
- 3. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 4. PNA FISH: an intelligent stain for rapid diagnosis of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid identification of bacteria and candida using pna-fish from blood and peritoneal fluid cultures: a retrospective clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. PNA-based fluorescence in situ hybridization for identification of bacteria in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnabio.com [pnabio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Applications of Peptide Nucleic Acids (PNA) in Antisense Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics that possess a neutral peptide-like backbone composed of N-(2-aminoethyl)-glycine units, in contrast to the negatively charged sugar-phosphate backbone of DNA and RNA.[1][2] This unique chemical structure confers upon PNAs remarkable properties for antisense therapy, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][2] These characteristics make PNAs promising candidates for the development of novel therapeutics against a wide range of diseases, including cancers, genetic disorders, and infectious diseases.[1]
This document provides an overview of the applications of PNA in antisense therapy, detailing the mechanisms of action, summarizing key quantitative data, and providing detailed protocols for their synthesis, delivery, and evaluation.
Mechanisms of Action
PNA-based antisense agents primarily exert their effects through two main mechanisms that do not involve RNase H-mediated degradation of the target RNA:
-
Translational Arrest (Steric Hindrance): By binding with high affinity to a target mRNA sequence, particularly around the start codon or within the 5' untranslated region (5'UTR), PNAs can physically block the assembly or progression of the ribosome, thereby inhibiting protein translation.[1][3] This steric hindrance is a direct consequence of the stable PNA-RNA duplex formed.[1]
-
Splicing Modulation: PNAs can be designed to target specific intron-exon junctions or splicing enhancer/silencer sequences within pre-mRNA.[4][5] This binding can obstruct the spliceosome machinery, leading to the exclusion of an exon (exon skipping) or the inclusion of an intron, ultimately resulting in a modified or non-functional protein.[4][5]
Key Therapeutic Applications and Quantitative Data
The versatility of PNA-based antisense technology has led to its exploration in various therapeutic areas. The following tables summarize quantitative data from key studies, showcasing the efficacy of PNAs in different models.
Anti-Bacterial Applications
PNAs have shown significant promise as novel antibacterial agents, particularly against multi-drug resistant strains, by targeting essential bacterial genes.[3][5]
| Target Gene | PNA Sequence (Length) | Delivery Method | Bacterial Strain | MIC (µM) | Reference |
| acpP | Not Specified (10-mer) | (KFF)3K peptide conjugate | E. coli UPEC 536 | 1.25 | [6] |
| acpP | Not Specified (8-18 mers) | (KFF)3K peptide conjugate | E. coli MG1655 | 1-4 (optimum at 10-mer) | [7] |
| acpP | Not Specified | Peptide conjugate | E. coli SM101 | 4-40 | [8] |
| ftsZ | Not Specified (10-mer) | (KFF)3K peptide conjugate | E. coli UPEC 536 | 2.5 | [6] |
| rpsH | Not Specified (10-mer) | (KFF)3K peptide conjugate | E. coli UPEC 536 | 2.5 | [9] |
| dnaB | Not Specified (10-mer) | (KFF)3K peptide conjugate | E. coli UPEC 536 | 5 | [6] |
Anti-Viral Applications
PNAs have been investigated as antiviral agents, with a notable focus on inhibiting the replication of HIV-1.[10]
| Target | PNA Sequence (Length) | Delivery Method | System | IC50 (µM) | Reference |
| HIV-1 PPT | 13-mer-I (C4T4CT4) | SLO-permeabilized cells | HeLa cells | 0.3 | [11] |
| HIV-1 PPT | 13-mer-II (TC6T4CT) | SLO-permeabilized cells | HeLa cells | 0.2 | [11] |
Anti-Cancer Applications
A primary focus of PNA antisense therapy in oncology is the silencing of mutated oncogenes, such as KRAS, which are drivers of tumor growth.[1][12]
| Target Gene | PNA Sequence (Length) | Delivery Method | Cell Line | Observed Effect | Reference |
| mutant KRAS G12D | Not Specified | Not Specified | AsPC-1 (pancreatic cancer) | Inhibition of cell growth, induction of apoptosis, reduced KRAS expression | [12][13] |
| mutant KRAS | Not Specified | Molecular brush conjugate | NCI-H358 (NSCLC) | Significant reduction in KRAS levels and tumor growth in xenograft models | [14] |
Splicing Correction Applications
The ability of PNAs to modulate splicing has been effectively demonstrated in reporter systems, offering a potential therapeutic strategy for genetic disorders caused by splicing defects.[15][16]
| Target | PNA Sequence (Length) | Delivery Method | Cell Line | Concentration for Effect | Reference |
| Aberrant splice site in luciferase pre-mRNA | PNA705 | R6-Penetratin peptide conjugate | HeLa pLuc705 | 0.25 - 4 µM | [16] |
| Aberrant splice site in luciferase pre-mRNA | PNA(Lys)8 | Anthrax protective antigen (PA) | Luc-IVS2-654 CHO | Not specified | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of PNA-based antisense therapies.
Protocol 1: Solid-Phase PNA Synthesis
This protocol outlines the manual solid-phase synthesis of a PNA oligomer using Fmoc chemistry.
Materials:
-
TentaGel XV RAM resin
-
Fmoc-PNA monomers
-
Fmoc-L-amino acids (for peptide conjugates)
-
20% piperidine in DMF
-
HATU, DIEA, 2,5-lutidine
-
Ac2O/lutidine/DMF (5/6/89 v/v/v)
-
TFA/TIS/H2O (95/2.5/2.5 v/v/v)
-
Ice-cold diethyl ether (Et2O)
-
Manual peptide synthesizer/rotary shaker
Procedure:
-
Resin Preparation: Swell the TentaGel resin in DMF in the reaction vessel of the manual synthesizer.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.
-
Monomer Coupling:
-
Activate a 3-fold excess of the desired Fmoc-PNA monomer with HATU (2.9 eq), DIEA (3 eq), and 2,5-lutidine (3 eq) in DMF.
-
Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30 minutes at room temperature with agitation.
-
Wash the resin with DMF.
-
-
Capping: To block any unreacted amino groups, treat the resin with a solution of Ac2O/lutidine/DMF for 5 minutes. Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent PNA monomer until the desired sequence is assembled.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O for 2 hours at room temperature.
-
Filter to remove the resin beads.
-
-
Precipitation and Purification:
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the PNA product by adding ice-cold diethyl ether.
-
Pellet the PNA by centrifugation and wash the pellet three times with cold ether.
-
Dry the final PNA product and purify using reverse-phase HPLC.
-
Protocol 2: PNA Conjugation to a Cell-Penetrating Peptide (CPP)
This protocol describes the conjugation of a PNA to a cysteine-containing CPP via a thioether bond.
Materials:
-
Bromoacetyl-functionalized PNA
-
C-terminal Cysteine-containing CPP
-
Formamide
-
BisTris-HBr buffer (pH 7.5)
Procedure:
-
Dissolve 50 nmol of bromoacetyl-PNA in 45 µl of formamide.
-
Add 10 µl of BisTris-HBr buffer (pH 7.5).
-
Add 15.6 µl of the C-terminal-Cys containing peptide (8 mM, 125 nmol, 2.5 equivalents).
-
Incubate the reaction mixture at 40°C for 2 hours.
-
Purify the resulting CPP-PNA conjugate by reverse-phase HPLC.
-
Confirm the identity of the conjugate by MALDI-TOF mass spectrometry.
Protocol 3: Cellular Delivery and Splicing Correction Assay
This protocol uses a HeLa cell line with a reporter system to quantify PNA-mediated splicing correction.
Materials:
-
HeLa pLuc705 cells (containing a luciferase gene interrupted by a mutant intron)
-
CPP-PNA conjugate targeting the aberrant splice site
-
OptiMEM medium
-
Luciferase Assay System
-
BCA Protein Assay Kit
-
TRI Reagent for RNA extraction
-
RT-PCR reagents
Procedure:
-
Cell Seeding: Seed HeLa pLuc705 cells in a 24-well plate and grow to the desired confluency.
-
PNA Treatment:
-
Pre-incubate the cells in OptiMEM for 30 minutes at 37°C.
-
Add the CPP-PNA conjugate to the wells at the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 4 µM).
-
Incubate for 4 hours at 37°C.
-
-
Post-incubation: Remove the PNA-containing medium and replace it with fresh growth medium. Incubate for a further 20 hours.
-
Luciferase Assay:
-
Lyse the cells using the buffer provided in the luciferase assay kit.
-
Measure the luciferase activity in the cell lysates according to the manufacturer's protocol.
-
Normalize the luciferase activity to the total protein concentration determined by the BCA assay.
-
-
RT-PCR Analysis:
-
Extract total RNA from the remaining cell lysates using TRI Reagent.
-
Perform RT-PCR using primers that flank the inserted intron in the luciferase gene.
-
Analyze the PCR products on a 2% agarose gel to visualize the bands corresponding to the incorrectly spliced (larger product) and correctly spliced (smaller product) mRNA.
-
Protocol 4: In Vitro Translation Inhibition Assay
This protocol assesses the ability of a PNA to inhibit the translation of a target mRNA in a cell-free system.[17]
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit
-
In vitro transcribed target mRNA (e.g., acpP::gfp)
-
Antisense PNA and scrambled control PNA
-
Western blot reagents (SDS-PAGE gels, transfer membranes, anti-GFP antibody)
Procedure:
-
Reaction Setup:
-
In a 10 µL reaction volume, combine 4 µL of Solution A and 3 µL of Solution B from the PURExpress® kit.
-
Add 1 pmol of the in vitro transcribed target mRNA (final concentration of 100 nM).
-
-
PNA Addition: Add the antisense PNA at varying molar ratios to the mRNA (e.g., 1:1, 2:1, 5:1, 10:1). Include a control with a scrambled PNA at a 10:1 molar ratio and a no-PNA control.
-
Incubation: Incubate the reactions at 37°C for 2-3 hours to allow for protein synthesis.
-
Analysis by Western Blot:
-
Separate the reaction products on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-GFP antibody to detect the translated protein.
-
Quantify the band intensities to determine the percentage of translation inhibition relative to the no-PNA control.
-
Protocol 5: Anti-Bacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the MIC of a PNA conjugate against a bacterial strain.[18]
Materials:
-
Bacterial strain (e.g., E. coli UPEC 536)
-
Mueller-Hinton Broth (MHB)
-
CPP-PNA conjugate and controls (e.g., scrambled PNA, CPP alone)
-
96-well microplate
Procedure:
-
Bacterial Culture Preparation:
-
Grow an overnight culture of the bacteria in MHB.
-
Dilute the culture 1:100 in fresh MHB and grow to an OD600 of 0.5.
-
Dilute this culture 1:2000 in fresh MHB to a final concentration of ~10^5 cfu/ml.
-
-
Plate Setup:
-
Dispense 190 µl of the diluted bacterial solution into the wells of a 96-well plate.
-
Add 10 µl of the PNA conjugate at various concentrations (e.g., in a 2-fold serial dilution). Include appropriate controls.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.
-
MIC Determination: The MIC is defined as the lowest concentration of the PNA conjugate that completely inhibits visible bacterial growth (as determined by the absence of turbidity).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of PNA-mediated antisense gene silencing.
Caption: Experimental workflow for CPP-mediated PNA delivery.
Caption: Workflow for PNA-mediated splicing correction assay.
Conclusion
Peptide Nucleic Acids represent a powerful and versatile platform for antisense therapy. Their unique chemical properties overcome many of the limitations of traditional oligonucleotide-based approaches. While cellular delivery remains a key challenge, the development of effective delivery strategies, such as conjugation with cell-penetrating peptides, is rapidly advancing the field.[4] The data and protocols presented here provide a foundation for researchers and drug developers to explore the potential of PNA-based antisense therapeutics for a variety of diseases.
References
- 1. Cellular delivery of peptide nucleic acid by cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Delivery of Antisense Peptide Nucleic Acids to Cells by Conjugation with Small Arginine-Rich Cell-Penetrating Peptide (R/W)9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of peptide and PNA [bio-protocol.org]
- 5. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | PNA Length Restriction of Antibacterial Activity of Peptide-PNA Conjugates in Escherichia coli Through Effects of the Inner Membrane [frontiersin.org]
- 8. Peptide Nucleic Acid Antisense Oligomer as a Therapeutic Strategy against Bacterial Infection: Proof of Principle Using Mouse Intraperitoneal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 11. Cellular antisense activity of peptide nucleic acid (PNAs) targeted to HIV-1 polypurine tract (PPT) containing RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting mutant KRAS G12D gene expression using novel peptide nucleic acid-based antisense: A potential new drug candidate for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting mutant KRAS G12D gene expression using novel peptide nucleic acid-based antisense: A potential new drug candidate for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Effective delivery of antisense peptide nucleic acid oligomers into cells by anthrax protective antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient splicing correction by PNA conjugation to an R6-Penetratin delivery peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Comprehensive analysis of PNA-based antisense antibiotics targeting various essential genes in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNA Clamps in PCR-Based Mutation Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid (PNA) clamps are powerful tools for the sensitive and specific detection of low-frequency mutations in a background of wild-type DNA.[1] PNA is a synthetic DNA mimic in which the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine polyamide backbone. This unique structure allows PNA to bind to complementary DNA sequences with higher affinity and specificity than DNA primers or probes.[2] In a PNA-clamp PCR assay, a PNA oligomer is designed to be perfectly complementary to the wild-type sequence. This PNA "clamp" binds tightly to the wild-type DNA, thereby blocking its amplification by the DNA polymerase. In contrast, the PNA has a lower affinity for mutant sequences, even those with a single base mismatch, allowing for the preferential amplification of the mutant allele.[3][4] This methodology is particularly valuable in cancer research and clinical diagnostics for the detection of somatic mutations in oncogenes such as EGFR, KRAS, and p53.[3]
Principle of PNA-Clamp PCR
PNA clamps function through two primary mechanisms to suppress the amplification of wild-type DNA:
-
Competitive Primer Binding: The PNA clamp is designed to overlap with a primer binding site on the wild-type template. Due to its higher binding affinity, the PNA outcompetes the PCR primer for binding to the wild-type DNA, thus inhibiting the initiation of amplification.[2]
-
Elongation Arrest: The PNA clamp binds to a sequence within the amplicon region of the wild-type DNA. When the DNA polymerase extends from a primer, it is physically blocked by the PNA-DNA duplex and cannot proceed, effectively terminating the amplification of the wild-type template.[2][5]
Mutant DNA sequences, which have a mismatch with the PNA clamp, do not form a stable PNA-DNA duplex. This allows the PCR primers to bind and the polymerase to extend, leading to the selective amplification of the mutant allele.[3][4]
Applications
PNA-clamp PCR is a versatile technique with a wide range of applications in molecular diagnostics and research:
-
Somatic Mutation Detection in Cancer: This is the most common application, enabling the detection of rare cancer-associated mutations in tissue biopsies and liquid biopsies (circulating tumor DNA).[3][6]
-
Drug Resistance Monitoring: PNA clamps can be used to detect the emergence of drug-resistant mutations, such as the T790M mutation in the EGFR gene in non-small cell lung cancer patients treated with tyrosine kinase inhibitors.[7]
-
Infectious Disease Diagnostics: The method can be adapted to detect specific mutations in pathogens that confer drug resistance.
-
Microbial Ecology: PNA clamps can be used to suppress the amplification of dominant species in a mixed microbial population, allowing for the detection and characterization of less abundant organisms.[2]
Data Presentation
The sensitivity of PNA-clamp PCR assays for detecting various mutations is summarized in the table below. The limit of detection (LoD) represents the lowest percentage of mutant DNA that can be reliably detected in a background of wild-type DNA.
| Gene Target | Mutation | Detection Method | Limit of Detection (LoD) | Reference |
| KRAS | Codon 12 | PNA-clamped SmartAmp2 | Better than other PCR methods | [3] |
| KRAS | Codon 12 | PNA-clamped real-time PCR with melting curve analysis | 0.001% | [3] |
| KRAS | - | PNA-clamped PCR | 0.05% | [3] |
| KRAS | - | PNA-clamped PCR with fluorescent probes | 0.03% | [3] |
| p53 | - | PNA-clamped PCR with SSCP | 0.5% | [3] |
| p53 | - | PNA-clamped PCR | 0.05% | [3] |
| EGFR | T790M | PNA-LNA real-time PCR | 1 mutant in 100-1000 wild-type alleles | [7] |
| EGFR / KRAS | - | PNA clamp with melting curve analysis (PANAMutyper™) | 0.01% - 0.1% | [3] |
| EGFR | - | PNA-mediated real-time PCR clamping | ~1% | [4] |
| Mitochondrial DNA | A3243G | Allele-specific PCR and PNA-directed PCR clamping | 0.1% | [8] |
Experimental Protocols
PNA Clamp Design
The design of the PNA clamp is critical for the success of the assay. Key considerations include:
-
Length: PNA clamps are typically 13-18 bases in length.
-
Sequence: The PNA sequence should be perfectly complementary to the wild-type DNA sequence.
-
Melting Temperature (Tm): The Tm of the PNA-DNA duplex should be significantly higher than that of the corresponding DNA-DNA duplex, typically by 1°C per base pair.[3] This allows for a specific PNA annealing step at a temperature where the DNA primers do not bind.
-
GC Content: Aim for a GC content between 40-60%.
-
Self-Complementarity: Avoid sequences that can form stable self-dimers or hairpins.
PNA-Clamp Real-Time PCR Protocol for EGFR Mutation Detection
This protocol is a general guideline and may require optimization for specific targets and instruments.
1. Reagents and Materials:
-
Genomic DNA extracted from clinical samples (e.g., tumor tissue, plasma)
-
PNA clamp specific for the wild-type EGFR sequence
-
Forward and reverse PCR primers for the EGFR target region
-
Real-time PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Nuclease-free water
-
Real-time PCR instrument
2. PCR Reaction Setup:
The following table provides a recommended starting point for the PCR reaction mixture.
| Component | Final Concentration | Volume for 20 µL Reaction |
| 2x Real-Time PCR Master Mix | 1x | 10 µL |
| Forward Primer | 0.5 µM | 1 µL |
| Reverse Primer | 0.5 µM | 1 µL |
| PNA Clamp | 0.2 - 1.5 µM | Variable |
| Genomic DNA | 10-50 ng | Variable |
| Nuclease-free water | - | To 20 µL |
3. PCR Cycling Conditions:
A three-step cycling protocol is typically used to incorporate a specific PNA annealing step.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 minutes | 1 |
| Denaturation | 94°C | 30 seconds | 40 |
| PNA Annealing | 70°C | 20 seconds | |
| Primer Annealing | 63°C | 30 seconds | |
| Extension | 72°C | 30 seconds | |
| Final Extension | 72°C | 5 minutes | 1 |
| Melting Curve Analysis | (Refer to instrument guidelines) | - | 1 |
4. Data Analysis:
-
The amplification of mutant DNA will result in a lower Ct (threshold cycle) value compared to the wild-type control.
-
The presence of a specific mutation can be confirmed by melting curve analysis, where the mutant amplicon will have a different melting temperature than any residual wild-type amplicon.
Visualizations
PNA-Clamp PCR Workflow
Caption: Workflow for mutation detection using PNA-clamp PCR.
Mechanism of PNA Clamping
Caption: Mechanism of selective amplification in PNA-clamp PCR.
Troubleshooting
| Problem | Possible Cause | Solution |
| No amplification of mutant DNA | PNA clamp concentration is too high. | Optimize PNA clamp concentration by titration. |
| Annealing temperature is too low. | Increase the PNA annealing temperature. | |
| Amplification of wild-type DNA | PNA clamp concentration is too low. | Increase PNA clamp concentration. |
| PNA annealing temperature is too high. | Optimize the PNA annealing temperature. | |
| PNA clamp design is suboptimal. | Redesign the PNA clamp. | |
| Non-specific amplification | Primer design is not optimal. | Redesign primers with higher specificity. |
| Contamination. | Use appropriate laboratory practices to avoid contamination. |
Conclusion
PNA-clamp PCR is a highly sensitive and specific method for the detection of rare mutations. Its ability to suppress the amplification of wild-type DNA makes it an invaluable tool in cancer diagnostics, drug development, and various research applications. Careful design of PNA clamps and optimization of PCR conditions are essential for achieving reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Nucleic Acid-Mediated PCR Clamping as a Useful Supplement in the Determination of Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 121.254.169.23 [121.254.169.23]
- 5. researchgate.net [researchgate.net]
- 6. EGFR Mutation Analysis of Circulating Tumor DNA Using an Improved PNA-LNA PCR Clamp Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DISSECT Method Using PNA-LNA Clamp Improves Detection of EGFR T790m Mutation | PLOS One [journals.plos.org]
- 8. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
Application Notes and Protocols: PNA-Based Biosensors for Pathogen Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid (PNA) has emerged as a powerful tool in the development of biosensors for the rapid and specific detection of pathogenic microorganisms.[1][2][3] PNA is a synthetic DNA mimic where the negatively charged sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine polyamide backbone.[4] This unique structural feature confers several advantages over traditional DNA probes, making PNA an ideal candidate for robust and sensitive pathogen detection.[2][3][5]
Key Advantages of PNA Probes:
-
High Specificity and Affinity: PNA binds to complementary DNA and RNA sequences with higher affinity and specificity than DNA probes. This is due to the absence of electrostatic repulsion between the probe and the target nucleic acid.
-
Enhanced Stability: The peptide backbone of PNA is resistant to enzymatic degradation by nucleases and proteases, as well as being stable over a wide range of pH and ionic strength conditions.[4][6]
-
Improved Hybridization Kinetics: PNA probes can hybridize to their target sequences more rapidly than DNA probes, which is advantageous for developing rapid detection assays.[7]
-
Versatility: PNA probes can be easily synthesized and functionalized with various reporter molecules, such as fluorophores and electrochemical labels, for use in a wide range of biosensor platforms.[8][9]
These properties make PNA-based biosensors highly attractive for diverse applications in clinical diagnostics, food safety monitoring, and environmental testing.[1][10]
Types of PNA-Based Biosensors for Pathogen Detection
PNA probes can be integrated into various biosensor platforms, primarily categorized by their signal transduction mechanism. The main types include optical, electrochemical, and mass-based biosensors.[1]
Optical Biosensors
Optical biosensors are a widely used class of PNA-based sensors that detect changes in optical properties upon hybridization of the PNA probe with the target nucleic acid.[6][11][12]
-
Fluorescence-Based Biosensors (PNA-FISH): Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA-FISH) is a powerful technique for the direct visualization and identification of specific pathogens within complex samples.[13][14] In this method, a fluorescently labeled PNA probe penetrates the cell wall of the target microorganism and hybridizes to specific ribosomal RNA (rRNA) sequences, which are present in high copy numbers, providing an amplified signal.[13][15]
-
Surface Plasmon Resonance (SPR) Biosensors: SPR biosensors measure changes in the refractive index at the surface of a sensor chip upon binding of the target analyte. In a PNA-based SPR biosensor, PNA probes are immobilized on a gold surface. When the target nucleic acid from a pathogen hybridizes with the immobilized PNA, it causes a measurable change in the SPR signal.[16]
Electrochemical Biosensors
Electrochemical biosensors offer high sensitivity, portability, and the potential for miniaturization, making them suitable for point-of-care diagnostics.[9][17][18][19][20] These sensors translate the PNA-target hybridization event into a measurable electrical signal.[9]
The principle often relies on changes in impedance, current, or potential upon the binding of the negatively charged target DNA or RNA to the neutral PNA probe immobilized on an electrode surface.[21] Various strategies, including the use of redox indicators and nanomaterials, can be employed to amplify the electrochemical signal.[21]
Mass-Based Biosensors
Mass-sensitive biosensors, such as those based on quartz crystal microbalance (QCM), detect changes in mass at the sensor surface.[1] When target nucleic acids from a pathogen bind to the PNA probes immobilized on the QCM crystal, the increase in mass leads to a change in the resonance frequency of the crystal, which can be precisely measured.[1]
Quantitative Data Summary
The performance of PNA-based biosensors for pathogen detection can be evaluated based on several key parameters, including the Limit of Detection (LOD), sensitivity, and specificity. The following tables summarize the quantitative data from various studies.
Table 1: Performance of PNA-Based Optical Biosensors for Pathogen Detection
| Pathogen | Biosensor Type | Target | Limit of Detection (LOD) | Reference |
| Escherichia coli | PNA-FISH | 16S rRNA | Not specified | [15] |
| Pseudomonas aeruginosa | PNA-FISH | 16S rRNA | Not specified | [15] |
| Staphylococcus aureus | PNA-FISH | Species-specific rRNA | Not specified | [15][22] |
| Salmonella | PNA-FISH | Species-specific rRNA | Not specified | [15] |
| Mycobacterium tuberculosis | SPR | Genomic DNA | Not specified | [23] |
| Human Papillomavirus (HPV) | Electrochemical | HPV type 16 DNA | 2.3 nM | [16][24] |
Table 2: Performance of PNA-Based Electrochemical Biosensors for Pathogen Detection
| Pathogen | Electrode Modification | Target | Limit of Detection (LOD) | Reference |
| Escherichia coli | Nanostructured microelectrodes | mRNA | Not specified | [18] |
| M. tuberculosis | Ti3C2 MXenes | 16S rDNA | 20 CFU/mL | [25] |
| Various Bacteria | Not specified | 16S rRNA | Varies | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and application of PNA-based biosensors for pathogen detection.
Protocol 1: Synthesis and Purification of PNA Probes
This protocol is based on solid-phase peptide synthesis (SPPS) techniques.[8][23][27]
Materials:
-
Fmoc-PNA monomers (e.g., Fmoc-PNA-A(Bhoc)-OH, Fmoc-PNA-C(Bhoc)-OH, etc.)
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
Acetonitrile
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Monomer Coupling: Dissolve the first Fmoc-PNA monomer and coupling reagents in DMF. Add the solution to the resin and shake for 2-4 hours. Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent PNA monomer in the desired sequence.
-
Cleavage and Deprotection: After the final monomer is coupled, wash the resin with DCM and dry it. Cleave the PNA from the resin and remove the base-protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Precipitation and Purification: Precipitate the crude PNA by adding cold diethyl ether.[28] Centrifuge to pellet the PNA and discard the supernatant.[28] Purify the PNA using reverse-phase HPLC.[28]
-
Characterization: Confirm the identity and purity of the synthesized PNA using mass spectrometry.[28]
Protocol 2: Immobilization of PNA Probes on a Gold Surface for SPR Biosensors
This protocol describes the immobilization of thiol-modified PNA probes onto a gold sensor surface.
Materials:
-
Gold-coated SPR sensor chip
-
Thiol-modified PNA probe
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Blocking agent (e.g., 6-mercapto-1-hexanol)
Procedure:
-
Surface Cleaning: Clean the gold sensor chip with ethanol and water, then dry it under a stream of nitrogen.
-
PNA Immobilization: Prepare a solution of the thiol-modified PNA probe in a suitable buffer (e.g., PBS). Apply the PNA solution to the gold surface and incubate for several hours to allow for the formation of a self-assembled monolayer.
-
Washing: Rinse the sensor chip with the buffer to remove any unbound PNA probes.
-
Surface Passivation: Treat the surface with a blocking agent (e.g., 6-mercapto-1-hexanol) to block any remaining active sites on the gold surface and prevent non-specific binding.
-
Washing and Storage: Wash the sensor chip again with buffer and store it in a hydrated state until use.
Protocol 3: PNA-FISH for Bacterial Identification
This protocol provides a general procedure for the identification of bacteria using PNA-FISH.[13][22][29]
Materials:
-
Microscope slides
-
Bacterial sample (e.g., from culture or clinical specimen)
-
Fixation solution (e.g., ethanol or paraformaldehyde)
-
Fluorescently labeled PNA probe
-
Hybridization buffer (containing formamide)
-
Wash buffer
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Smear Preparation: Prepare a thin smear of the bacterial sample on a clean microscope slide and air dry.
-
Fixation: Fix the cells to the slide using either heat fixation or a chemical fixative like ethanol or paraformaldehyde.
-
Hybridization: Apply the hybridization buffer containing the fluorescently labeled PNA probe to the smear. Cover with a coverslip and incubate at a specific temperature (e.g., 55°C) for a defined period (e.g., 30-90 minutes) to allow the probe to hybridize to the target rRNA.[22]
-
Washing: Remove the coverslip and wash the slide with a pre-warmed wash buffer to remove any unbound probe.[22]
-
Mounting: Add a drop of mounting medium to the smear and cover with a new coverslip.
-
Microscopy: Examine the slide under a fluorescence microscope. The presence of fluorescently labeled cells indicates a positive identification of the target bacterium.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: General principle of a PNA-based biosensor.
Caption: Experimental workflow for PNA-FISH.
Caption: Signaling pathway for an electrochemical PNA biosensor.
References
- 1. Peptide biosensor - Wikipedia [en.wikipedia.org]
- 2. DNA biosensors based on peptide nucleic acid (PNA) recognition layers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of peptide nucleic acids (PNAs) and locked nucleic acids (LNAs) in biosensor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Electrochemical Biosensors Based on PNA - Creative Peptides [pna.creative-peptides.com]
- 10. A Review of Membrane-Based Biosensors for Pathogen Detection [mdpi.com]
- 11. Emerging nanophotonic biosensor technologies for virus detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PNA-based fluorescence in situ hybridization for identification of bacteria in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 15. Identification of indicator microorganisms using a standardized PNA FISH method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paper-Based Biosensors for the Detection of Nucleic Acids from Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface immobilization strategies for the development of electrochemical nucleic acid sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrochemical Biosensing for Antibiotic-Resistant Bacteria: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrochemical Biosensors for Pathogen Detection: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrochemical biosensors for pathogen detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. opgen.com [opgen.com]
- 23. mdpi.com [mdpi.com]
- 24. Paper-Based Biosensors for the Detection of Nucleic Acids from Pathogens | MDPI [mdpi.com]
- 25. Recent advances in electrochemical strategies for bacteria detection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In Situ Synthesis of Peptide Nucleic Acids in Porous Silicon for Drug Delivery and Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rsc.org [rsc.org]
- 29. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for Fluorescent Labeling of Peptide Nucleic Acids (PNA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of Peptide Nucleic Acids (PNA). PNA, a synthetic DNA mimic with a neutral peptide-like backbone, offers exceptional hybridization characteristics and stability, making it an ideal candidate for various research, diagnostic, and therapeutic applications.[1] Fluorescently labeled PNAs are powerful tools for in situ hybridization (FISH), real-time PCR, and cellular imaging.[1][2]
This document outlines the primary methods for PNA labeling: pre-synthesis (on-resin) and post-synthesis (in-solution) conjugation. Detailed protocols for common labeling chemistries, purification, and characterization are provided to guide researchers in selecting and implementing the most suitable method for their specific needs.
Key Labeling Strategies
There are two main approaches to fluorescently label PNA:
-
Pre-synthesis (On-Resin) Labeling: The fluorescent dye is conjugated to the PNA while it is still attached to the solid support resin. This method is generally more efficient, provided the dye is stable under the cleavage and deprotection conditions.[3] It is often performed at the N-terminus of the PNA.[4]
-
Post-synthesis (In-Solution) Labeling: The PNA is first synthesized, cleaved from the resin, and deprotected. The fluorescent dye is then conjugated to the purified PNA in solution. This approach is necessary for acid-sensitive dyes and allows for labeling at specific internal or C-terminal positions, often through the incorporation of a reactive amino acid like lysine.[3][4]
Choosing a Labeling Strategy
The choice between pre- and post-synthesis labeling depends on several factors:
-
Dye Stability: Acid-labile dyes are not suitable for on-resin labeling, which typically involves acidic cleavage conditions.
-
Desired Labeling Position: N-terminal labeling is straightforward on-resin. For internal or C-terminal labeling, post-synthesis methods or the incorporation of specially modified monomers during synthesis are required.[4]
-
Labeling Efficiency: On-resin labeling can be more efficient due to the use of excess reagents that can be easily washed away.[3]
Common Fluorescent Dyes for PNA Labeling
A wide variety of fluorescent dyes can be used to label PNA. The choice of dye depends on the desired spectral properties, quantum yield, and the instrumentation available for detection.
Table 1: Spectral Properties of Common Fluorescent Dyes for PNA Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) |
| FAM | 492 | 518 |
| FITC | 492 | 518 |
| Alexa Fluor 488 | 494 | 517 |
| HiLyte Fluor 488 | 501 | 527 |
| Cy3 | 550 | 570 |
| TAMRA | 553 | 576 |
| Alexa Fluor 546 | 556 | 573 |
| Texas Red | 595 | 615 |
| Cy5 | 650 | 670 |
| Alexa Fluor 647 | 650 | 668 |
Data sourced from various references.[5][6][][8][9]
Quantitative Comparison of Labeling Methods
The efficiency of PNA labeling can be influenced by the chosen method, the specific dye, and the PNA sequence. The following table provides a qualitative comparison of common labeling strategies. Obtaining precise, universally applicable quantitative data is challenging as it is highly dependent on experimental conditions.
Table 2: Qualitative Comparison of PNA Labeling Methods
| Feature | On-Resin N-terminal Labeling (NHS Ester) | Post-Synthesis Labeling (NHS Ester) | Post-Synthesis Labeling (Maleimide) |
| Typical Efficiency | High | Moderate to High | High |
| Dye Compatibility | Acid-stable dyes | Wide range of dyes | Thiol-reactive dyes |
| Labeling Position | N-terminus | N-terminus, internal (via Lys) | C-terminus, internal (via Cys) |
| Purification | Single HPLC after cleavage | Two-step purification | Two-step purification |
| Ease of Use | Relatively straightforward | More complex, requires purified PNA | Requires PNA with a free thiol |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Labeling of PNA with an Amine-Reactive Dye (NHS Ester)
This protocol describes the labeling of a PNA at the N-terminus with a fluorescent dye N-hydroxysuccinimide (NHS) ester while the PNA is still attached to the solid-phase resin.
Materials:
-
Fmoc-protected PNA synthesized on a solid support (e.g., Rink amide resin)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/m-cresol/thioanisole)
-
Diethylether, cold
-
HPLC-grade water and acetonitrile with 0.1% TFA
Procedure:
-
Fmoc Deprotection: After the final PNA monomer coupling, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes at room temperature. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Dye Activation and Coupling:
-
Dissolve the NHS ester of the fluorescent dye (5-10 fold molar excess over the PNA) in anhydrous DMF or DMSO.
-
Add DIPEA (2 equivalents relative to the dye) to the dye solution.
-
Add the activated dye solution to the resin-bound PNA.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation. Protect the reaction from light.
-
-
Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess dye and reagents. Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the labeled PNA from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% m-cresol, 2.5% thioanisole) for 2 hours at room temperature.
-
Precipitation: Precipitate the crude labeled PNA by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice. Dry the PNA pellet.
-
Purification: Purify the fluorescently labeled PNA by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient with 0.1% TFA.[10][11]
-
Characterization: Confirm the identity and purity of the labeled PNA by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and UV-Vis spectroscopy.[12][13]
Workflow for On-Resin PNA Labeling
Caption: Workflow for on-resin fluorescent labeling of PNA.
Protocol 2: Post-Synthesis Labeling of PNA with a Thiol-Reactive Dye (Maleimide)
This protocol is for labeling a PNA containing a cysteine residue with a maleimide-activated fluorescent dye in solution.
Materials:
-
Purified, thiol-containing PNA (with a C-terminal or internal cysteine)
-
Maleimide-activated fluorescent dye
-
Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5, containing 1 mM EDTA)
-
Anhydrous DMF or DMSO
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)
-
Size-exclusion chromatography column or RP-HPLC for purification
Procedure:
-
PNA Preparation: Dissolve the purified, thiol-containing PNA in the degassed reaction buffer. If the PNA may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides.
-
Dye Preparation: Dissolve the maleimide-activated dye in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dye stock solution to the PNA solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark with gentle mixing.
-
-
Purification: Remove the unreacted dye and obtain the purified labeled PNA. This can be achieved by:
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the labeled PNA from the smaller, unreacted dye molecules.
-
RP-HPLC: Purify the labeled PNA using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. This method offers higher resolution.[10]
-
-
Characterization: Verify the final product by mass spectrometry and UV-Vis spectroscopy to confirm successful labeling and determine the concentration and degree of labeling.[12][13]
Workflow for Post-Synthesis PNA Labeling
Caption: Workflow for post-synthesis fluorescent labeling of PNA.
Troubleshooting
Table 3: Common Issues and Solutions in PNA Fluorescent Labeling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incomplete Fmoc deprotection (on-resin) - Hydrolysis of NHS ester - Oxidation of thiol groups (maleimide chemistry) - Insufficient excess of dye | - Ensure complete Fmoc removal using fresh piperidine solution. - Use anhydrous solvents for dye dissolution and perform the reaction promptly. - Use degassed buffers and consider adding a reducing agent like TCEP. - Increase the molar excess of the fluorescent dye. |
| Multiple Labeled Species | - Labeling of side chains (e.g., lysine) - Presence of impurities in the PNA or dye | - Use orthogonal protecting groups for side chains if internal labeling is not desired. - Ensure high purity of the starting PNA and dye. |
| Poor Recovery After Purification | - Precipitation of PNA during HPLC - Adsorption of PNA to columns or vials | - Optimize HPLC conditions (e.g., temperature, gradient). - Use low-binding tubes and ensure PNA is fully solubilized. The addition of linkers like AEEA can improve solubility.[3] |
| No or Weak Fluorescent Signal | - Photobleaching of the dye - Quenching of the dye by the PNA sequence or buffer components | - Protect the reaction and labeled product from light. - Select a different dye or alter the PNA sequence if possible. Ensure buffer components are compatible with the dye. |
This troubleshooting guide is based on general principles of bioconjugation and PNA chemistry.[14][15][16][17]
Conclusion
The methods described provide a robust framework for the fluorescent labeling of Peptide Nucleic Acids. By carefully selecting the labeling strategy, fluorescent dye, and purification method, researchers can generate high-quality PNA probes for a wide array of applications in molecular biology, diagnostics, and drug development. The detailed protocols and troubleshooting guide serve as a valuable resource for both novice and experienced scientists working with PNA.
References
- 1. Synthesis and properties of peptide nucleic acid labeled at the N-terminus with HiLyte Fluor 488 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogenic PNA probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. abcam.com [abcam.com]
- 6. chempep.com [chempep.com]
- 8. bu.edu [bu.edu]
- 9. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. perlan.com.pl [perlan.com.pl]
- 11. rsc.org [rsc.org]
- 12. Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioconjugation of a PNA Probe to Zinc Oxide Nanowires for Label-Free Sensing [mdpi.com]
- 14. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. biotium.com [biotium.com]
- 17. bio-rad.com [bio-rad.com]
Application Notes: PNA Conjugation to Peptides for Cellular Delivery
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral pseudopeptide backbone, a feature that imparts exceptional stability in biological fluids and high-affinity, sequence-specific binding to complementary DNA and RNA.[1] These properties make PNAs promising candidates for antisense, antigene, and gene-editing therapies. However, the neutral charge and large size of PNAs severely limit their ability to cross cell membranes, representing a major hurdle for their therapeutic application.[1][2]
A widely adopted and effective strategy to overcome this delivery challenge is the covalent conjugation of PNAs to cell-penetrating peptides (CPPs).[3][4] CPPs are short peptides, typically rich in cationic amino acids like arginine, that can traverse biological membranes and deliver a variety of molecular cargoes, including PNAs, into the cytoplasm and nucleus.[3][5] This document provides detailed application notes and protocols for the synthesis, purification, and cellular evaluation of PNA-peptide conjugates.
Design and Strategy for PNA-Peptide Conjugates
Selecting a Cell-Penetrating Peptide (CPP)
The choice of CPP is critical as its sequence and properties significantly impact the delivery efficiency and potential toxicity of the conjugate. CPPs are broadly classified into two main categories: cationic and amphipathic.[3]
-
Cationic CPPs: These peptides are rich in positively charged residues, primarily arginine and lysine. The guanidinium headgroup of arginine is particularly effective at interacting with negative charges on the cell surface to trigger uptake. Examples include oligo-arginine sequences (e.g., (d-Arg)₉) and peptides derived from the HIV-1 Tat protein.[6]
-
Amphipathic CPPs: These peptides contain both hydrophobic and hydrophilic domains. This structure is thought to facilitate direct interaction with and translocation across the lipid bilayer of the cell membrane. Transportan is a well-studied example of an amphipathic CPP.[4][6]
The efficacy of different CPPs can be cell-type dependent, and empirical testing is often required to identify the optimal peptide for a specific application.[7]
Conjugation Chemistry
The linker connecting the PNA and the peptide must be carefully chosen. The choice of chemistry dictates the stability of the conjugate and the synthetic strategy.
-
Disulfide Linkage: A reducible linkage formed between two thiol groups (e.g., from cysteine residues) on the PNA and peptide. This bond is relatively stable in the extracellular environment but can be cleaved by reducing agents like glutathione inside the cell, releasing the PNA from its carrier peptide.[2][8]
-
Maleimide-Thiol Coupling: This reaction forms a stable thioether bond between a maleimide-functionalized PNA and a cysteine-containing peptide. It is one of the most common and efficient methods for creating stable PNA-peptide conjugates.[7]
-
Amide Bond Formation: This strategy involves the continuous solid-phase synthesis of the peptide and PNA on a single resin, creating a stable amide bond between the two molecules.[][10] This approach often incorporates a flexible spacer, such as 8-amino-3,6-dioxaoctanoic acid (AEEA), between the PNA and peptide moieties to ensure each component can fold and function correctly.[11]
Synthesis, Purification, and Characterization
PNA-peptide conjugates are typically synthesized using standard solid-phase peptide synthesis (SPPS) techniques with Fmoc or Boc chemistry.[][12][13] Following synthesis and cleavage from the resin, the crude product is purified.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying PNA-peptide conjugates to a high degree (>90-95%).[][13]
-
Characterization: The identity and purity of the final conjugate are confirmed by mass spectrometry, typically MALDI-TOF MS.[]
Quantitative Data on PNA-Peptide Conjugate Activity
The effectiveness of PNA-peptide conjugates is assessed by their ability to enter cells and exert a biological effect. This is often quantified using splice-switching reporter assays or by measuring the inhibition of a target gene or virus. The tables below summarize representative data from the literature.
Table 1: Comparison of CPP Efficacy for PNA Delivery in a Luciferase Splice-Correction Assay
| CPP Conjugate | Optimal Concentration (µM) | Luciferase Signal (Relative to Control) | Serum Sensitivity | Reference |
|---|---|---|---|---|
| PNA-SS-Transportan | 1-2 | ~3x higher than (d-Arg)₉-PNA | Least sensitive | [6] |
| (d-Arg)₉-PNA | 5 | ~33% of Transportan conjugate | Least sensitive | [6] |
| pTat-PNA | >5 | Lower efficacy | High | [6] |
| KFF-PNA | >5 | Lower efficacy | High | [6] |
| Penetratin-PNA | >5 | Minimal activity | High | [6] |
| SynB3-PNA | >5 | No activity | High | [6] |
| NLS-PNA | >5 | No activity | High |[6] |
Table 2: Bioactivity of PNA-Peptide Conjugates in Different Assay Systems
| PNA-Peptide Conjugate (PPNA) Target | Peptide Sequence | Assay System | Reported Bioactivity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| HIV-1 TAR RNA | R₆-Penetratin | Tat-dependent trans-activation | ~5 µM | [8] |
| SARS-CoV-2 5' UTR | Proprietary CPP | Live virus infection assay | 0.8 µM | [14] |
| β-globin gene (IVS2–654) | Proprietary CPP | EGFP Splice-correction assay | 3-fold activity vs transfected PNA | [14][15] |
| miR-155 | Cyclic Peptide (C₉) | U87MG glioblastoma cells | Effective uptake at 0.5 µM |[10][16] |
Visualizations
Caption: Experimental workflow for CPP-PNA conjugate synthesis and validation.
Caption: Cellular uptake of CPP-PNA conjugates, highlighting endosomal entrapment.
References
- 1. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular delivery of peptide nucleic acid by cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifunctional Delivery Systems for Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AntimiR-155 Cyclic Peptide–PNA Conjugate: Synthesis, Cellular Uptake, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]
- 14. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application of Peptide Nucleic Acids (PNA) in Gene Targeting and Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNA) are synthetic DNA mimics that possess a neutral peptide-like backbone instead of the negatively charged sugar-phosphate backbone of natural nucleic acids.[1][] This unique structural feature confers upon PNAs remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, resistance to enzymatic degradation by nucleases and proteases, and the ability to form stable triplex structures with double-stranded DNA.[][3][4][5][6] These characteristics make PNAs a powerful tool for gene targeting and editing, offering a nuclease-free alternative to other genome editing technologies like CRISPR-Cas9.[1] PNA-mediated gene editing has shown promise in preclinical models for various genetic disorders, including β-thalassemia and Duchenne muscular dystrophy, with the advantage of low off-target effects.[][4][7][8][9]
Mechanisms of PNA-Mediated Gene Editing
PNA-based gene editing primarily relies on the cell's endogenous DNA repair machinery.[7][10] By binding to a specific locus in the genome, PNAs create structures that are recognized by cellular repair pathways, leading to site-specific modification of the DNA sequence. Two main mechanisms are employed:
-
Triplex-Mediated Gene Editing: Bis-PNAs, which consist of two PNA strands linked by a flexible linker, can bind to homopurine tracts in double-stranded DNA to form a PNA/DNA/PNA triplex structure.[3][4][6] One PNA strand binds via Watson-Crick base pairing, while the other binds through Hoogsteen base pairing.[3][4][6] This triplex formation distorts the DNA helix, triggering the Nucleotide Excision Repair (NER) pathway.[3][4] The cell's repair machinery can then be harnessed to incorporate a desired genetic modification from a co-delivered donor DNA template through homologous recombination.[1][7]
-
Strand Invasion and Donor-Independent Editing: Single-stranded PNAs can invade the DNA duplex and bind to their complementary sequence, displacing the other DNA strand.[4] This strand invasion can be used to introduce specific mutations. In some cases, PNA binding alone, with a single base mismatch to the target sequence, can be sufficient to trigger the cell's repair mechanisms to correct the mutation without the need for a donor DNA template.[3] This approach has been explored for correcting a cryptic splice site in the dystrophin gene.[3]
PNA Design and Chemical Modifications
The efficacy of PNA-mediated gene editing is highly dependent on the design and chemical modification of the PNA molecule.
-
Bis-PNAs: As mentioned, these are designed for triplex formation and are effective for targeting homopurine sequences.[3][4]
-
Tail-Clamp PNAs (tcPNAs): In this design, the Watson-Crick binding domain is extended, enhancing binding specificity.[4][5]
-
Gamma (γ)-PNAs: The introduction of a gamma modification to the PNA backbone can improve solubility and binding affinity to DNA and RNA.[][7]
-
Cell-Penetrating Peptides (CPPs): Conjugating PNAs with CPPs, such as TAT or penetratin, can enhance their cellular uptake.[3][7]
Delivery Strategies
A significant hurdle for the in vivo application of PNAs is their limited ability to cross cell membranes.[6][7] Various delivery strategies have been developed to overcome this challenge:
-
Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have emerged as a leading method for co-delivering PNAs and donor DNA in vivo.[1][3][4][5][7][8][9][10][11][12] These nanoparticles can be surface-modified with cell-penetrating peptides to improve cellular uptake.[3][4]
-
Electroporation and Microinjection: These physical methods can be used for in vitro delivery of PNAs but are not suitable for in vivo applications.[4][5]
Quantitative Data on PNA-Mediated Gene Editing Efficiency
The following table summarizes key quantitative data from preclinical studies on PNA-mediated gene editing.
| Target Gene/Disease Model | PNA Delivery Method | Cell Type/Organism | Gene Editing Efficiency | Reference |
| CCR5 | Nanoparticles with TAT or AP peptides | Human CD34+ hematopoietic progenitor cells | ~2.46% | [3] |
| β-globin (β-thalassemia) | Nanoparticles | Mouse bone marrow cells | Up to 15% | [1] |
| β-globin (β-thalassemia) | Nanoparticles | Human cells in vitro | 5% | [1] |
| β-globin (β-thalassemia) | Nanoparticles | Fetal mice | 6-7% (curative) | [8][11] |
| Dystrophin (DMD) | Single-stranded PNAs | Not specified | Not quantified | [3] |
Experimental Protocols
Protocol 1: PNA and Donor DNA Encapsulation in PLGA Nanoparticles
This protocol describes the preparation of PNA and donor DNA-loaded PLGA nanoparticles using a double emulsion solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
PNA (custom synthesized)
-
Donor DNA (single-stranded oligonucleotide)
-
Nuclease-free water
-
Micro-tip probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve PLGA in DCM to create a 5% (w/v) solution.
-
In a separate tube, dissolve the PNA and donor DNA in nuclease-free water.
-
Add the aqueous PNA/donor DNA solution to the PLGA/DCM solution.
-
Emulsify the mixture by sonication on ice to create a water-in-oil (w/o) primary emulsion.
-
Add the primary emulsion to a solution of 5% PVA in water.
-
Immediately sonicate the mixture on ice to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate and the nanoparticles to harden.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles three times with nuclease-free water to remove residual PVA and unencapsulated PNA/donor DNA.
-
Resuspend the nanoparticles in a suitable buffer for in vitro or in vivo use.
Protocol 2: In Vitro Gene Editing in Cultured Cells Using PNA-Nanoparticles
This protocol outlines the procedure for treating cultured mammalian cells with PNA-nanoparticles to achieve gene editing.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, CD34+ cells)
-
Complete cell culture medium
-
PNA-nanoparticles (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or equipment for genomic DNA analysis
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with fresh medium containing the desired concentration of PNA-nanoparticles.
-
Incubate the cells with the nanoparticles for 24-72 hours.
-
After incubation, wash the cells with PBS to remove any remaining nanoparticles.
-
Harvest the cells for downstream analysis.
-
To quantify gene editing efficiency, genomic DNA can be extracted and analyzed by methods such as:
-
Sanger sequencing of the target locus: To detect specific nucleotide changes.
-
Next-generation sequencing (NGS): For a more comprehensive analysis of on-target and off-target editing.
-
Droplet digital PCR (ddPCR): For accurate quantification of the edited allele.[13]
-
Reporter assays: Using cell lines with reporter genes (e.g., GFP) that are activated or inactivated upon successful editing.[13][14]
-
Visualizations
Caption: Mechanism of PNA-mediated triplex formation and gene editing.
References
- 1. epigenie.com [epigenie.com]
- 3. PNAs for Gene Editing - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. news-medical.net [news-medical.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PNA-Based Technique an Essential Part of the Gene Editing Toolkit – Regenerative Medicine at the McGowan Institute [mirm-pitt.net]
- 12. azolifesciences.com [azolifesciences.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantifying On and Off-Target Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
PNA Microarrays: A Powerful Platform for Gene Expression Analysis
improving PNA probe specificity and affinity
Welcome to the technical support center for Peptide Nucleic Acid (PNA) probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance PNA probe specificity and affinity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using PNA probes over traditional DNA probes?
PNA probes offer several distinct advantages over their DNA counterparts, primarily due to their unique polyamide backbone:
-
Higher Affinity and Specificity: The neutral backbone of PNA eliminates electrostatic repulsion with the negatively charged phosphate backbone of DNA or RNA, leading to stronger and more stable PNA/DNA or PNA/RNA duplexes.[1][2][3] This increased stability means that a mismatch between a PNA probe and its target sequence is more destabilizing than a similar mismatch in a DNA-DNA duplex, resulting in superior specificity.[2][3]
-
Faster Hybridization Kinetics: PNA hybridization can be over 100 times faster than DNA/DNA or DNA/RNA hybridization.[4] Experiments that might require an overnight incubation with DNA probes can often be completed in 30-45 minutes with PNA probes.[4]
-
Independence from Ionic Strength: The stability of PNA-DNA duplexes is nearly independent of salt concentration.[5] This allows for hybridization under low-salt conditions, which can be advantageous for destabilizing the secondary structures of target RNA and reducing non-specific binding of competing DNA strands.[2][5]
-
Resistance to Degradation: PNA is not recognized by nucleases or proteases, making PNA probes highly resistant to enzymatic degradation.[2] This stability is a significant advantage in biological samples.
-
Improved Signal-to-Noise Ratio in FISH: The high specificity of PNA probes allows for the use of shorter probes in Fluorescence In Situ Hybridization (PNA-FISH), which can reduce the background noise often associated with longer DNA probes.[2][6]
Q2: My PNA probe shows low binding affinity to its target sequence. What are the potential causes and solutions?
Low binding affinity can stem from several factors related to probe design, hybridization conditions, or the target itself.
Potential Causes:
-
Suboptimal Probe Design:
-
Length: While PNA's high affinity allows for shorter probes, a probe that is too short may not have sufficient binding energy.
-
Sequence Composition: Purine-rich sequences, especially those with multiple consecutive guanines, have a tendency to aggregate, reducing the effective concentration of the probe available for hybridization.[1]
-
Self-Complementarity: PNA/PNA interactions are even stronger than PNA/DNA interactions.[1] If the probe sequence has significant self-complementarity, it can form stable self-dimers, preventing it from binding to the target.
-
-
Non-Optimal Hybridization Conditions:
-
Target Accessibility Issues:
-
Secondary Structure: The target sequence within the DNA or RNA may be inaccessible due to complex secondary or tertiary structures.[5]
-
-
Probe Quality:
-
Degradation or Aggregation: Improper storage or handling can lead to probe degradation or aggregation. Purine-rich PNAs are particularly prone to aggregation.[1]
-
Troubleshooting Solutions:
-
Review Probe Design:
-
Length: For most applications, a PNA probe length of 12-15 bases is sufficient.[1]
-
Sequence: Limit the number of purines to 6 in any 10-base window and avoid more than 3 consecutive guanines.[1] Check for and avoid self-complementary sequences.[1]
-
Solubility Enhancement: Incorporating lysine residues or specialized linkers (e.g., AEAA linkers) at the ends of the PNA can improve solubility and reduce aggregation without negatively impacting hybridization.[1]
-
-
Optimize Hybridization Conditions:
-
Temperature Gradient: Perform a temperature gradient hybridization to determine the optimal temperature for your specific probe and target.
-
pH: Ensure the hybridization buffer has a stable and appropriate pH (typically neutral to slightly alkaline).
-
Formamide: The addition of formamide can help to lower the melting temperature and disrupt the secondary structure of the target nucleic acid, improving probe accessibility.[7]
-
-
Improve Target Accessibility:
-
Check Probe Integrity:
-
Quality Control: Confirm the purity and mass of your PNA probe using HPLC and MALDI-TOF mass spectrometry.[9]
-
Proper Handling: Store PNA probes according to the manufacturer's recommendations, typically lyophilized or in a suitable buffer at -20°C or below. Avoid repeated freeze-thaw cycles.[10] Use polypropylene or polyethylene tubes for storage and handling, as PNAs can adhere to glass and polystyrene surfaces.[5]
-
Q3: I am observing high background or non-specific binding in my PNA-FISH experiment. How can I improve the specificity?
High background and non-specific binding can obscure the true signal and lead to false-positive results.
Potential Causes:
-
Non-Specific Probe Binding: The PNA probe may be binding to off-target sequences or cellular components.
-
Suboptimal Hybridization Stringency: The hybridization or washing conditions may not be stringent enough to remove weakly bound, non-specific probes.
-
Probe Concentration: Using too high a concentration of the PNA probe can increase the likelihood of non-specific interactions.
-
Inadequate Blocking: In some sample types, blocking agents may be necessary to prevent non-specific binding of the probe to cellular structures.
-
Autofluorescence: The sample itself may exhibit natural fluorescence in the same channel as the probe's fluorophore.
Troubleshooting Solutions:
-
Optimize Hybridization and Wash Stringency:
-
Increase Temperature: Gradually increase the hybridization and/or wash temperatures to destabilize non-specific binding.
-
Decrease Salt Concentration: For PNA probes, lowering the ionic strength of the hybridization and wash buffers can enhance mismatch discrimination.[11][12]
-
Formamide Concentration: Increasing the formamide concentration in the hybridization buffer will increase the stringency.[7]
-
-
Titrate Probe Concentration: Perform a titration experiment to determine the lowest effective probe concentration that still provides a robust signal.
-
Improve Blocking: If working with complex samples, consider using blocking agents.
-
Control for Autofluorescence: Before applying the probe, examine the sample under the fluorescence microscope using the same filter sets to assess the level of natural autofluorescence.
Troubleshooting Guides
Guide 1: Poor Mismatch Discrimination
Problem: Your PNA probe is binding to a target with a single base mismatch, leading to a loss of specificity.
Underlying Principle: A key feature of PNA probes is their excellent ability to discriminate between perfectly matched and mismatched target sequences. This is due to the significant destabilization a mismatch introduces into the PNA-DNA/RNA duplex.[2][3]
Troubleshooting Workflow:
Caption: Workflow for improving mismatch discrimination.
Detailed Steps:
-
Increase Stringency with Temperature: Incrementally increase the temperature of your hybridization and, more critically, your post-hybridization wash steps. This will help to melt off the less stable, mismatched duplexes while retaining the perfectly matched ones.
-
Lower Ionic Strength: Contrary to DNA probes, PNA-DNA duplex stability can be enhanced at lower salt concentrations.[13] Reducing the salt concentration in your buffers can improve the discrimination against mismatched targets.[11][12]
-
Add Formamide: Including formamide in the hybridization buffer lowers the melting temperature of the duplexes, effectively increasing the stringency of the hybridization at a given temperature.
-
Shorten the Probe: The destabilizing effect of a mismatch is more pronounced in shorter duplexes.[2] If other methods fail, consider redesigning your experiment with a shorter PNA probe to maximize the impact of the mismatch.
Guide 2: PNA Probe Aggregation
Problem: You suspect your PNA probe is aggregating, leading to poor solubility and low signal. This is common with purine-rich sequences.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PNA probe aggregation.
Detailed Steps:
-
Analyze the Sequence: Review your PNA probe sequence for characteristics known to promote aggregation, such as a high purine content (especially guanine).[1]
-
Enhance Solubility through Design: When ordering or designing a new probe, request the addition of one or more lysine residues to the N- or C-terminus.[1] The positive charge of lysine helps to repel other PNA molecules and improves aqueous solubility. Alternatively, hydrophilic linkers can be incorporated.
-
Follow Best Practices for Handling: Always use polypropylene or polyethylene tubes and pipette tips, as PNA can adsorb to other surfaces.[5] Prepare fresh dilutions of your probe from a concentrated stock solution just before use.
-
Consider Synthesis Strategy: If you are synthesizing your own probes, using low-loading resins or resins with a hydrophilic polyethylene glycol (PEG) base can help to minimize aggregation during the synthesis process itself.
Quantitative Data Summary
Table 1: Effect of Ionic Strength on PNA-DNA Duplex Stability
| Ionic Strength (NaCl) | Change in DNA-DNA Duplex Stability | Change in PNA-DNA Duplex Stability | Primary Effect on PNA:DNA Kinetics | Reference |
| Decrease (e.g., 1 M to 10 mM) | Significant Decrease | Slight Increase | Increase in association rate (kon) | [5][13] |
| Increase (e.g., 10 mM to 1 M) | Significant Increase | Slight Decrease | Decrease in association rate (kon) | [5][14][15] |
Note: The magnitude of the change is significantly less for PNA-DNA duplexes compared to DNA-DNA duplexes.
Table 2: Comparison of PNA and DNA Probes for Mismatch Discrimination
| Probe Type | Specificity (Perfect Match vs. Mismatch Signal Ratio) | Sensitivity | Reference |
| PNA Array | 2.0 to 37.3 times more specific than DNA arrays | ~10 times more sensitive than DNA arrays | [16] |
| PNA-FISH | 2.5 to 5.5-fold higher discriminatory power than DNA probes | Higher hybridization quality and yield | [7] |
Experimental Protocols
Protocol 1: Basic PNA-FISH Protocol for Bacterial Identification
This protocol is a general guideline and may require optimization for specific bacterial species and sample types.
Materials:
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., Lysozyme solution)
-
Ethanol Series (50%, 80%, 96%)
-
Hybridization Buffer (e.g., 25 mM Tris pH 8, 50 mM NaCl, 0.5% PVP, 5 mM EGTA)[8]
-
FAM-labeled PNA Probe (e.g., 0.5 µM)
-
Wash Buffer (e.g., 5 mM Tris pH 8, 15 mM NaCl, 0.1% Triton X-100)
-
Mounting Medium with DAPI
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation and Fixation:
-
Immobilize bacterial cells onto a microscope slide.
-
Fix the cells with fixation solution for 30 minutes at 4°C.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate the slide with permeabilization solution (if required for your bacterial species) to allow probe entry.
-
Wash twice with PBS.
-
-
Dehydration:
-
Dehydrate the sample by incubating for 3 minutes each in 50%, 80%, and 96% ethanol.
-
Air dry the slide completely.
-
-
Hybridization:
-
Prepare the hybridization solution by diluting the PNA probe in the hybridization buffer.
-
Apply the hybridization solution to the sample area on the slide.
-
Incubate in a humidified chamber for 1 hour at 55°C.[17]
-
-
Washing:
-
Pre-warm the wash buffer to 55°C.
-
Remove the hybridization solution and immediately place the slide in the warm wash buffer for 30 minutes.
-
-
Staining and Mounting:
-
Briefly rinse the slide with sterile water.
-
Air dry the slide in the dark.
-
Apply a drop of mounting medium containing DAPI (for counterstaining DNA) and place a coverslip.
-
-
Visualization:
-
Visualize the slide using a fluorescence microscope with appropriate filter sets for the PNA probe's fluorophore (e.g., FITC/GFP for FAM) and DAPI.
-
Experimental Workflow Diagram:
References
- 1. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. journals.asm.org [journals.asm.org]
- 4. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. intavispeptides.com [intavispeptides.com]
- 7. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAQ – Frequently Asked Questions | PNA Bio [pnabio.com]
- 10. Evaluation of telomere length in human cardiac tissues using cardiac quantitative FISH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facilitating mismatch discrimination by surface-affixed PNA probes via ionic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00025J [pubs.rsc.org]
- 16. Highly sensitive PNA Array Platform Technology for Single Nucleotide Mismatch Discrimination [jmb.or.kr]
- 17. Establishment of a New PNA-FISH Method for Aspergillus fumigatus Identification: First Insights for Future Use in Pulmonary Samples - PMC [pmc.ncbi.nlm.nih.gov]
PNA-FISH Signal Enhancement: A Technical Support Guide
Welcome to the technical support center for Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA-FISH) experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low or no signal in their PNA-FISH assays.
Frequently Asked Questions (FAQs) - Troubleshooting Low Signal
This section addresses common problems encountered during PNA-FISH experiments that can lead to weak or absent fluorescence signals.
Q1: I am not seeing any signal or the signal is very weak. What are the possible causes?
Several factors can contribute to poor or no signal in PNA-FISH experiments. These can be broadly categorized into issues with sample preparation, probe quality and hybridization, and imaging.[1][2]
-
Sample Preparation: Inadequate fixation or permeabilization can prevent the PNA probe from reaching its target rRNA within the cell.[3][4][5][6] Over-fixation can also mask the target sequence.[2]
-
PNA Probe: The probe may be degraded, used at a suboptimal concentration, or its design might not be optimal for the target sequence.
-
Hybridization and Washing: Suboptimal hybridization temperature, time, or buffer composition can lead to inefficient probe binding. Conversely, washing steps that are too stringent can strip the probe from the target.[7][8]
-
Microscopy and Imaging: Incorrect microscope filter sets, a misaligned light source, or photobleaching can all lead to weak or undetectable signals.[1][9]
Q2: How can I optimize my fixation and permeabilization protocol for better signal?
Proper fixation and permeabilization are critical for PNA probe penetration.[3][4][5][6] The optimal method can vary depending on the cell type (e.g., Gram-positive vs. Gram-negative bacteria).
-
For Gram-negative bacteria: Fixation with 4% (wt/vol) paraformaldehyde is often sufficient.[6]
-
For Gram-positive bacteria: Harsher permeabilization methods may be required due to their thicker cell walls.[3][5] A combination of paraformaldehyde fixation followed by treatment with ethanol, Triton X-100, or lysozyme can be effective.[3][4][5][6] A study by Rocha et al. (2018) found that a combination of paraformaldehyde and ethanol treatment yielded superior performance for all tested bacteria, especially Gram-positive species.[3][5]
Q3: What is the optimal concentration for my PNA probe?
The optimal PNA probe concentration typically ranges from 25 to 200 nM.[10] It is recommended to perform a concentration titration to determine the best signal-to-noise ratio for your specific probe and sample type. Starting with a concentration of around 200 nM and performing serial dilutions can help identify the ideal concentration.[11]
Q4: How critical are the hybridization and washing temperatures?
Temperature control is crucial for successful PNA-FISH.[12]
-
Hybridization Temperature: The hybridization temperature should be optimized for the specific PNA probe sequence. A common hybridization temperature is 55°C to 60°C.[7][8][12] Testing a temperature gradient (e.g., 53°C to 59°C) can help determine the optimal temperature for the strongest signal-to-noise ratio.[11]
-
Washing Temperature: The stringency of the wash steps is primarily controlled by temperature and salt concentration. Washing at the same temperature as hybridization (e.g., 55°C - 60°C) is a good starting point.[7][8][12]
Q5: I suspect my probe is degraded. How should I store and handle PNA probes?
Proper storage and handling are essential to maintain PNA probe integrity.
-
Storage: Lyophilized PNA probes should be stored at -20°C.[7][8] Once reconstituted in formamide, they should be stored in aliquots at -20°C or -70°C and protected from light.[7] PNA probes are generally stable for more than two years if stored correctly.[7]
-
Handling: Before use, thaw the probe aliquot and heat it to 55°C for about 5 minutes to ensure it is completely dissolved.[7][8] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for PNA-FISH protocols. These values should be used as a starting point for optimization.
Table 1: PNA Probe and Hybridization Parameters
| Parameter | Recommended Range | Notes |
| PNA Probe Concentration | 25 - 500 nM | Titration is recommended to find the optimal concentration. A common starting point is 200-500 nM.[7][10][11] |
| Hybridization Temperature | 55°C - 85°C | Varies depending on the probe sequence and buffer composition. A common range is 55-60°C.[7][8][12] Some protocols use a higher initial denaturation step.[7][8] |
| Hybridization Time | 30 - 120 minutes | 30-60 minutes is often sufficient.[8][11][12] |
| Formamide Concentration | 49.5% - 60% (vol/vol) | Formamide lowers the melting temperature, allowing for hybridization at lower temperatures.[4][8] |
Table 2: Fixation and Permeabilization Conditions
| Agent | Concentration | Incubation Time | Incubation Temperature | Target Organism |
| Paraformaldehyde | 4% (wt/vol) | Varies | Room Temperature | General |
| Ethanol | 50% - 100% (vol/vol) | 30 minutes | -20°C | Gram-positive & Gram-negative |
| Triton X-100 | Varies | Varies | Room Temperature | Gram-positive & Gram-negative |
| Lysozyme | Varies | Varies | 37°C | Gram-positive |
Note: The optimal fixation and permeabilization strategy is species-specific. For detailed protocols, refer to Rocha et al., 2018.[3][4][5][6]
Key Experimental Protocols
This section provides a detailed methodology for a standard PNA-FISH experiment.
Sample Preparation (Bacteria)
-
Fixation: Resuspend bacterial cells in a 4% (wt/vol) paraformaldehyde solution and incubate according to your optimized protocol.
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Resuspend the pellet in your chosen permeabilization agent (e.g., 50% ethanol) and incubate as determined by your optimization experiments.[11]
-
-
Washing: Centrifuge the permeabilized cells, discard the supernatant, and resuspend in sterile water or PBS.
Hybridization
-
Prepare Hybridization Mix: Mix the PNA probe with the hybridization buffer to the desired final concentration (e.g., 500 nM).[7] The hybridization buffer typically contains formamide and a blocking reagent.[7][8]
-
Pre-heat: Pre-warm the slide with the sample and the hybridization mix separately at the denaturation temperature (e.g., 85°C) for 5-10 minutes.[7][8] This step is critical to minimize background.[7][8]
-
Apply Probe: Add the pre-heated hybridization mix to the slide and cover with a coverslip, avoiding air bubbles.[7][12]
-
Incubate: Incubate the slide in a humidified chamber at the optimized hybridization temperature (e.g., 55°C) for the determined time (e.g., 30-60 minutes).[12]
Washing
-
Remove Coverslip: Immerse the slide in a pre-heated wash solution to carefully remove the coverslip.[7][12]
-
Stringent Wash: Wash the slide in the pre-heated wash solution (e.g., at 55°C - 60°C) for the optimized duration (e.g., 30 minutes) to remove unbound probes.[7][12]
-
Room Temperature Wash: Perform a brief wash at room temperature.[7]
Mounting and Visualization
-
Air Dry: Allow the slide to air dry completely.[12]
-
Mounting: Add a drop of mounting medium, with DAPI if desired for counterstaining, and apply a coverslip.[8][12]
-
Imaging: Examine the slide using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore on your PNA probe.[12]
Visualizations
Troubleshooting Logic for Low PNA-FISH Signal
This diagram outlines a logical workflow for troubleshooting low signal issues in your PNA-FISH experiments.
Caption: A flowchart for systematically troubleshooting low signal in PNA-FISH experiments.
General PNA-FISH Experimental Workflow
This diagram illustrates the key steps in a typical PNA-FISH experiment.
Caption: A diagram illustrating the sequential steps of a PNA-FISH experiment.
References
- 1. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Influence of the fixation/permeabilization step on peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria | PLOS One [journals.plos.org]
- 4. Influence of the fixation/permeabilization step on peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the fixation/permeabilization step on peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pnabio.com [pnabio.com]
- 8. pnabio.com [pnabio.com]
- 9. clinicallab.com [clinicallab.com]
- 10. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence In Situ Hybridization Method Using a Peptide Nucleic Acid Probe for Identification of Salmonella spp. in a Broad Spectrum of Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opgen.com [opgen.com]
optimizing PNA concentration for in vitro assays
Welcome to the Technical Support Center for PNA In Vitro Assays. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize the use of Peptide Nucleic Acids (PNAs) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for a PNA probe in an in vitro assay?
A1: The optimal PNA concentration is application-dependent. For many hybridization-based assays, a starting concentration in the range of 25 nM to 200 nM is recommended.[1] For some capillary electrophoresis-based assays, PNA concentrations can range from 37.5 nM to 150 nM, often in a 0.5x to 2x ratio relative to the target nucleic acid concentration.[2][3] It is crucial to titrate the PNA concentration to find the best balance between signal intensity and background noise for your specific assay.[1]
Q2: How does ionic strength (salt concentration) affect PNA hybridization?
A2: Unlike DNA:DNA duplexes, PNA:DNA duplexes are more stable at lower ionic strengths.[4][5] The neutral backbone of PNA means there is no electrostatic repulsion with the negatively charged phosphate backbone of DNA or RNA.[1][3] Therefore, high salt concentrations, which are required to screen charge repulsion for DNA:DNA hybridization, are not necessary and can even be detrimental to PNA:DNA association.[5] Successful hybridization has been observed in buffers with NaCl concentrations ranging from 10 mM to 100 mM.[1][6]
Q3: My PNA probe has poor aqueous solubility. How can I improve it?
A3: PNA solubility can be challenging, especially for sequences with high purine content (>50%) or a high proportion of G bases (>35%).[7] To improve solubility, consider the following:
-
Add solubility enhancers: Incorporating charged amino acids like Lysine at the termini can improve aqueous solubility.[7]
-
Use organic solvents: Prepare stock solutions in solvents like 20% DMSO, formamide, or 10-20% acetonitrile before diluting into your aqueous assay buffer.[7]
-
Heating: For unlabeled PNAs, heating the solution up to 85°C can aid in dissolution.[7]
Q4: What is the recommended length for a PNA probe for diagnostic use?
A4: For diagnostic applications, PNA probes are typically shorter than their DNA counterparts, usually in the range of 13-18 bases.[8] This is due to their high binding affinity and specificity.
Troubleshooting Guide
Problem: Low or No Hybridization Signal
Q: My assay shows a very weak or non-existent signal. What are the potential causes and solutions?
A: Low signal is a common issue that can stem from several factors related to PNA concentration, experimental conditions, or target accessibility.
-
PNA Concentration May Be Too Low: The PNA concentration might be insufficient to generate a detectable signal.
-
Solution: Perform a titration experiment, systematically increasing the PNA probe concentration. For example, test a range from 25 nM to 200 nM to identify the optimal concentration that yields the highest signal-to-background ratio.[1]
-
-
Suboptimal Hybridization Conditions: The buffer composition, temperature, or incubation time may not be ideal for your specific PNA-target duplex.
-
Solution 1 (Buffer): PNA hybridization is less dependent on high salt concentrations than DNA probes.[1][4] If you are using a high-salt buffer, try reducing the salt concentration (e.g., 50 mM NaCl).[1]
-
Solution 2 (Temperature & Time): Ensure the hybridization temperature is appropriate for the calculated melting temperature (Tm) of your PNA-NA duplex. Hybridization is typically carried out at a temperature below the Tm. The process is often at equilibrium within 30 minutes, but longer incubation times (e.g., 1-2 hours) can sometimes improve signal.[6][9]
-
-
Poor Target Accessibility: Secondary structures within the target DNA or RNA can prevent the PNA probe from binding.[10]
-
Solution: Shortening the target nucleic acid fragment through methods like enzymatic digestion or fragmentation can improve hybridization efficiency by reducing the potential for inhibitory secondary structures.[10]
-
Problem: High Background or Non-Specific Binding
Q: I'm observing high background fluorescence or signal in my negative controls. How can I reduce non-specific binding?
A: High background often indicates that the PNA probe is binding to non-target sequences or surfaces, which can be caused by excessive PNA concentration or low stringency conditions.
-
PNA Concentration is Too High: An excess of PNA probe can lead to increased non-specific interactions.
-
Solution: Lower the PNA concentration. In one study, the highest signal-over-background ratio for a double-stranded PNA (dsPNA) probe was achieved at the lowest concentration tested (25 nM) because background fluorescence increased with probe concentration.[1]
-
-
Low Stringency Conditions: The hybridization or wash conditions may not be stringent enough to remove weakly bound, non-specific PNA probes.
-
Solution 1 (Temperature): Increase the temperature of your hybridization or, more commonly, your post-hybridization wash steps. Performing washes at gradually increasing temperatures can effectively remove non-specific hybrids.[6]
-
Solution 2 (Ionic Strength): While PNA binding is less salt-dependent, adjusting ionic strength can still influence specificity. For some applications, washing with a low-salt buffer can increase stringency.
-
-
PNA Aggregation: Purine-rich PNA sequences are prone to aggregation, which can cause high background.
Problem: Poor Specificity and Off-Target Effects
Q: How can I ensure my PNA probe is binding specifically to the intended target?
A: Ensuring specificity is critical for the reliability of any hybridization assay. PNA probes are known for their high specificity, but this should always be experimentally verified.
-
Confirming Specificity: The ability of a PNA to discriminate against mismatched sequences is a key advantage.
-
Solution 1 (Mismatch Controls): The most direct way to test specificity is to include control target sequences with single or multiple mismatches. A specific PNA probe should show significantly reduced binding to mismatched targets.[11][12] The melting temperature (Tm) for a mismatched PNA:DNA duplex can be up to 15°C lower than for a perfectly matched duplex.[8]
-
Solution 2 (Gel-Shift Assay): A gel-shift assay can visually confirm the formation of a stable PNA-DNA complex with the correct target, while showing no stable complex formation with a mismatched target.[12]
-
-
PNA Concentration and Off-Target Binding: While less common than with other probe types, very high PNA concentrations could potentially lead to off-target binding.
-
Solution: Use the lowest effective PNA concentration determined during your titration experiments. This minimizes the pool of free PNA available for potential low-affinity, off-target interactions.[1]
-
Data and Protocols
Quantitative Data Summary
Table 1: Example PNA Concentrations for In Vitro Assays
| Assay Type | PNA Concentration Range | Target Concentration | Notes | Reference |
| Solution-based Hybridization | 25 nM - 200 nM | ~10^7 cfu/ml bacteria | Higher concentrations can increase background. | [1] |
| Capillary Electrophoresis (CE) | 37.5 nM - 150 nM | 75 nM | Tested at 0.5x, 1x, and 2x molar ratio to DNA. | [2][3] |
| Pre-Gel Hybridization | 0.5 pmol - 10 pmol | ~0.2 pmol (25 ng) | Increased PNA led to increased signal. | [9] |
| RT-qPCR (PNA blocker) | 0.1 µM - 0.5 µM | Viral RNA templates | PNA used to block non-target amplification. | [13] |
Table 2: Typical Hybridization Buffer Components
| Buffer Component | Concentration | Purpose | Reference |
| Tris | 15 mM - 50 mM | pH buffering | [1][2] |
| NaCl | 10 mM - 100 mM | Ionic strength | [1][6] |
| EGTA | 10 mM | Chelating agent | [1] |
| PVP | 1% | Blocking agent | [1] |
| Sodium Dodecyl Sulfate (SDS) | 2 mM | Detergent, reduces non-specific binding | [2] |
| Sodium Citrate | 6 mM | Component of SSC buffer | [6] |
Experimental Protocols
Protocol 1: General PNA-Target Hybridization Assay
This protocol provides a general framework for a solution-based hybridization assay.
-
Probe Preparation: Reconstitute lyophilized PNA probe in an appropriate solvent (e.g., 20% DMSO in nuclease-free water) to create a concentrated stock solution (e.g., 10-100 µM).[7]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the target nucleic acid (DNA or RNA) with the hybridization buffer.
-
Add the PNA probe to the desired final concentration (e.g., 50 nM).
-
Include a no-target negative control and, if possible, a mismatched target control.
-
-
Denaturation: Heat the mixture to 95°C for 2-10 minutes to denature the target nucleic acid and any secondary structures.[1][9]
-
Hybridization (Annealing): Incubate the reaction at a temperature appropriate for your PNA-target duplex (e.g., 60°C) for 30-60 minutes to allow the PNA probe to bind to its target.[1][6]
-
Detection: Analyze the hybridization signal using the appropriate method for your assay (e.g., fluorescence plate reader, capillary electrophoresis, gel electrophoresis).
Protocol 2: Thermal Melt (Tm) Analysis
Tm analysis is used to determine the stability of the PNA:NA duplex and is a powerful tool for assessing specificity.
-
Sample Preparation: Mix equimolar concentrations (e.g., 4 µM each) of the PNA probe and the complementary target oligonucleotide in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7).[14]
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.[15][16]
-
Melting Curve Generation:
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Slowly increase the temperature at a constant rate (e.g., 0.5°C/minute) up to a high temperature (e.g., 95°C).[15]
-
Record the absorbance at 260 nm at each temperature increment.
-
-
Data Analysis: The melting temperature (Tm) is determined by finding the peak of the first derivative of the absorbance vs. temperature curve. This is the temperature at which 50% of the duplexes have dissociated.[14][15][17]
Visual Guides and Workflows
Experimental and Troubleshooting Diagrams
Caption: A typical workflow for optimizing PNA probe concentration.
Caption: A decision tree for troubleshooting low signal issues.
Caption: A decision tree for troubleshooting high background.
References
- 1. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using Peptide Nucleic Acid Hybridization Probes for Qualitative and Quantitative Analysis of Nucleic Acid Therapeutics by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. PNA Tool – Oligo Designer | PNA Bio [pnabio.com]
- 8. PNA FISH Probes [biosyn.com]
- 9. pnas.org [pnas.org]
- 10. Effects of Target Length on the Hybridization Efficiency and Specificity of rRNA-Based Oligonucleotide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. Peptide Nucleic Acid (PNA)-Enhanced Specificity of a Dual-Target Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) Assay for the Detection and Differentiation of SARS-CoV-2 from Related Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Technical Support Center: Overcoming PNA Solubility and Aggregation Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with Peptide Nucleic Acid (PNA) solubility and aggregation.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question: My PNA oligomer will not dissolve in water or aqueous buffer. What should I do?
Answer:
Poor solubility is a common issue with PNAs, especially for sequences that are long, rich in purines (particularly guanine), or contain hydrophobic modifications.[1][2][3] Here is a step-by-step approach to solubilize your PNA:
-
Initial Dissolution: Always start by attempting to dissolve the lyophilized PNA in sterile, nuclease-free water to create a stock solution of 20-100 µM.[2][3] PNA is generally most stable in water.[2]
-
Gentle Agitation & Sonication: After adding the solvent, vortex the sample well.[2] If solubility issues persist, brief sonication (e.g., 3 cycles of 10 seconds on ice) can help break up aggregates and aid dissolution.[4]
-
Heating: Gently heat the solution to 50-55°C for about 5-10 minutes.[2][5][6] This can disrupt intermolecular hydrogen bonds that contribute to aggregation. Always vortex the solution well after heating.[2]
-
Addition of Organic Solvents: If the PNA remains insoluble, add a small amount of an organic solvent.[2][3]
-
Acidification: For particularly stubborn sequences, adding a small amount of 0.1% aqueous trifluoroacetic acid (TFA) can help by protonating the basic amino groups, which increases solubility.[5][7] However, be mindful that lowering the pH can affect experimental conditions.[5]
Question: My PNA solution appears cloudy or has visible precipitates. Is this aggregation? How can I confirm and resolve it?
Answer:
Cloudiness or precipitation is a strong indicator of PNA aggregation.[8] The neutral backbone of PNA, unlike the negatively charged backbone of DNA, can lead to increased hydrophobicity and a tendency to form intermolecular aggregates, especially for purine-rich sequences.[9][10]
Confirmation of Aggregation:
A simple method to confirm aggregation is to centrifuge your PNA solution and measure the absorbance at 260 nm before and after spinning.[5] A significant decrease in absorbance in the supernatant after centrifugation indicates that the PNA has aggregated and pelleted.
Resolution of Aggregation:
-
Heating and Vortexing: Similar to dissolving PNA, heating the solution to 55°C for 5 minutes followed by vigorous vortexing can often redissolve aggregates.[2]
-
Solubilization Protocol: If heating alone is insufficient, follow the full solubilization protocol outlined in the previous question, including the potential addition of organic solvents or mild acid.
-
Sequence Design: For future experiments, consider redesigning the PNA sequence to be less prone to aggregation. It is recommended to keep the purine content below 60% and avoid long stretches of purines, especially guanine.[3][10]
Question: I am observing low yields and poor purity after PNA synthesis and purification. Could aggregation be the cause?
Answer:
Yes, aggregation during solid-phase synthesis and subsequent purification is a major cause of low yields and impurities.[11][12] As the PNA chain elongates on the resin, it can fold and aggregate, preventing efficient coupling of new monomers and leading to truncated sequences.[11]
Troubleshooting Steps:
-
Synthesis Conditions:
-
Resin Choice: Use low-loading resins or resins functionalized with polyethylene glycol (PEG), such as ChemMatrix® or TentaGel®, to reduce chain aggregation.[11][13]
-
Solvents: Use high-quality N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF) to ensure efficient solubilization of monomers.[11]
-
Disrupting Agents: The addition of chaotropic salts like KSCN during coupling can help break up hydrogen bonding networks that lead to aggregation.[11]
-
Backbone Modifications: For particularly difficult sequences, incorporating backbone modifications like 2-(2-hydroxy-4-methoxyphenyl) (Hmb) can disrupt interchain hydrogen bonding and improve synthesis efficiency.[14]
-
-
Purification (RP-HPLC):
-
Elevated Temperatures: Performing reverse-phase HPLC at elevated temperatures can help disrupt aggregates and improve peak shape and resolution.[11]
-
Alternative Techniques: For highly aggregation-prone sequences that are difficult to purify by HPLC, consider alternative methods like denaturing polyacrylamide gel electrophoresis (PAGE).[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing PNA oligomers to prevent solubility issues?
A1:
-
Dissolution and Aliquoting: Dissolve your PNA in water to make a stock solution (e.g., 20-100 µM).[2][3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] For aliquots not intended for immediate use, it is best to dry them down using a speed-vac concentrator.[5][7]
-
Storage: Store aliquots at 4°C for short-term use and at -20°C or -70°C for long-term storage.[2][3]
-
Materials: PNA oligomers can adhere to glass and polystyrene surfaces, especially at low concentrations.[5][7] Whenever possible, use polypropylene or polyethylene tubes and tips for handling and storage.[5][7]
-
Fluorescently Labeled PNAs: Protect fluorescently labeled PNAs from light to prevent photobleaching.[2][3]
-
Before Use: When using a frozen aliquot, heat it to 55°C for 5 minutes and vortex thoroughly before use to ensure it is fully dissolved.[2][3]
Q2: How do chemical modifications affect PNA solubility and aggregation?
A2: Chemical modifications can significantly improve the solubility and reduce the aggregation of PNAs.[9]
-
Cationic Groups: Incorporating positively charged amino acids like lysine at the termini introduces charges that increase hydrophilicity and solubility.[1][6][9] Guanidinium functional groups can also be added to enhance solubility and cellular uptake.[9]
-
PEGylation: Conjugation with polyethylene glycol (PEG) or the installation of hydrophilic "miniPEG" chains at the γ-backbone position can greatly improve PNA solubility.[9][16]
-
Backbone Modifications: Modifications at the gamma (γ) position of the PNA backbone can induce a helical preorganization, which not only improves solubility but can also enhance binding affinity and specificity.[16] Anionic functionalities can also be introduced to the backbone to improve water solubility.[1]
Q3: Are there sequence design rules to minimize PNA solubility and aggregation problems?
A3: Yes, careful sequence design is crucial.
-
Purine Content: It is recommended that the purine content of a PNA oligomer be less than 60%.[3][10]
-
Guanine Stretches: Avoid sequences with more than six consecutive purine bases, especially guanine, as G-rich sequences have a strong tendency to aggregate.[3][10]
-
Self-Complementarity: Avoid self-complementary sequences, as PNA-PNA interactions are very strong and can lead to aggregation.[6][10]
-
Solubilizing Moieties: Incorporate solubilizing groups like lysines or AEEA linkers into the PNA design to improve aqueous solubility.[6][10]
Data Summary Tables
Table 1: Common Solvents and Additives to Improve PNA Solubility
| Solvent/Additive | Recommended Concentration | Purpose | Reference(s) |
| Water (Nuclease-Free) | - | Primary solvent for stock solutions | [2],[3] |
| Acetonitrile | 10-20% (v/v) in aqueous solution | Disrupts hydrophobic interactions | [5],[6],[7] |
| DMSO or DMF | Up to 10% (v/v) in aqueous solution | Solubilizes hydrophobic sequences | [2],[3] |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) in aqueous solution | Protonates basic groups to increase charge and solubility | [5],[7] |
Table 2: PNA Modifications to Enhance Solubility and Reduce Aggregation
| Modification Strategy | Description | Key Benefit(s) | Reference(s) |
| Terminal Lysine Residues | Addition of one or more lysine residues to the N- or C-terminus. | Increases positive charge and hydrophilicity. | [1],[9],[6] |
| Gamma (γ) Backbone Modification | Installation of hydrophilic groups (e.g., "miniPEG") at the γ-position of the PNA backbone. | Improves solubility and preorganizes the PNA into a helical structure, enhancing binding. | [9],[16] |
| AEEA Linkers | Incorporation of 2-(2-aminoethoxy)ethoxyacetic acid linkers within the sequence. | Increases hydrophilicity and flexibility. | [6],[10] |
| Anionic Backbone | Introduction of anionic functionalities like phosphonate groups. | Increases negative charge, mimicking the DNA/RNA backbone and improving water solubility. | [1] |
Experimental Protocols
Protocol 1: Standard PNA Solubilization
-
Centrifuge the tube containing the lyophilized PNA to ensure the powder is at the bottom.
-
Add the required volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 100 µM).
-
Vortex the solution vigorously for 30 seconds.
-
If the PNA is not fully dissolved, place the tube in a heat block at 55°C for 5 minutes.
-
Remove the tube and immediately vortex for another 30 seconds.
-
Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for use or storage.
-
If solubility issues persist, proceed to the advanced solubilization protocol.
Protocol 2: Advanced Solubilization for Difficult PNA Sequences
-
Follow steps 1-3 of the Standard PNA Solubilization protocol.
-
If the PNA is not dissolved in water, add an organic solvent. Start by adding 10% (v/v) of acetonitrile or DMSO.
-
Vortex the solution vigorously.
-
If needed, heat the solution to 50°C for 10 minutes, followed by vortexing.[5]
-
If the PNA is still not in solution, a final option is to add 0.1% TFA. Be aware of the potential impact of low pH on your experiment.
-
Once dissolved, store the PNA as aliquots at -20°C or colder.
Protocol 3: Detection of PNA Aggregation via Centrifugation
-
Take an aliquot of your PNA solution and transfer it to a clean microcentrifuge tube.
-
Measure the absorbance of the solution at 260 nm using a spectrophotometer. This is your "pre-spin" reading.
-
Centrifuge the tube at high speed (e.g., >12,000 x g) for 10 minutes at room temperature.
-
Carefully remove the supernatant without disturbing the pellet (if any).
-
Measure the absorbance of the supernatant at 260 nm. This is your "post-spin" reading.
-
A significant drop in the post-spin absorbance compared to the pre-spin reading confirms the presence of PNA aggregation.
Visualizations
Caption: Workflow for troubleshooting PNA solubility issues.
References
- 1. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnabio.com [pnabio.com]
- 3. pnabio.com [pnabio.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Guideline for PNA [data.panagene.com]
- 8. Non-Watson–Crick interactions between PNA and DNA inhibit the ATPase activity of bacteriophage T4 Dda helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 14. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis and purification of peptide nucleic acids by denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
reducing background noise in PNA-based assays
Welcome to the technical support center for PNA-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues related to background noise in your PNA assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in PNA-based assays?
High background in PNA assays can stem from several factors:
-
Non-specific binding of PNA probes: The inherent stickiness of PNA probes can lead to binding to unintended cellular components or surfaces. Positively charged PNA probes can also bind non-specifically to negatively charged molecules like DNA.[1]
-
Autofluorescence: Biological samples, particularly cells and tissues, naturally fluoresce, which can obscure the specific signal from your PNA probe.[2][3] Common sources include NADH, flavins, collagen, and elastin.[3][4] Culture media containing phenol red and serum can also contribute significantly to autofluorescence.[2][4]
-
Suboptimal Probe Concentration: Using a PNA probe concentration that is too high can lead to increased non-specific binding and higher background.[5]
-
Inefficient Blocking: Inadequate blocking of non-specific binding sites on the sample or solid support can result in high background.
-
Insufficient Washing: Failure to remove unbound or weakly bound probes through stringent washing steps is a primary cause of high background.[5][6][7]
Q2: How can I reduce autofluorescence in my cell-based PNA assay?
Reducing autofluorescence is critical for improving the signal-to-noise ratio. Here are several strategies:
-
Use Phenol Red-Free Media: For live-cell imaging or assays where cells are in media during measurement, switch to a phenol red-free formulation.[4]
-
Optimize Serum Concentration: Minimize the concentration of fetal bovine serum (FBS) or other sera, as they are a source of autofluorescence.[2][4]
-
Wash with PBS: For endpoint assays, consider washing the cells with Phosphate-Buffered Saline (PBS) before imaging to remove autofluorescent media components.[2]
-
Choose Red-Shifted Fluorophores: Cellular autofluorescence is most prominent in the blue-green spectral region.[2][4] Using PNA probes labeled with fluorophores that excite and emit in the far-red or near-infrared spectrum can significantly reduce background.[3][8]
-
Chemical Quenching: For fixed samples, chemical treatments can reduce autofluorescence. Sodium borohydride can be used to quench aldehyde-induced fluorescence from fixation.[4][9]
Q3: What is the role of blocking agents in PNA assays and which ones should I use?
Blocking agents are used to saturate non-specific binding sites, thereby preventing the PNA probe from binding to unintended targets.[10] Common blocking strategies include:
-
Blocking Buffers: For in situ hybridization, pre-hybridization with a blocking solution is recommended. This can contain components like bovine serum albumin (BSA), sheared salmon sperm DNA, or commercially available blocking reagents.[10]
-
PNA Blocking Probes: In PCR-based applications, unlabeled PNA probes can be used as "clamps" to block the amplification of wild-type or other unwanted sequences, thus reducing background and enhancing the detection of rare mutations.[11][12]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to high background noise in your PNA-based assays.
Issue 1: High Background Across the Entire Sample
This is often indicative of a systemic issue with the assay protocol.
Potential Causes & Solutions
| Potential Cause | Recommended Action | Rationale |
| PNA Probe Concentration Too High | Perform a titration experiment to determine the optimal probe concentration. Start with a lower concentration and incrementally increase it. | The ideal concentration will provide a strong specific signal without a significant increase in background.[5] |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA) or extend the blocking incubation time.[7] Consider using a different blocking agent. | Ensures that all non-specific binding sites are saturated before the addition of the PNA probe. |
| Inadequate Washing | Increase the number of wash steps or the duration of each wash.[5][7] Increase the stringency of the wash buffer (e.g., by increasing the temperature or adding formamide). | Thorough washing removes unbound and non-specifically bound probes, which are a major source of background.[13] |
| Contaminated Reagents | Prepare fresh buffers and solutions.[14][15] Use sterile, nuclease-free water and pipette tips. | Contamination can introduce fluorescent molecules or substances that interfere with the assay.[15] |
| Suboptimal Hybridization Conditions | Optimize the hybridization temperature and time. A higher temperature can increase stringency and reduce non-specific binding. | PNA/DNA or PNA/RNA duplexes are very stable, allowing for high-stringency hybridization conditions.[8] |
Experimental Protocol: PNA Probe Titration
-
Prepare a series of dilutions of your PNA probe (e.g., 50 nM, 100 nM, 200 nM, 400 nM).
-
Process your samples (cells or tissue) according to your standard protocol up to the hybridization step.
-
Apply each probe dilution to a separate sample. Include a "no probe" control to assess autofluorescence.
-
Proceed with the hybridization, washing, and imaging steps as usual.
-
Quantify the signal intensity in the target region and a background region for each concentration.
-
Plot the signal-to-noise ratio against the probe concentration to identify the optimal concentration.
Issue 2: High Background Specifically in the Cytoplasm or Nucleus
This may indicate non-specific binding to intracellular components.
Potential Causes & Solutions
| Potential Cause | Recommended Action | Rationale |
| Non-specific Binding to Proteins or Lipids | Include a pre-treatment step with proteinase K or pepsin to improve probe accessibility and reduce non-specific protein binding.[16] | This can unmask the target nucleic acid sequence and digest proteins that may be non-specifically binding the probe. |
| Electrostatic Interactions | If using positively charged PNA probes, consider the ionic strength of your buffers. At low salt concentrations, non-specific binding to negatively charged DNA can increase.[1] | Maintaining an appropriate salt concentration can shield electrostatic interactions. |
| Probe Design | Review the sequence of your PNA probe for potential off-target binding sites using bioinformatics tools. Ensure the probe is not self-complementary. | A well-designed probe is crucial for specificity. |
Experimental Protocol: Optimizing Wash Stringency
-
After the hybridization step, divide your samples into several groups.
-
Prepare wash buffers with varying stringency. This can be achieved by:
-
Wash each group of samples with a different stringency condition.
-
Proceed with imaging and analysis.
-
Compare the signal intensity and background levels to determine the optimal wash condition that retains the specific signal while minimizing background.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and performing PNA-based assays.
References
- 1. Specific versus Nonspecific Binding of Cationic PNAs to Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. arp1.com [arp1.com]
- 8. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. biocompare.com [biocompare.com]
- 11. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
- 12. Use of a PNA probe to block DNA-mediated PCR product formation in prokaryotic RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How do I reduce high background in my FISH assay? [ogt.com]
- 14. researchgate.net [researchgate.net]
- 15. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 16. pnabio.com [pnabio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: PNA Cellular Uptake
Welcome to the technical support center for Peptide Nucleic Acid (PNA) cellular uptake. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to enhance the delivery of PNA into cells.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of unmodified PNA so inefficient?
A1: The primary challenge stems from the unique backbone of PNA. Unlike DNA and RNA, which have a negatively charged sugar-phosphate backbone, PNA possesses a neutral N-(2-aminoethyl)glycine backbone.[1] This neutrality prevents electrostatic interactions with the negatively charged cell membrane, leading to poor passive diffusion across the lipid bilayer.[1][2] Consequently, unmodified PNAs have very limited ability to enter cells on their own.[3][4]
Q2: What are the primary mechanisms by which PNA can enter a cell?
A2: PNA entry into cells is generally facilitated by a delivery vehicle or conjugation strategy. The most common mechanisms are:
-
Endocytosis: This is a major pathway where the cell membrane engulfs the PNA-carrier complex, forming an intracellular vesicle called an endosome.[1][5] This is a common route for PNAs conjugated to cell-penetrating peptides (CPPs) or encapsulated in nanoparticles.[5]
-
Direct Permeation/Translocation: Some delivery vectors, particularly certain CPPs, are thought to directly cross the cell membrane, carrying the PNA cargo into the cytoplasm.[6]
-
Mechanical/Physical Methods: Techniques like electroporation and microinjection can physically create transient pores in the cell membrane to allow PNA entry.[2][6]
Q3: What is "endosomal entrapment" and why is it a problem for PNA delivery?
A3: Endosomal entrapment is a major bottleneck for PNA efficacy.[7] After a PNA-carrier complex is taken up by endocytosis, it is trapped within the endosome.[1] For the PNA to reach its target in the cytoplasm or nucleus, it must escape this vesicle before the endosome fuses with a lysosome, where the PNA would be degraded.[8][9] Many PNA molecules that successfully enter a cell remain trapped and are ultimately rendered inactive.[1]
Q4: What are Cell-Penetrating Peptides (CPPs) and how do they help PNA uptake?
A4: Cell-penetrating peptides are short, typically cationic peptides (9-30 amino acids) that can traverse the cell membrane.[4] When a PNA molecule is covalently attached to a CPP, the peptide acts as a delivery vector, facilitating the PNA's entry into the cell.[3][6][] CPPs can enhance uptake by interacting with the cell membrane and promoting endocytosis or, in some cases, direct translocation into the cytoplasm.[11]
Q5: What are the advantages of using lipid-based nanoparticles for PNA delivery?
A5: Lipid-based systems, such as liposomes and solid lipid nanoparticles, encapsulate the PNA, protecting it from degradation.[12][13] These carriers can be formulated with cationic lipids that interact favorably with the cell membrane, promoting fusion and cellular uptake.[12][14] Furthermore, their surfaces can be modified with ligands for targeted delivery to specific cell types.[12] They offer good biocompatibility and can carry a larger PNA payload compared to some other methods.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered during PNA delivery experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cellular Uptake (Verified by Microscopy/FACS) | 1. PNA Aggregation: PNA, especially hydrophobic sequences, can aggregate in aqueous media, preventing uptake.[1] 2. Inefficient Delivery Strategy: The chosen CPP or lipid formulation may not be optimal for your cell type.[16] 3. Suboptimal Concentrations: The concentration of the PNA-carrier complex may be too low.[16] 4. Incorrect Complex Formation: If using a lipid-based reagent, the complex with PNA was not formed correctly. Never use serum or antibiotics during the initial complex formation step.[17] | 1. Improve Solubility: Conjugate PNA with charged moieties like lysine residues or use a carrier system.[4] Ensure proper dissolution before adding to cells. 2. Screen Delivery Agents: Test a panel of different CPPs or commercially available lipid transfection reagents. Refer to literature for methods successful in similar cell lines.[16] 3. Optimize Concentration: Perform a dose-response experiment to find the optimal concentration of your PNA conjugate or complex. 4. Optimize Protocol: Follow the manufacturer's protocol for lipid reagents precisely. Form complexes in serum-free media and optimize the PNA:reagent ratio.[18] |
| High Cell Toxicity or Death Post-Transfection | 1. Carrier Toxicity: Many delivery agents, especially cationic lipids and certain CPPs, can be toxic to cells at high concentrations.[15][19][20] 2. Contaminated PNA/Reagents: Contaminants from synthesis or endotoxins can induce a toxic response. 3. Inappropriate Cell Conditions: Cells may be unhealthy, too confluent, or too sparse at the time of transfection.[16][21] | 1. Titrate Delivery Agent: Determine the lowest effective concentration of the carrier that provides good uptake with minimal toxicity. Consider newer, less toxic formulations like ionizable lipids or PEI-PEG conjugates.[20][22] 2. Ensure Purity: Use highly purified PNA (e.g., via HPLC). Ensure all buffers and media are sterile and endotoxin-free.[17] 3. Optimize Cell Culture: Use healthy, low-passage cells. Plate cells to be at 60-80% confluency at the time of transfection.[16][21] |
| Punctate Staining Pattern (PNA Trapped in Endosomes) | 1. Inefficient Endosomal Escape: This is the most common cause. The PNA-carrier complex enters the cell via endocytosis but cannot escape into the cytoplasm.[1][7] 2. Imaging Artifacts: Cell fixation can sometimes damage endosomes, causing an artificial release pattern.[23] | 1. Use Endosomolytic Agents: Co-administer agents like chloroquine or use photochemical internalization (PCI) to help disrupt the endosome and release the PNA.[24][25] 2. Select Fusogenic Carriers: Use CPPs or lipid formulations known to have fusogenic properties (e.g., containing histidine-rich peptides or fusogenic lipids that are activated by endosomal pH).[11] 3. Perform Live-Cell Imaging: Whenever possible, use live-cell microscopy to get a more accurate picture of PNA localization.[23] |
| No Biological Effect (e.g., No Antisense Knockdown) | 1. Poor Uptake/Endosomal Escape: The PNA is not reaching its target in sufficient concentration (see above). 2. PNA Design: The PNA sequence may not have high enough affinity for the target RNA, or the target site may be inaccessible. 3. PNA Degradation: Although stable, PNA can be cleared from the cell over time. 4. Incorrect Assay Timing: The biological effect may not be detectable at the time point chosen for analysis.[21] | 1. Address Delivery First: Confirm efficient cytoplasmic/nuclear delivery using a fluorescently labeled PNA before running functional assays. 2. Validate PNA Sequence: Test the binding affinity of your PNA to its complementary RNA/DNA in a cell-free system. Design PNAs to target accessible regions of the RNA. 3. Optimize Treatment Duration: Adjust the incubation time and consider repeated treatments if necessary. 4. Perform a Time-Course Experiment: Measure the biological effect at multiple time points (e.g., 24, 48, and 72 hours post-transfection) to identify the optimal window for analysis.[21] |
Quantitative Data on PNA Delivery
The efficiency of PNA delivery can vary dramatically depending on the strategy and cell type used. The tables below summarize representative data from published studies to provide a comparative overview.
Table 1: Comparison of PNA Delivery via Different Cell-Penetrating Peptides (CPPs)
| CPP Conjugate | Cell Line | PNA Concentration | Uptake Efficiency / Biological Effect | Reference |
| C9–anti-miRNA-155 PNA-FITC | U87MG (Glioblastoma) | 0.5 µM | Efficient cytoplasmic uptake observed by microscopy and FACS.[26] | [26] |
| dK4–anti-miRNA-155 PNA-FITC | U87MG (Glioblastoma) | 0.5 µM | Significantly lower fluorescence in the cytoplasm compared to C9-PNA.[26] | [26] |
| (R-Ahx-R)4-PNA705 | HeLa pLuc705 | 1 µM | Splicing redirection activity used as a measure of nuclear delivery. | [27] |
| Pip-Series Peptides-PNA705 | HeLa pLuc705 | 1 µM | Several Pip peptides showed higher splicing redirection activity than (R-Ahx-R)4. | [27] |
| Deca-r8-PNA | HeLa pLuc/705 | 0.125 µM | Showed enhanced uptake and antisense activity, especially when co-administered with non-labeled PNA.[23] | [23] |
Table 2: Comparison of PNA Delivery Systems
| Delivery System | PNA Target/Type | Cell Line | Key Finding | Reference |
| Cationic Liposomes | anti-miR PNA | K562 (Tumor cells) | Significant anti-miR effect observed in the 0.5-4 µM PNA concentration range. | [6] |
| PEI-PNA Conjugate | Antisense PNA | HeLa pLuc705 | Up to 10-fold higher antisense activity compared to an octaarginine-PNA conjugate.[22] | [22] |
| Electroporation (Cuvette) | Positively charged PNA (+8) | HeLa | Most efficiently transferred compared to neutral or negatively charged PNA. | [28] |
| Electroporation (Monolayer) | Charge neutral PNA | HeLa | More effective in a microtiter plate system compared to charged PNA. | [28] |
| cSCK Nanoparticles | PNA-ODN conjugates | HeLa | 3x higher bioactivity and 2-fold lower toxicity than Lipofectamine 2000.[15] | [15] |
Visual Guides and Workflows
General Workflow for a PNA Cellular Uptake Experiment
This diagram outlines the key steps from experimental design to data analysis for a typical PNA delivery experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular delivery of peptide nucleic acid by cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Cutting‐Edge Technologies for the Delivery of Peptide Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Delivery Systems for Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing the challenges of cellular delivery and bioavailability of peptide nucleic acids (PNA) | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Peptide-Assisted Nucleic Acid Delivery Systems on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PNA Delivery by Liposomes - Creative Peptides [pna.creative-peptides.com]
- 13. Lipid-Based Nanocarriers for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 17. genscript.com [genscript.com]
- 18. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. yeasenbio.com [yeasenbio.com]
- 22. Cellular delivery and antisense effects of peptide nucleic acid conjugated to polyethyleneimine via disulfide linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Cellular Delivery of Peptide Nucleic Acid (PNA) | Springer Nature Experiments [experiments.springernature.com]
- 25. academic.oup.com [academic.oup.com]
- 26. AntimiR-155 Cyclic Peptide–PNA Conjugate: Synthesis, Cellular Uptake, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Efficiency of Cellular Delivery of Antisense Peptide Nucleic Acid by Electroporation Depends on Charge and Electroporation Geometry - PMC [pmc.ncbi.nlm.nih.gov]
stability of PNA against nucleases and proteases
Welcome to the technical support center for Peptide Nucleic Acid (PNA) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of PNAs against enzymatic degradation and to troubleshoot common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: How stable are PNAs against nucleases?
A1: Peptide Nucleic Acids (PNAs) are exceptionally stable against degradation by nucleases. The backbone of PNA is a repeating N-(2-aminoethyl)glycine unit linked by peptide bonds, which is not recognized by nucleases that typically cleave the phosphodiester backbone of DNA and RNA. This inherent resistance makes PNAs ideal for applications in environments rich in nucleases, such as in vivo studies or serum-based assays.
Q2: Are PNAs susceptible to degradation by proteases?
A2: PNAs exhibit high resistance to proteases. Although the backbone consists of peptide-like bonds, the overall structure is not a natural substrate for most common proteases. Studies have shown that even at high concentrations of enzymes like proteinase K, which can degrade a wide range of proteins and peptides, PNAs remain largely intact under conditions that lead to the complete degradation of control peptides.[1]
Q3: What are the main challenges when working with PNAs in stability assays?
A3: The primary challenge when working with PNAs, particularly in biological buffers, is their tendency to aggregate. This is especially true for purine-rich sequences. PNA aggregation can lead to issues with solubility, inaccurate concentration measurements, and can affect the interpretation of stability assay results. It is crucial to ensure that the PNA is fully dissolved and monomeric before starting any experiment.
Q4: How can I analyze the results of a PNA stability assay?
A4: The most common method for analyzing PNA stability is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC system can separate intact PNA from any potential degradation products. By comparing the peak area of the intact PNA at different time points, the extent of degradation can be quantified. Gel electrophoresis can also be used for a more qualitative assessment of PNA integrity.
Troubleshooting Guides
Issue 1: PNA Precipitation or Aggregation During Experiments
-
Possible Cause: PNA, especially purine-rich sequences, can be hydrophobic and prone to aggregation in aqueous buffers.
-
Solution:
-
Solubilization: Ensure the PNA is fully dissolved before use. If solubility in water is an issue, consider adding a small amount of an organic solvent like DMSO or DMF (up to 10%) to the stock solution.
-
Heating: Briefly heating the PNA solution (e.g., at 55°C for 5 minutes) followed by vortexing can help to dissolve aggregates.
-
Buffer Composition: The binding of PNA to nucleic acids is less dependent on ionic strength than DNA. However, at very low salt concentrations (below 10 mM NaCl), non-specific binding and aggregation can occur. Maintain a sufficient ionic strength in your buffers.
-
Sequence Design: When designing PNA oligomers, aim for a purine content below 60% and avoid long stretches of purine bases, especially guanine.
-
Issue 2: Inconsistent or Unreliable Results in HPLC Analysis
-
Possible Cause: PNA can interact with HPLC columns, leading to peak broadening or tailing. Also, the acidic conditions of some HPLC mobile phases can affect certain PNA sequences.
-
Solution:
-
Column Choice: A C8 or C18 reverse-phase column is typically suitable for PNA analysis.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). Be aware that prolonged exposure to acidic conditions (pH ~2) can lead to the degradation of some PNA sequences, particularly those with multiple consecutive thymine bases at the C-terminus.[2][3]
-
Temperature: Running the HPLC analysis at an elevated temperature (e.g., 55°C) can help to minimize PNA aggregation on the column.
-
Sample Preparation: Ensure that your PNA sample is free of particulates before injection by centrifuging or filtering.
-
Issue 3: Difficulty Visualizing PNA on a Gel
-
Possible Cause: PNA is a neutral molecule and therefore does not migrate predictably in a standard agarose or polyacrylamide gel based on an electric field alone in the same manner as negatively charged DNA.
-
Solution:
-
Gel System: For qualitative analysis of PNA stability, polyacrylamide gel electrophoresis (PAGE) is generally preferred over agarose gels for better resolution of smaller oligomers.
-
Visualization: Since PNA lacks a charge, its migration will be minimal. It is often necessary to label the PNA with a fluorescent dye to visualize it on a gel. The stability of PNA-DNA duplexes can be analyzed, as these hybrids will migrate through the gel.
-
Denaturing Gels: Running a denaturing gel (e.g., with urea) can help to assess the integrity of the PNA oligomer by preventing the formation of secondary structures.
-
Quantitative Data Summary
The following tables summarize the stability of PNA in various conditions compared to control molecules.
Table 1: Stability of PNA in Human Serum and Cellular Extracts
| Molecule | Medium | Incubation Time | Temperature | Remaining Intact Molecule (%) | Reference |
| PNA (H-TGTACGTCACAACTA-NH2) | Human Serum | 2 hours | Room Temp | ~100% | [1] |
| PNA (H-TGTACGTCACAACTA-NH2) | Human Serum | 20 hours | Room Temp | ~80% | [1] |
| PNA (H-T10-LysNH2) | Human Serum | 2 hours | Room Temp | 102% | [1] |
| ACTH(4-10) (Control Peptide) | Human Serum | 20 minutes | Room Temp | 8% | [1] |
| PNA (H-TGTACGTCACAACTA-NH2) | Ascites Cytoplasmic Extract | 2 hours | Room Temp | ~80% | [1] |
| ACTH(4-10) (Control Peptide) | Ascites Cytoplasmic Extract | 20 minutes | Room Temp | 16% | [1] |
Table 2: Stability of PNA against Specific Proteases
| Molecule | Enzyme | Enzyme Concentration | Incubation Time | Temperature | Result | Reference |
| PNA (H-T5-LysNH2) | Proteinase K | >1000x needed for peptide degradation | Not Specified | Not Specified | Resistant to attack | [1] |
| Control Peptide | Proteinase K | 1x | Not Specified | Not Specified | Complete degradation | [1] |
| PNA (H-T5-LysNH2) | Porcine Intestinal Mucosa Peptidase | >30x needed for peptide degradation | Not Specified | Not Specified | Resistant to attack | [1] |
| Control Peptide | Porcine Intestinal Mucosa Peptidase | 1x | Not Specified | Not Specified | Complete degradation | [1] |
Experimental Protocols
Protocol 1: PNA Stability Assay in Human Serum
This protocol is adapted from the study by Demidov et al. (1994).
1. Materials:
-
PNA oligomer stock solution (e.g., 1 mM in sterile water).
-
Human serum (freshly prepared or stored at -80°C).
-
Control peptide or DNA oligomer.
-
100 mM Tris-HCl buffer, pH 7.5.
-
HPLC system with a C8 or C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. Procedure:
-
Prepare a working solution of your PNA and control molecule in 100 mM Tris-HCl, pH 7.5.
-
In a microcentrifuge tube, mix the PNA or control solution with human serum in a 1:1 ratio.
-
Incubate the samples at room temperature or 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile or by heating).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC.
-
Quantify the peak area corresponding to the intact PNA or control molecule at each time point. The percentage of remaining intact molecule can be calculated relative to the t=0 time point.
Protocol 2: PNA Stability Assay with Proteinase K
1. Materials:
-
PNA oligomer stock solution.
-
Control peptide.
-
Proteinase K solution.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2).
-
HPLC system and reagents as described in Protocol 1.
2. Procedure:
-
Prepare a reaction mixture containing the PNA or control peptide in the reaction buffer.
-
Add Proteinase K to the reaction mixture to a final concentration of 50-100 µg/ml.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots and stop the reaction, for example, by adding a protease inhibitor like PMSF or by heat inactivation (95°C for 10 minutes).
-
Analyze the samples by HPLC as described in Protocol 1 to determine the amount of remaining intact PNA or control peptide.
Visualizations
References
Technical Support Center: PNA Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Peptide Nucleic Acid (PNA) synthesis and purification protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during PNA synthesis and purification in a question-and-answer format.
Synthesis Troubleshooting
Question: Why is my PNA synthesis yield consistently low?
Answer: Low PNA synthesis yield can stem from several factors throughout the solid-phase synthesis process. Incomplete coupling, aggregation of the growing PNA chain, and suboptimal resin choice are common culprits.
Troubleshooting Guide: Low Synthesis Yield
| Potential Cause | Recommended Action |
|---|---|
| Incomplete Monomer Coupling | - Optimize Coupling Reagents: Use efficient activators like HATU or PyOxim. Ensure fresh, high-quality reagents.[1] - Increase Coupling Time: For difficult sequences, extending the coupling time can improve efficiency.[2] - Elevated Temperature: Performing the coupling at elevated temperatures (e.g., up to 80°C for Fmoc/Bhoc chemistry) can enhance reaction kinetics.[1] |
| PNA Chain Aggregation | - Reduce Resin Loading: Use resins with a lower loading capacity (e.g., 0.2-0.5 mmol/g) to increase the distance between growing chains.[1] - Use PEG-based Resins: Resins like ChemMatrix® or TentaGel® are more hydrophilic and can reduce inter-chain aggregation.[1][2][3] - Incorporate Backbone Modifications: For aggregation-prone sequences, introducing Hmb/Dmb backbone modifications can disrupt hydrogen bonding networks.[1][4] |
| Suboptimal Deprotection | - Ensure Complete Fmoc Removal: Incomplete Fmoc removal will prevent the next monomer from coupling. Multiple treatments with the deprotection solution may be necessary. For difficult deprotections, pyrrolidine may be more effective than piperidine.[5][6] |
| Poor Monomer Solubility | - Choose an Appropriate Solvent: N-methyl-2-pyrrolidone (NMP) is often preferred over N,N-dimethylformamide (DMF) as it is less prone to degradation into amines that can interfere with coupling.[1] |
Question: My final PNA product has a significant amount of deletion sequences (n-1). What is causing this?
Answer: The presence of deletion sequences is typically due to incomplete capping of unreacted chains or side reactions during deprotection, particularly when using Fmoc chemistry.
Troubleshooting Guide: Deletion Sequences
| Potential Cause | Recommended Action |
|---|---|
| Inefficient Capping | - Mandatory Capping Step: Always include a capping step (e.g., with acetic anhydride) after each coupling reaction to block any unreacted amino groups from participating in subsequent cycles.[2][4] |
| Side Reactions in Fmoc Chemistry | - Ketopiperazine Formation: The basic conditions for Fmoc removal can cause the N-terminal amine to cyclize, leading to chain cleavage and an n-1 deletion.[1] Minimize deprotection times and consider alternative protecting group strategies for particularly susceptible sequences. |
| Aggregation | - Address Aggregation: As with low yield, aggregation can prevent coupling and capping reagents from reaching all synthesis sites, leading to deletion sequences. Refer to the aggregation troubleshooting tips in the "Low Synthesis Yield" section.[1][3] |
Question: I am synthesizing a purine-rich PNA and the synthesis is failing. What can I do?
Answer: Purine-rich sequences are notoriously difficult to synthesize due to their high tendency to aggregate.[7]
Troubleshooting Guide: Difficult/Purine-Rich Sequences
| Potential Cause | Recommended Action |
|---|---|
| Severe Aggregation | - Combine Strategies: Employ a combination of techniques to combat aggregation. Use a low-loading PEG-based resin, elevate the synthesis temperature, and incorporate backbone modifications like Hmb.[1][4] - Chaotropic Salts: Adding chaotropic salts like KSCN to the coupling solution can help disrupt hydrogen bonding and reduce aggregation.[1] |
| Steric Hindrance | - Optimize Coupling: The bulky nature of purine monomers can hinder coupling efficiency. Ensure potent activation reagents and sufficient coupling times are used.[4] |
| Design Considerations | - Sequence Design: If possible, limit the number of purines to 6 in any 10-unit stretch and avoid more than 3 consecutive G units.[7] |
Purification Troubleshooting
Question: How can I improve the resolution of my PNA purification by RP-HPLC?
Answer: Co-elution of the full-length PNA with truncated sequences is a common challenge in RP-HPLC purification, especially for longer or aggregation-prone oligomers.[1]
Troubleshooting Guide: Poor HPLC Resolution
| Potential Cause | Recommended Action |
|---|---|
| Aggregation on Column | - Elevated Temperature: Performing the HPLC purification at an elevated temperature (e.g., 55°C) can disrupt secondary structures and aggregation, leading to sharper peaks and better separation.[1][7] |
| Suboptimal Gradient | - Shallow Gradient: Use a shallower acetonitrile gradient to increase the separation between the desired product and closely eluting impurities. |
| "Fmoc-on" Purification | - Increased Hydrophobicity: For N-terminally modified PNAs, leaving the highly hydrophobic Fmoc group on during the initial purification can significantly increase the retention time of the full-length product relative to truncated sequences, simplifying separation.[7][8] |
| Ion-Pairing Reagent | - Consistent Reagent: Ensure the same ion-pairing reagent (typically 0.1% TFA) is used in both aqueous and organic mobile phases to maintain consistent chromatography. |
Question: My purified PNA is precipitating out of solution. How can I improve its solubility?
Answer: PNAs, particularly purine-rich sequences, have a tendency to be poorly soluble in aqueous solutions.
Troubleshooting Guide: Poor PNA Solubility
| Potential Cause | Recommended Action |
|---|---|
| Inherent Hydrophobicity | - Add Solubility Enhancers: Incorporating charged amino acids like lysine at the termini can significantly improve solubility.[7] - Solubilize in Organic/Aqueous Mixtures: Dissolve the PNA in a small amount of a solvent like DMSO or NMP before adding an aqueous buffer. |
| Aggregation | - Proper Storage: Store purified PNA lyophilized and dissolve just before use. If in solution, store at -20°C or below. Avoid multiple freeze-thaw cycles. |
| Counter-ions | - TFA Presence: PNA purified by RP-HPLC with TFA will have trifluoroacetate counter-ions, which can aid solubility. Be aware that TFA can be toxic to cells.[7] |
Question: Are there alternative purification methods to RP-HPLC for difficult PNA sequences?
Answer: Yes, for sequences that are particularly challenging to purify by RP-HPLC, other techniques can be employed.
Alternative Purification Methods
| Method | Description | Considerations |
|---|---|---|
| Capillary Zone Electrophoresis (CZE) | A high-resolution technique that separates molecules based on their charge-to-mass ratio. It offers good sensitivity and rapid run times. | Separation can be dependent on both the length and the base composition (A/C content) of the PNA, which may still present challenges for some sequences.[1] |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Can provide single-base resolution for PNA oligomers. | Migration is dependent on the number of basic functional groups, making separation of some truncated sequences difficult. It is also generally more time-consuming than HPLC.[1] |
Experimental Protocols
Protocol 1: Standard Solid-Phase PNA Synthesis Cycle (Fmoc/Bhoc Chemistry)
This protocol outlines a single cycle for the addition of one PNA monomer on an automated synthesizer.
-
Resin Preparation:
-
Start with a suitable solid support, such as a low-loading (0.2 mmol/g) PAL-PEG-PS resin.[7]
-
Swell the resin in NMP.
-
-
Fmoc-Deprotection:
-
Monomer Coupling:
-
Pre-activate the Fmoc-PNA monomer (e.g., 3-fold excess) with a coupling reagent like HATU (2.9 eq) in the presence of bases such as DIPEA (3 eq) and 2,6-lutidine (3 eq).[9][10]
-
Add the activated monomer solution to the resin.
-
Allow the coupling reaction to proceed for a sufficient duration (e.g., 30 minutes at room temperature, or shorter times at elevated temperatures).[9]
-
Wash the resin with NMP.
-
-
Capping:
-
Iteration:
-
Repeat steps 2-4 for each monomer in the desired sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the synthesized PNA from the resin and removing the Bhoc protecting groups.
-
Resin Preparation:
-
After the final synthesis cycle and N-terminal Fmoc removal, wash the resin with DCM and dry it thoroughly under vacuum.[7]
-
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
PNA Precipitation:
-
Drying:
-
Dry the PNA pellet under a stream of nitrogen or in a vacuum desiccator. The crude PNA is now ready for purification.
-
Protocol 3: RP-HPLC Purification of PNA
This protocol outlines a general method for purifying crude PNA.
-
Sample Preparation:
-
Dissolve the crude PNA pellet in an appropriate solvent, typically 0.1% TFA in water or a mixture containing a small amount of acetonitrile or DMSO to aid solubility.
-
-
HPLC System and Column:
-
Mobile Phases:
-
Purification Gradient:
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).
-
Inject the dissolved crude PNA.
-
Run a linear gradient of increasing Buffer B concentration. A shallow gradient (e.g., 0.5-1% increase in Buffer B per minute) is often necessary to resolve the full-length product from impurities.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak, which is typically the full-length PNA.
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry (e.g., MALDI-TOF).
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the purified PNA as a dry powder.
-
Data Summary
Table 1: Comparison of Common PNA Solid-Phase Synthesis Chemistries
| Feature | Fmoc/Bhoc Chemistry | Boc/Z Chemistry |
| N-terminal Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Base Protection | Bhoc (Acid-labile) | Z (Acid-labile) |
| Deprotection Conditions | Fmoc: 20% Piperidine in NMP Bhoc: TFA | Boc: TFA (repeatedly) Z: Strong acid (HF, TFMSA) |
| Advantages | Milder cleavage conditions; compatible with standard peptide synthesizers.[10] | Generally results in higher purity with fewer side reactions.[1][10] |
| Disadvantages | Prone to side reactions like ketopiperazine formation and N-acyl transfer.[1][4] | Requires harsh cleavage conditions (e.g., HF) which may not be suitable for all labs or modified PNAs.[3] |
Table 2: Recommended Starting Conditions for RP-HPLC Purification of PNA
| Parameter | Recommended Condition |
| Column | C18 or C8, 3-5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Column Temperature | 55 °C |
| Detection Wavelength | 260 nm |
| Typical Gradient | Start at 5-10% B, increase to 40-60% B over 30-40 minutes |
Visual Guides
References
- 1. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPPS Resins Impact the PNA-Syntheses' Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. perlan.com.pl [perlan.com.pl]
- 9. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 10. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
troubleshooting PNA-clamp PCR artifacts
Welcome to the technical support center for Peptide Nucleic Acid (PNA)-Clamp PCR. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and optimize their PNA-clamp PCR experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind PNA-clamp PCR?
PNA-clamp PCR is a technique used to selectively inhibit the amplification of a specific DNA sequence (e.g., wild-type allele) to allow for the preferential amplification of a less abundant sequence (e.g., a mutant allele).[1][2][3] This is achieved using a Peptide Nucleic Acid (PNA) probe, which is a synthetic DNA analog with a neutral polyamide backbone.[4] This structure allows PNA to bind to its complementary DNA target with higher affinity and specificity than a natural DNA primer.[5][6] When the PNA clamp binds to the target sequence, it can inhibit PCR amplification through two primary mechanisms:
-
Elongation Arrest: The PNA binds to a region within the amplicon, physically blocking the progression of the DNA polymerase.[7]
-
Competitive Inhibition: The PNA binds to the primer-binding site, preventing the PCR primer from annealing to the template DNA.[7][8]
Since PNA cannot be extended by DNA polymerase, its binding effectively "clamps" the wild-type template, preventing its amplification and enriching the amplification of the desired mutant sequence.[1][5]
Q2: I am observing amplification of the wild-type sequence that the PNA clamp is designed to block. What are the possible causes and solutions?
This issue, known as "leaky" clamping, can arise from several factors. Here are the common causes and how to address them:
-
Suboptimal PNA Annealing Temperature: If the annealing temperature for the PNA is too low, it may not bind efficiently to the wild-type template. Conversely, if it's too high, it might dissociate too easily.
-
Solution: Optimize the PNA annealing temperature by performing a gradient PCR. A typical starting point is to add a specific PNA clamping step in the PCR cycle, usually between the denaturation and primer annealing steps, with a temperature range of 65°C to 80°C.[2]
-
-
Incorrect PNA Concentration: The concentration of the PNA clamp is critical for effective blocking.
-
Inefficient PNA Design: The sequence and length of the PNA clamp are crucial for its binding affinity and specificity.
-
Solution: Ensure the PNA is designed to have a higher melting temperature (Tm) than the PCR primers. The PNA should be perfectly complementary to the wild-type sequence.
-
Q3: My PNA-clamp PCR is showing non-specific bands in addition to my target amplicon. How can I troubleshoot this?
Non-specific amplification is a common PCR artifact. Here’s how to address it in the context of PNA-clamp PCR:
-
Suboptimal Primer Annealing Temperature: If the primer annealing temperature is too low, the primers can bind to non-target sequences, leading to spurious amplification.[10][11]
-
Primer-Dimer Formation: Primers can sometimes anneal to each other, especially at their 3' ends, forming primer-dimers that are then amplified.[14]
-
Excessive Primer or Magnesium Concentration: High concentrations of primers or MgCl2 can promote non-specific binding.[10][16]
-
Solution: Reduce the primer concentration. Optimize the MgCl2 concentration by performing a titration, as it affects primer annealing and enzyme activity.[15]
-
Q4: I am not seeing any amplification product, or the yield is very low. What should I do?
Lack of amplification can be due to several factors:
-
Overly Effective Clamping: The PNA clamp might be inhibiting the amplification of both the wild-type and the mutant allele, especially if there is some homology.
-
Solution: Decrease the PNA concentration or lower the PNA annealing temperature slightly.
-
-
Suboptimal PCR Conditions: Issues with the general PCR components or cycling parameters can lead to amplification failure.
-
Solution:
-
Check Template Quality and Quantity: Ensure you have sufficient, high-quality template DNA.[12]
-
Verify Reagent Integrity: Use fresh reagents and ensure proper storage.
-
Optimize Annealing and Extension Times: Ensure the primer annealing time is sufficient (e.g., 30 seconds) and the extension time is appropriate for the amplicon length (e.g., 1 minute per kb).[16][17]
-
Increase Cycle Number: If the target is rare, increasing the number of PCR cycles (e.g., from 30 to 35-40) may be necessary.[16]
-
-
-
Use of a Low-Fidelity Polymerase: Errors introduced by a low-fidelity polymerase in the PNA binding region can create sequences that the PNA can no longer bind to, leading to false-positive amplification of what was originally wild-type DNA.[1]
-
Solution: Consider using a high-fidelity polymerase to increase the accuracy of the amplification.[1]
-
PNA-Clamp PCR Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Wild-type amplification is not fully suppressed (Leaky Clamping) | Suboptimal PNA annealing temperature. | Perform a temperature gradient PCR for the PNA clamping step (e.g., 65°C - 80°C).[2] |
| Incorrect PNA concentration. | Titrate PNA concentration (typical range 0.5 µM - 6 µM).[2][9] | |
| Poor PNA design. | Re-design PNA to have a higher Tm than the PCR primers and perfect complementarity to the wild-type sequence. | |
| Non-specific bands are present | Primer annealing temperature is too low. | Increase primer annealing temperature in 1-2°C increments.[12] Consider touchdown PCR.[13] |
| Primer-dimer formation. | Review primer design for self-complementarity.[15] Use a hot-start Taq polymerase.[14] | |
| High primer or MgCl2 concentration. | Reduce primer concentration. Optimize MgCl2 concentration.[10][15] | |
| No or low amplification product | PNA clamp is too effective and inhibiting all amplification. | Decrease PNA concentration or lower the PNA annealing temperature. |
| Insufficient template DNA. | Increase the amount of template DNA.[12] | |
| Suboptimal PCR cycling conditions. | Optimize annealing and extension times.[16][17] Increase the number of PCR cycles.[16] | |
| Degraded reagents. | Use fresh reagents and ensure proper storage. | |
| Errors from low-fidelity polymerase. | Use a high-fidelity DNA polymerase.[1] |
Experimental Protocols
PNA-Clamp PCR Setup
This protocol is a general guideline and may require optimization for specific applications.
1. Reagent Preparation:
-
Thaw all reagents (PCR master mix, primers, PNA, DNA template, and nuclease-free water) on ice.
-
Gently vortex and centrifuge all components before use.
2. PCR Reaction Mix:
| Component | Stock Concentration | Final Concentration | Volume for 25 µL Reaction |
| 2x PCR Master Mix | 2x | 1x | 12.5 µL |
| Forward Primer | 10 µM | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| Reverse Primer | 10 µM | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| PNA Clamp | 10 µM | 0.2 - 2.0 µM | 0.5 - 5.0 µL |
| DNA Template | - | 1 - 100 ng | 1.0 µL |
| Nuclease-free water | - | - | to 25 µL |
3. PCR Cycling Conditions:
A typical PNA-clamp PCR protocol includes an additional step for PNA annealing.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 - 5 minutes | 1 |
| Denaturation | 95°C | 15 - 30 seconds | 30 - 40 |
| PNA Annealing | 70 - 80°C | 20 - 60 seconds | |
| Primer Annealing | 55 - 65°C | 20 - 40 seconds | |
| Extension | 72°C | 30 - 60 seconds/kb | |
| Final Extension | 72°C | 5 - 10 minutes | 1 |
| Hold | 4°C | Indefinite |
Note: The PNA annealing temperature should be optimized and is typically set higher than the primer annealing temperature.[2]
Visualizations
PNA-Clamp PCR Mechanism
Caption: Mechanism of PNA-clamp PCR for selective amplification.
Troubleshooting Workflow for PNA-Clamp PCR Artifacts
Caption: A logical workflow for troubleshooting common PNA-clamp PCR artifacts.
References
- 1. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
- 3. PNA Clamp Kit Products - Creative Peptides [pna.creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Nucleic Acid-Mediated PCR Clamping as a Useful Supplement in the Determination of Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnabio.com [pnabio.com]
- 7. caister.com [caister.com]
- 8. researchgate.net [researchgate.net]
- 9. pnabio.com [pnabio.com]
- 10. bento.bio [bento.bio]
- 11. youtube.com [youtube.com]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. genscript.com [genscript.com]
- 14. clyte.tech [clyte.tech]
- 15. neb.com [neb.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Optimizing your PCR [takarabio.com]
Technical Support Center: Enhancing PNA Probe Performance
Welcome to the technical support center for Peptide Nucleic Acid (PNA) probe applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and enhance the binding kinetics of your PNA probes.
Frequently Asked Questions (FAQs)
Probe Design & Handling
Q1: What is the optimal length for a PNA probe?
Due to their high binding affinity, PNA probes are typically shorter than traditional DNA probes.[1][2] The optimal length for most applications is between 12 and 18 bases.[1] This shorter length also enhances specificity, as the impact of a single base mismatch is more significant.[1] Longer PNA oligomers can be prone to aggregation and may be difficult to purify and characterize.[1]
Q2: Are there sequence compositions I should avoid when designing a PNA probe?
Yes, certain sequences can negatively impact probe performance:
-
Purine-rich sequences: PNA probes with a high purine content, especially those rich in guanine, have a tendency to aggregate.[1] As a general guideline, avoid having more than seven purines in any ten-base stretch.[1]
-
Self-complementary sequences: Avoid sequences that can form hairpins or self-dimers, such as inverted repeats or palindromic sequences.[1] PNA/PNA interactions are even stronger than PNA/DNA interactions, which can impede binding to the target sequence.[1]
Q3: How should I properly store and handle my PNA probes?
Lyophilized PNA probes can be stored at -20°C.[3] To reconstitute, it is recommended to spin down the tube and resuspend the PNA in dimethylformamide (DMF) or a "low-TE" buffer to a stock concentration of approximately 100 µM.[4] To ensure the probe is fully dissolved, you can heat the solution at 50-55°C with periodic agitation.[3][4] Aliquots of the stock solution should be stored at -20°C and protected from light.[3]
Binding Kinetics & Affinity
Q4: What makes PNA probes bind more strongly and rapidly to target sequences compared to DNA probes?
The unique chemical structure of PNA probes is responsible for their enhanced binding kinetics. The backbone of a PNA molecule is composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds, which is uncharged.[5] This neutral backbone eliminates the electrostatic repulsion that occurs between the negatively charged phosphate backbones of DNA/DNA or DNA/RNA duplexes.[5][6][7] The absence of this repulsion leads to several advantages:
-
Higher Binding Affinity: PNA/DNA and PNA/RNA duplexes are more stable and have a higher melting temperature (Tm) than their DNA/DNA counterparts.[1][6]
-
Faster Hybridization Rate: The lack of electrostatic hindrance allows PNA probes to bind to their targets more rapidly.[6][8]
-
Less Dependence on Salt Concentration: PNA hybridization is less affected by the ionic strength of the buffer.[6][9]
Q5: How sensitive are PNA probes to single-base mismatches?
PNA probes exhibit excellent single-base mismatch discrimination.[5][10] A single mismatch in a PNA/DNA duplex is more destabilizing than in a corresponding DNA/DNA duplex, resulting in a significant decrease in the melting temperature (Tm).[5][9] This high specificity makes PNA probes ideal for applications requiring the detection of single nucleotide polymorphisms (SNPs).
Experimental Conditions
Q6: What are the key parameters to optimize for successful PNA hybridization?
Several factors can be adjusted to optimize PNA hybridization, particularly for applications like FISH:
-
Probe Concentration: The concentration of the PNA probe should be optimized for each experiment. While higher concentrations can increase the signal, they may also lead to higher background.[6][11]
-
Hybridization Temperature and Time: The optimal temperature and duration of hybridization are critical. These parameters should be adjusted based on the specific probe sequence and the target.[11]
-
Wash Conditions: The stringency of the post-hybridization washes, which is determined by temperature and salt concentration, is crucial for removing non-specifically bound probes and reducing background.[6][11]
-
Formamide Concentration: Formamide is often used in hybridization buffers to lower the melting temperature of nucleic acid duplexes, which can help in denaturing the target DNA and improving probe access.[6]
Q7: Can I perform PNA hybridization without heat denaturation?
In some cases, yes. The high affinity of PNA probes may allow them to bind to their targets with minimal or no heat denaturation, especially for accessible targets like single-stranded regions.[12] Some studies have shown that telomere-specific PNA probes can bind effectively without heat denaturation and formamide treatment.[12] This can be advantageous as it helps to better preserve the morphology of the sample.[12]
Troubleshooting Guide
This guide addresses common issues encountered during PNA probe experiments, particularly in the context of Fluorescence in situ Hybridization (FISH).
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Poor or No Signal | 1. Inefficient Probe Labeling: The fluorophore is not adequately attached to the PNA probe. | 1. Verify the labeling efficiency of your probe. | [11] |
| 2. Suboptimal Hybridization Conditions: The temperature or duration of hybridization is not ideal. | 2. Optimize the denaturation and hybridization conditions. Consider increasing the hybridization time. | [11] | |
| 3. Low Probe Concentration: Not enough probe is available to bind to the target. | 3. Increase the concentration of the PNA probe. | [11] | |
| 4. Poor Sample Permeabilization: The probe cannot access the target sequence within the cell or tissue. | 4. Ensure that the sample permeabilization step is adequate. | [11] | |
| 5. Incorrect Microscope Settings: The filters and settings on the fluorescence microscope are not appropriate for the fluorophore being used. | 5. Check and adjust the microscope settings and filters. | [11][13] | |
| High Background | 1. Non-specific Probe Binding: The probe is binding to sequences other than the intended target. | 1. Optimize the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration. | [11] |
| 2. Probe Concentration is Too High: Excess probe is present, leading to non-specific binding. | 2. Titrate the probe to find the optimal concentration that gives a good signal-to-noise ratio. | [6][11] | |
| 3. Incomplete Denaturation: The target DNA or RNA is not fully denatured, leading to probe binding to partially single-stranded regions. | 3. Ensure that the denaturation step is complete. | [11] | |
| 4. Probe Aggregation: Purine-rich PNA probes can aggregate and cause background signal. | 4. If you suspect aggregation, briefly heat the probe solution before use. For future experiments, redesign the probe to have a lower purine content. | [1][3] | |
| Uneven or Patchy Signal | 1. Non-uniform Probe Distribution: The hybridization solution was not spread evenly across the sample. | 1. Ensure the probe is evenly distributed during the hybridization step. | [11] |
| 2. Air Bubbles: Air bubbles trapped under the coverslip can prevent the probe from accessing the sample. | 2. Be careful to avoid trapping air bubbles when placing the coverslip. | [11][13] | |
| 3. Inconsistent Sample Preparation: The sample itself is not uniform. | 3. Verify the quality and consistency of your sample preparation protocol. | [11] | |
| Off-Target Effects | 1. Probe Sequence Has Homology to Other Targets: The PNA probe sequence may have partial complementarity to other sequences in the genome or transcriptome. | 1. Perform a thorough bioinformatics analysis (e.g., BLAST search) to check for potential off-target binding sites. Redesign the probe if necessary. | [14][15] |
| 2. Low Stringency Conditions: The hybridization and wash conditions are not stringent enough to prevent binding to mismatched targets. | 2. Increase the stringency of your hybridization and wash steps. | [11] |
Experimental Protocols & Data
General PNA-FISH Protocol
This is a generalized protocol for PNA-FISH. Optimal conditions may vary depending on the specific probe, target, and sample type.
References
- 1. Guideline for PNA [data.panagene.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pnabio.com [pnabio.com]
- 4. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 6. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PNA FISH Probes [biosyn.com]
- 9. Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Direct DNA and PNA probe binding to telomeric regions without classical in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
- 14. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
PNA vs. DNA Probes for FISH: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals utilizing Fluorescence In Situ Hybridization (FISH), the choice of probe chemistry is a critical determinant of experimental success. This guide provides an objective comparison of Peptide Nucleic Acid (PNA) and traditional DNA probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: PNA vs. DNA Probes
Peptide Nucleic Acid (PNA) probes represent a significant advancement in hybridization technology, offering several distinct advantages over conventional DNA probes. The fundamental difference lies in the molecular backbone: PNA possesses a neutral polyamide backbone in place of the negatively charged sugar-phosphate backbone of DNA.[1][2][3] This structural distinction has profound implications for hybridization kinetics, specificity, and overall performance in FISH applications.[4][5][6]
Quantitative Performance Comparison
The inherent chemical differences between PNA and DNA translate into measurable performance advantages for PNA probes in FISH experiments.
| Criteria | PNA Probes | DNA Probes |
| Hybridization Affinity with DNA | At least 1°C higher Tm per base | - |
| Hybridization Rate with DNA | 100 - 5000 times faster | - |
| Salt Concentration for Hybridization | Independent | Dependent |
| Tm for each single mismatch | Lowering 15°C | Lowering 10°C |
| Chemical Stability | Stable | Unstable or moderate |
| Biological Stability | Stable to nuclease and protease | Degradation by nuclease |
Table 1: General comparison of PNA and DNA probe characteristics.[7]
A time-chase comparison of FISH signal intensities for HER2 DNA probes and CEN-17 PNA probes on FFPE breast carcinoma tissue sections revealed that PNA probes can achieve strong signals in significantly shorter hybridization times.[8]
Key Performance Advantages of PNA Probes
Enhanced Specificity and Mismatch Discrimination
The neutral backbone of PNA eliminates electrostatic repulsion with the target nucleic acid, leading to stronger and more stable hybrids.[9] This property is particularly advantageous for discriminating between closely related sequences. PNA probes have demonstrated the ability to discriminate between two centromeric DNA repeats differing by only a single base pair, a level of specificity not achievable with standard DNA FISH probes.[7] The melting temperature (Tm) of a PNA/DNA duplex is significantly more destabilized by a single base mismatch (a decrease of 15°C) compared to a DNA/DNA duplex (a decrease of 10°C), allowing for more stringent washing conditions and reduced off-target binding.[7] Studies have shown that the effectiveness of mismatch discrimination is improved with PNA probes compared to DNA probes.[10]
Faster Hybridization Kinetics
PNA probes hybridize to their targets significantly faster than DNA probes, with reported hybridization rates being 100 to 5000 times faster.[7] This can dramatically shorten FISH protocols, increasing throughput and efficiency. Some PNA-FISH protocols can be completed in a fraction of the time required for traditional DNA-FISH.[4][11]
Improved Signal-to-Noise Ratio
The high binding affinity of PNA probes often results in brighter signals and lower background fluorescence.[4][6] The ability to use lower probe concentrations and more stringent washing conditions with PNA probes contributes to a reduction in non-specific binding and a cleaner signal.
Stability and Robustness
PNA probes are resistant to degradation by nucleases and proteases, making them exceptionally stable.[7] This inherent stability ensures a longer shelf life and consistent performance across experiments.
Experimental Protocols
Detailed methodologies for performing FISH with both PNA and DNA probes are provided below. These protocols are intended as a guideline and may require optimization for specific applications and sample types.
PNA-FISH Protocol (General)
This protocol is a generalized procedure and may need to be adapted based on the specific PNA probe and sample.
-
Slide Preparation: Prepare slides with fixed cells or tissue sections according to standard laboratory procedures. For FFPE sections, deparaffinization is required.[5]
-
Pretreatment (Optional):
-
Dehydration: Dehydrate the slides in a graded ethanol series (e.g., 70%, 85%, 100%) for 2 minutes each and air dry.[4]
-
Hybridization:
-
Prepare the hybridization mix containing the PNA probe (e.g., 500 nM) in a suitable hybridization buffer (e.g., 20 mM Tris pH 7.4, 60% formamide, 0.5% blocking reagent).[5]
-
Preheat the slide and the hybridization mix separately at 85°C for 5 minutes.[5]
-
Apply the hybridization mix to the slide, cover with a coverslip, and incubate at 85°C for 10 minutes for denaturation.[5]
-
Transfer the slide to a humidified chamber and incubate at room temperature for 30-60 minutes for hybridization.[4]
-
-
Washing:
-
Counterstaining and Mounting:
DNA-FISH Protocol (General)
This is a general protocol and may require optimization based on the specific DNA probe and sample type.
-
Slide Preparation: Prepare metaphase chromosome spreads or interphase nuclei on slides.[12]
-
Pretreatment:
-
Dehydration: Dehydrate slides in a graded ethanol series (70%, 90%, 100%) for 2 minutes each and air dry.[12]
-
Denaturation and Hybridization:
-
Prepare the hybridization mix containing the labeled DNA probe, Cot-1 DNA (for blocking repetitive sequences), and hybridization buffer (e.g., 50% formamide, 10% dextran sulfate in 2x SSC).[12]
-
Apply the hybridization mix to the slide and seal with a coverslip.[13]
-
Denature the slide and probe together on a heat block at 70-80°C for 1-2 minutes.[12]
-
Transfer to a humidified chamber and hybridize overnight at 37°C.[12][13]
-
-
Washing:
-
Counterstaining and Mounting:
Visualizing the Difference: Molecular Structures and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the structural differences between PNA and DNA, as well as a typical FISH experimental workflow.
Caption: Structural comparison of PNA and DNA probes.
Caption: A generalized workflow for a FISH experiment.
Conclusion
PNA probes offer significant advantages over traditional DNA probes for FISH applications, including superior specificity, faster hybridization, and improved signal-to-noise ratios. These benefits stem from the unique neutral polyamide backbone of PNA. While the initial cost of PNA probes may be higher, the enhanced performance, reduced protocol times, and increased reliability can provide substantial value for researchers in academic and industrial settings. For applications demanding high specificity and rapid results, PNA probes are a compelling alternative to conventional DNA probes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnabio.com [pnabio.com]
- 5. pnabio.com [pnabio.com]
- 6. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 7. PNA FISH Probes [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Discriminating Multi-Species Populations in Biofilms with Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA FISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mismatch discrimination in fluorescent in situ hybridization using different types of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opgen.com [opgen.com]
- 12. DNA Fluorescence in situ hybridisation (FISH) [bio-protocol.org]
- 13. creative-bioarray.com [creative-bioarray.com]
PNA versus locked nucleic acid (LNA) for antisense applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antisense therapeutics, peptide nucleic acids (PNA) and locked nucleic acids (LNA) have emerged as two of the most promising synthetic nucleic acid analogs. Their unique chemical modifications offer significant advantages over traditional oligonucleotides, including enhanced binding affinity, superior stability, and improved specificity. This guide provides an objective, data-driven comparison of PNA and LNA to aid researchers in selecting the optimal chemistry for their antisense applications.
At a Glance: PNA vs. LNA
| Feature | Peptide Nucleic Acid (PNA) | Locked Nucleic Acid (LNA) |
| Backbone Chemistry | Neutral N-(2-aminoethyl)glycine polyamide backbone.[1][2] | Negatively charged phosphodiester backbone with a methylene bridge locking the ribose ring.[3][4] |
| Binding Affinity (Tm) | Very high; significant increase in Tm per modification.[5][6] | Unprecedentedly high; Tm increase of +2 to +10°C per LNA monomer.[3][7] |
| Nuclease Resistance | Extremely high due to the unnatural peptide backbone; resistant to both nucleases and proteases.[1][2] | High; significantly more stable than DNA and phosphorothioates.[3][8] |
| Specificity | Excellent; a single mismatch is more destabilizing than in a DNA/DNA duplex.[2][6] | Very high; improved Watson-Crick base pairing selectivity.[3] |
| Cellular Uptake | Poor due to neutral charge; often requires conjugation to cell-penetrating peptides (CPPs).[1][2] | Can be delivered using standard transfection reagents (e.g., cationic lipids).[9] |
| RNase H Activation | Does not activate RNase H.[10] | Does not activate RNase H in fully modified LNA oligonucleotides; LNA/DNA gapmers are required for RNase H-mediated cleavage.[3][9] |
| Toxicity | Generally low, but some nephrotoxicity has been reported. Conjugated peptides can have their own toxicity profiles.[11] | Can exhibit dose-dependent hepatotoxicity.[11] |
| Applications | Antisense agents (steric block), antigene applications, diagnostics, molecular probes.[2][12] | Antisense agents (gapmers for RNase H-mediated degradation, steric block), siRNAs, microRNA inhibitors, diagnostics.[3] |
Chemical Structures and Mechanism of Action
Peptide Nucleic Acid (PNA)
PNA possesses a radical structural departure from natural nucleic acids. Its backbone is a repeating N-(2-aminoethyl)glycine pseudopeptide unit linked by peptide bonds, to which the nucleobases are attached.[2][] This charge-neutral backbone eliminates the electrostatic repulsion that exists between the negatively charged phosphate backbones of DNA and RNA, leading to stronger binding.[2][]
Caption: Chemical structure of a PNA monomer.
PNAs primarily function as steric blockers. By binding with high affinity to a target mRNA, they can physically obstruct the ribosome from initiating translation or prevent splicing factors from accessing their binding sites.[14]
Caption: PNA's steric block mechanism of action.
Locked Nucleic Acid (LNA)
LNA is a modified RNA nucleotide where the ribose moiety is "locked" in a 3'-endo conformation by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[3][4] This conformational rigidity pre-organizes the LNA oligonucleotide for binding to its complementary target, resulting in a significant increase in thermal stability and binding affinity.[3][15]
Caption: Chemical structure of an LNA monomer.
LNA-based antisense oligonucleotides can be designed to function through two primary mechanisms. Fully LNA-modified oligonucleotides act as high-affinity steric blockers, similar to PNAs.[10] Alternatively, "LNA gapmers" can be constructed, which consist of a central block of DNA nucleotides flanked by LNA "wings."[1][9] This chimeric design allows the oligonucleotide to recruit RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target mRNA.[3][9]
Caption: LNA gapmer mechanism of action.
Performance Data: A Head-to-Head Comparison
Quantitative data from various studies highlights the distinct properties of PNA and LNA. The following tables summarize key performance metrics.
Table 1: Binding Affinity (Hybridization)
| Oligonucleotide Type | Target | Tm (°C) per modification increase | EC50 (nM) | Reference |
| PNA | DNA | ~1°C higher than DNA/DNA | - | [11] |
| PNA | RNA | High, comparable to LNA | ~0.4 (for acpP target) | [16] |
| LNA | DNA | 2-3°C | - | [11] |
| LNA | RNA | 2-10°C | comparable to PNA | [3][16] |
| DNA (unmodified) | DNA | Baseline | - | [5] |
Note: Tm (melting temperature) is the temperature at which 50% of the duplex dissociates. A higher Tm indicates stronger binding. EC50 values represent the concentration for 50% effective binding.
A direct comparison targeting the acpP mRNA in Salmonella showed that PNA, LNA, and RNA-MOE had the highest target affinities, with EC50 values in the upper picomolar range.[16]
Table 2: In Vitro and In Vivo Performance
| Parameter | PNA | LNA | Reference |
| In Vitro Translation Inhibition | Strong inhibitor | Strong inhibitor | [16] |
| Bacterial Growth Inhibition | Effective (when delivered with CPP) | Ineffective (with KFF peptide carrier) | [16] |
| Gene Silencing (mammalian cells) | Effective as steric block | Highly potent (IC50 ~0.4 nM for a gapmer) | [9] |
| Nuclease Stability | Very high (resistant to proteases and nucleases) | High (more stable than DNA and PS-DNA) | [2][3] |
IC50 is the concentration of an inhibitor where the response is reduced by half. One study directly comparing different antisense molecules found that an LNA gapmer was the most efficient single-stranded oligonucleotide for knocking down vanilloid receptor subtype 1 (VR1) expression, with an IC50 of 0.4 nM.[9] This was 175-fold more potent than a commonly used phosphorothioate oligonucleotide.[9]
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful application of antisense technology. Below are outlines for key experiments.
General Experimental Workflow for Antisense Oligonucleotide Evaluation
Caption: General workflow for evaluating antisense oligonucleotides.
Protocol: Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of the PNA/RNA or LNA/RNA duplex, a direct measure of binding affinity.
-
Preparation: Resuspend PNA or LNA and complementary RNA oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Mixing: Combine the antisense oligonucleotide and its RNA target in a 1:1 molar ratio to a final concentration of ~1-2 µM.
-
Denaturation/Annealing: Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature to ensure proper hybridization.
-
Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
Analysis: The Tm is the temperature at the midpoint of the transition in the melting curve (absorbance vs. temperature).
Protocol: In Vitro Gene Silencing using LNA Gapmers in Mammalian Cells
Objective: To quantify the knockdown of a target mRNA in cultured cells.
-
Cell Seeding: Plate mammalian cells (e.g., HeLa) in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Mix Preparation:
-
Tube 1: Dilute the LNA gapmer to the desired final concentration (e.g., 1-50 nM) in serum-free medium (e.g., Opti-MEM).
-
Tube 2: Dilute a cationic lipid transfection reagent (e.g., Lipofectamine) in the same serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation: Combine the contents of Tube 1 and Tube 2, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of lipid-oligonucleotide complexes.[17]
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours.[18]
-
Analysis:
-
RNA Extraction: Harvest the cells and extract total RNA.
-
RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression level of the target mRNA, normalized to a stable housekeeping gene.
-
Western Blot: Analyze protein levels to confirm knockdown at the protein level.
-
Controls: It is essential to include negative controls, such as a non-targeting (scrambled) LNA gapmer and a mismatch control, to ensure the observed effect is sequence-specific.[19]
Conclusion and Future Directions
Both PNA and LNA offer compelling advantages for antisense applications, driven by their high binding affinity and nuclease resistance.
-
PNA excels in its exceptional specificity and stability, making it an ideal candidate for steric-blocking applications where avoiding RNase H-mediated cleavage is desired. However, its neutral backbone necessitates the development of effective delivery strategies, often involving conjugation to cell-penetrating peptides.
-
LNA provides versatility. As LNA gapmers, they are highly potent activators of RNase H-mediated mRNA degradation.[9] Their charged backbone allows for delivery using standard lipid-based transfection methods. However, potential off-target effects and hepatotoxicity must be carefully evaluated.[11]
The choice between PNA and LNA will ultimately depend on the specific application, the desired mechanism of action (steric block vs. degradation), the target cell or organism, and the delivery system available. Future research will likely focus on refining the chemical design of both PNA and LNA to further enhance their efficacy and safety profiles, as well as developing novel delivery technologies to broaden their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 8. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PNA and BNA Probe Comparison [biosyn.com]
- 12. journals.ardascience.com [journals.ardascience.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antisense oligonucleotide and LNA GapmeR transfections [bio-protocol.org]
- 18. qiagen.com [qiagen.com]
- 19. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: PNA-Based Diagnostic Assays Versus the Alternatives
A comprehensive guide for researchers and drug development professionals on the performance of Peptide Nucleic Acid (PNA)-based diagnostic assays in comparison to established and emerging technologies. This guide provides a detailed analysis of key performance metrics, experimental protocols, and visual workflows to aid in the selection of the most appropriate diagnostic tool for your research and development needs.
Peptide Nucleic Acids (PNAs) have emerged as powerful tools in the realm of molecular diagnostics, offering distinct advantages over traditional DNA probes. Their unique polyamide backbone imparts exceptional thermal stability and resistance to enzymatic degradation, leading to enhanced specificity and faster hybridization kinetics. This guide delves into the performance of two prominent PNA-based applications: PNA Fluorescence In Situ Hybridization (PNA-FISH) for microbial identification and PNA clamping PCR for rare mutation detection. We present a head-to-head comparison with widely used alternative technologies, namely Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) and Droplet Digital PCR (ddPCR), supported by experimental data and detailed methodologies.
PNA-FISH for Rapid Microbial Identification
PNA-FISH has revolutionized the rapid identification of bacteria and yeast directly from clinical samples, such as positive blood cultures.[1] Its ability to penetrate the complex cell walls of microorganisms and bind to specific ribosomal RNA (rRNA) sequences allows for swift and accurate identification, significantly reducing the time to result compared to traditional culture-based methods.[2][3]
Performance Comparison: PNA-FISH vs. MALDI-TOF MS and Traditional Culture
| Parameter | PNA-FISH | MALDI-TOF MS (from culture) | Traditional Culture |
| Turnaround Time | 1.5 - 3 hours[2] | Minutes (after culture)[4] | 24 - 72 hours[5] |
| Specificity | High, can discriminate single base mismatches[6] | High, based on protein fingerprinting[4] | High, based on biochemical tests |
| Sensitivity | High, targets abundant rRNA[1] | High, requires isolated colony[7] | High, dependent on growth conditions |
| Concordance with Reference Method | 98.6% - 100% agreement with MALDI-TOF MS from culture[8] | Gold standard for identification from culture | Gold standard |
| Workflow | Smear preparation, hybridization, wash, microscopy[3] | Colony picking, spotting, matrix addition, analysis[7] | Inoculation, incubation, isolation, biochemical tests |
Experimental Protocol: PNA-FISH for Microbial Identification
This protocol provides a general guideline for performing PNA-FISH on positive blood culture samples.
-
Smear Preparation:
-
Mix the positive blood culture bottle thoroughly.
-
Place one drop of a fixation solution onto a microscope slide.
-
Transfer a small drop of the blood culture to the fixation solution and gently emulsify.
-
Allow the smear to air dry.
-
Fix the smear by heat (e.g., 20 minutes at 55-80°C) or methanol fixation.[9]
-
-
Hybridization:
-
Preheat a hybridization oven or water bath to 55°C.
-
Add one drop of the specific PNA probe solution to the smear on the slide.
-
Cover the smear with a coverslip, avoiding air bubbles.
-
Incubate the slide at 55°C for 90 minutes.[3]
-
-
Washing:
-
Preheat a wash solution to 55°C.
-
Immerse the slide in the preheated wash solution to remove the coverslip.
-
Incubate the slide in the wash solution for 30 minutes at 55°C.[3]
-
Allow the slide to air dry completely.
-
-
Microscopy:
-
Add a drop of mounting medium to the smear and cover with a new coverslip.
-
Examine the slide using a fluorescence microscope with the appropriate filter sets.
-
Positive identification is indicated by brightly fluorescent microorganisms.
-
PNA-FISH Experimental Workflow
Caption: Workflow for microbial identification using PNA-FISH.
PNA Clamping PCR for Rare Mutation Detection
PNA clamping PCR is a highly sensitive method for the detection of low-frequency mutations in a background of wild-type DNA.[10] This technique utilizes a PNA oligomer that is designed to be a perfect complement to the wild-type sequence. The high binding affinity of the PNA effectively "clamps" the wild-type template, preventing its amplification by DNA polymerase.[11] This allows for the preferential amplification of the mutant allele, which has a mismatch to the PNA clamp, leading to a lower binding affinity.
Performance Comparison: PNA Clamping PCR vs. ddPCR
| Parameter | PNA Clamping PCR | Droplet Digital PCR (ddPCR) |
| Limit of Detection (LOD) | 0.001% - 0.5%[12][13] | ~0.0005% - 0.1%[14][15] |
| Specificity | Very high, discriminates single nucleotide mismatches | High, based on allele-specific probes |
| Quantitative Ability | Semi-quantitative | Absolute quantification |
| Workflow | PCR with an additional PNA clamping step | Sample partitioning, PCR, droplet reading |
| Throughput | High | Moderate |
| Cost | Relatively low | Higher instrument and consumable cost |
Experimental Protocol: PNA Clamping Real-Time PCR
This protocol provides a general framework for detecting a rare mutation using PNA clamping real-time PCR.
-
Reaction Setup:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and a fluorescent probe (e.g., TaqMan®).
-
Add the PNA clamp to the master mix at a final concentration typically ranging from 0.5 µM to 6 µM.[16]
-
Add the template DNA to the reaction tubes. Include positive controls (mutant DNA), negative controls (wild-type DNA), and no-template controls.
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 10-15 minutes to activate the polymerase.
-
Cycling (40-50 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
PNA Clamping: 70-80°C for 10-30 seconds. This temperature should be above the primer annealing temperature but below the PNA:DNA duplex melting temperature.[16]
-
Primer Annealing/Extension: 60-65°C for 30-60 seconds. Data acquisition is typically performed at this step.
-
-
-
Data Analysis:
-
Analyze the amplification plots. A significant increase in fluorescence in a sample indicates the presence of the mutant allele.
-
The cycle threshold (Ct) value can be used for semi-quantitative analysis.
-
PNA Clamping PCR Mechanism
Caption: Mechanism of PNA clamping PCR for selective amplification.
Conclusion
PNA-based diagnostic assays offer compelling advantages in terms of speed, specificity, and sensitivity. PNA-FISH provides a rapid and reliable alternative to traditional methods for microbial identification, enabling faster clinical decision-making. PNA clamping PCR demonstrates exceptional sensitivity in detecting rare mutations, making it a valuable tool in oncology and other fields where the detection of low-abundance variants is critical. While alternative technologies like MALDI-TOF MS and ddPCR have their own strengths, PNA-based assays provide a powerful and often more cost-effective solution for specific diagnostic challenges. The choice of assay will ultimately depend on the specific application, required turnaround time, and available resources. This guide provides the necessary comparative data and procedural insights to assist researchers and drug development professionals in making informed decisions for their diagnostic needs.
References
- 1. PNA-based fluorescence in situ hybridization for identification of bacteria in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid identification of bacteria and candida using pna-fish from blood and peritoneal fluid cultures: a retrospective clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Identification | Bruker [bruker.com]
- 5. researchgate.net [researchgate.net]
- 6. PNA FISH Probes [biosyn.com]
- 7. criver.com [criver.com]
- 8. Comparison of peptide nucleic acid fluorescence in situ hybridization assays with culture-based matrix-assisted laser desorption/ionization-time of flight mass spectrometry for the identification of bacteria and yeasts from blood cultures and cerebrospinal fluid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opgen.com [opgen.com]
- 10. researchgate.net [researchgate.net]
- 11. caister.com [caister.com]
- 12. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Clinical Utility of Droplet Digital PCR for Profiling Circulating Tumor DNA in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Mutation Detection Using Digital PCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
Cross-Validation of PNA Microarray Data with qPCR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accuracy and validation of high-throughput screening methods are paramount. Peptide Nucleic Acid (PNA) microarrays offer a powerful platform for parallel analysis of gene expression. However, like any high-throughput technique, independent validation of the results is crucial. Quantitative Polymerase Chain Reaction (qPCR) is widely considered the gold standard for targeted gene expression analysis and is the preferred method for validating microarray data. This guide provides a comprehensive comparison of PNA microarray technology and qPCR, complete with experimental protocols and data presentation structures to aid in the cross-validation process.
Performance Comparison: PNA Microarray vs. qPCR
While both PNA microarrays and qPCR measure nucleic acid levels, they differ in their principles, throughput, and sensitivity. PNA microarrays are a hybridization-based technique that allows for the simultaneous analysis of thousands of genes, providing a broad overview of gene expression changes. In contrast, qPCR is an amplification-based method that offers high sensitivity and specificity for a smaller number of selected genes.
The correlation between microarray and qPCR data can be influenced by several factors, including the quality of the RNA sample, the design of microarray probes and qPCR primers, and the data analysis methods used. Generally, a good correlation is observed between the two techniques, particularly for genes with moderate to high expression levels.
Table 1: Comparison of PNA Microarray and qPCR Technologies
| Feature | PNA Microarray | qPCR (Quantitative Polymerase Chain Reaction) |
| Principle | Hybridization of labeled nucleic acids to complementary PNA probes immobilized on a solid surface. | Real-time detection of the amplification of a specific target sequence using fluorescent probes or dyes. |
| Throughput | High-throughput (thousands of genes simultaneously). | Low to medium throughput (one to hundreds of genes). |
| Sensitivity | Moderate. | High, capable of detecting low-abundance transcripts. |
| Specificity | High, due to the strong and specific binding of PNA to DNA/RNA. | Very high, determined by the specificity of the primers and probes. |
| Quantitative | Semi-quantitative to quantitative. | Highly quantitative over a wide dynamic range. |
| Application | Gene expression profiling, biomarker discovery, SNP detection. | Target gene validation, quantification of gene expression, pathogen detection. |
| Cost per gene | Low when analyzing a large number of genes. | High, as each gene requires a separate reaction. |
| Sample requirement | Micrograms of total RNA. | Nanograms to micrograms of total RNA. |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible data for both PNA microarray analysis and qPCR validation.
PNA Microarray Experimental Workflow
The following outlines a general workflow for a PNA microarray experiment, from sample preparation to data acquisition.
Detailed Methodologies:
-
RNA Extraction and Quality Control: Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis.
-
Fluorescent Labeling: Synthesize first-strand cDNA from the total RNA using reverse transcriptase. Incorporate a fluorescent dye (e.g., Cy3 or Cy5) during cDNA synthesis or by chemical coupling to the cRNA.
-
Hybridization: Apply the labeled cDNA/cRNA solution to the PNA microarray slide. Incubate at a specific temperature (e.g., 42-65°C) for an extended period (e.g., 16-24 hours) in a hybridization chamber to allow the labeled targets to bind to the complementary PNA probes.
-
Washing: After hybridization, wash the microarray slide with a series of buffers to remove non-specifically bound targets.
-
Scanning and Data Extraction: Scan the microarray slide using a laser scanner to detect the fluorescent signals. Use image analysis software to quantify the signal intensity for each spot, representing the expression level of a specific gene.
-
Data Analysis: Normalize the raw data to correct for technical variations. Perform statistical analysis (e.g., t-test, ANOVA) to identify genes that are differentially expressed between experimental groups.
qPCR Validation Workflow
The following workflow details the steps for validating the PNA microarray results using qPCR.
PNA vs. Morpholino Oligomers: A Comparative Guide for Researchers
An in-depth analysis of two leading non-ionic antisense oligonucleotides, Peptide Nucleic Acids (PNAs) and Phosphorodiamidate Morpholino Oligomers (PMOs or Morpholinos), this guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Peptide Nucleic Acids (PNAs) and Morpholino oligomers are two of the most prominent classes of synthetic nucleic acid analogs used in antisense applications. Both feature uncharged backbones, a key characteristic that distinguishes them from native nucleic acids and confers resistance to enzymatic degradation.[1][2] This fundamental similarity, however, gives way to a host of differences in their chemical structure, binding properties, and in vivo behavior, making each uniquely suited for different research and therapeutic applications.[2][3]
At a Glance: Key Performance Characteristics
| Property | Peptide Nucleic Acid (PNA) | Morpholino Oligomer (PMO) |
| Backbone Structure | N-(2-aminoethyl)-glycine units | Morpholine rings and phosphorodiamidate linkages |
| Charge | Neutral | Neutral |
| Binding Affinity to RNA | Very High | High |
| Mismatch Discrimination | Excellent | Very Good |
| Nuclease Resistance | Excellent | Excellent |
| Aqueous Solubility | Generally low | High |
| In Vivo Efficacy | Demonstrated, often requires delivery vehicle | Demonstrated, can be effective with or without delivery vehicle |
| Primary Mechanism | Steric hindrance of translation or splicing | Steric hindrance of translation or splicing |
In-Depth Performance Comparison
Binding Affinity and Specificity
Both PNAs and Morpholinos exhibit high affinity for their complementary RNA sequences, forming more stable duplexes than natural DNA or RNA.[2] PNA's pseudopeptide backbone contributes to a particularly high binding affinity.[3] This strong binding is a key factor in their efficacy as steric blockers.
A critical aspect of antisense technology is the ability to discriminate between the intended target sequence and off-target sequences with single or multiple base mismatches. PNAs are known for their exceptional mismatch discrimination, with a single mismatch significantly destabilizing the PNA-RNA duplex.[2] Morpholinos also demonstrate high specificity, which is crucial for their widespread use in developmental biology where off-target effects can have profound consequences.[4]
Stability and In Vivo Behavior
The non-ionic and unnatural backbones of both PNAs and Morpholinos render them highly resistant to degradation by cellular nucleases and proteases.[1][2] This inherent stability is a major advantage over first-generation antisense oligonucleotides like phosphorothioates.
A key differentiator between the two is their aqueous solubility. Morpholinos are generally highly soluble in aqueous solutions, which can simplify handling and delivery.[2] In contrast, PNAs, particularly purine-rich sequences, can be prone to aggregation and have lower aqueous solubility.[2]
In terms of in vivo applications, both have shown promise. Morpholinos are widely used for gene knockdown in developing embryos, often delivered via microinjection.[4] For systemic applications, both PNAs and Morpholinos are frequently conjugated to cell-penetrating peptides (CPPs) to enhance cellular uptake.[5] One study directly comparing various antisense modalities as potential antibiotics found that both PNA and Morpholino oligomers, when delivered with a CPP, were effective at inhibiting bacterial growth, while other chemistries were not.[5]
Experimental Data
The following table summarizes data from a comparative study of different antisense oligomers, including PNA and a phosphorodiamidate morpholino (PMO), targeting the acpP gene in Salmonella.
| Oligomer Type | Target | Delivery Peptide | In Vitro Translation Inhibition (IC50) | Antibacterial Activity (MIC) |
| PNA | acpP mRNA | (KFF)3K | ~1 µM | 2.5 µM |
| PMO | acpP mRNA | (KFF)3K | >10 µM | 5 µM |
Data adapted from a study by Popella et al. (2023). It is important to note that the specific sequences and experimental conditions can significantly influence these values.[5]
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay is used to determine the concentration of an antisense oligonucleotide required to inhibit the translation of a target mRNA in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate in vitro translation kit
-
Target mRNA (e.g., luciferase mRNA)
-
Antisense oligonucleotides (PNA and Morpholino) at various concentrations
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acids, and the target mRNA according to the manufacturer's instructions.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of the PNA or Morpholino oligomers to the respective tubes. Include a no-oligomer control.
-
Incubate the reactions at 30°C for 90 minutes to allow for translation.
-
Add luciferase assay reagent to each tube and mix.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the percentage of translation inhibition for each oligonucleotide concentration relative to the no-oligomer control.
-
Plot the percentage of inhibition against the logarithm of the oligonucleotide concentration and determine the IC50 value (the concentration at which 50% of translation is inhibited).
Antisense Oligonucleotide Cellular Uptake and Efficacy Assay
This protocol outlines a general method for comparing the ability of PNAs and Morpholinos to enter cells and inhibit the expression of a target gene.
Materials:
-
Cultured cells (e.g., HeLa cells) expressing a reporter gene (e.g., GFP)
-
PNA and Morpholino oligomers targeting the reporter gene mRNA
-
Cell-penetrating peptides (CPPs) for conjugation (optional)
-
Cell culture medium and supplements
-
Transfection reagent (for non-conjugated oligomers)
-
Fluorescence microscope or flow cytometer
-
Reagents for Western blotting or RT-qPCR
Procedure:
-
Oligomer Preparation: If using CPPs, conjugate them to the PNA and Morpholino oligomers according to established protocols.
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treatment:
-
For CPP-conjugated oligomers: Add the conjugates directly to the cell culture medium at various concentrations.
-
For unconjugated oligomers: Use a suitable transfection reagent to deliver the oligomers to the cells, following the manufacturer's protocol.
-
-
Incubation: Incubate the cells with the oligomers for a predetermined period (e.g., 24-48 hours).
-
Assessment of Uptake (Optional): If the oligomers are fluorescently labeled, visualize their cellular uptake using a fluorescence microscope or quantify the percentage of positive cells by flow cytometry.
-
Assessment of Efficacy:
-
Protein Level: Lyse the cells and perform a Western blot to determine the level of the target protein (e.g., GFP) compared to a loading control.
-
mRNA Level (for splice-switching): If the oligomers are designed to alter splicing, extract total RNA and perform RT-qPCR or RT-PCR to analyze the different splice variants.
-
-
Data Analysis: Quantify the reduction in protein or the change in splicing and compare the efficacy of the PNA and Morpholino oligomers at different concentrations.
Visualizing Mechanisms and Workflows
To better understand the processes involved in PNA and Morpholino action, the following diagrams illustrate their mechanism of action and a typical experimental workflow for their comparison.
Caption: Steric hindrance mechanism of PNA and Morpholino oligomers.
Caption: Experimental workflow for comparing PNA and Morpholino oligomers.
References
- 1. Morpholinos and PNAs compared | Semantic Scholar [semanticscholar.org]
- 2. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. gene-tools.com [gene-tools.com]
- 5. A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics - PMC [pmc.ncbi.nlm.nih.gov]
validation of PNA as a therapeutic agent in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acid (PNA) has emerged as a promising therapeutic agent in preclinical studies, offering a unique combination of high binding affinity, specificity, and enzymatic stability.[1][2][3] This guide provides an objective comparison of PNA's performance with alternative antisense technologies, supported by experimental data from preclinical models. We delve into the quantitative data, experimental protocols, and the underlying mechanisms of action to equip researchers with the necessary information for evaluating PNA in their therapeutic development pipelines.
At a Glance: PNA vs. Other Antisense Technologies
| Feature | Peptide Nucleic Acid (PNA) | Antisense Oligonucleotides (ASOs) | Small Interfering RNA (siRNA) |
| Backbone Chemistry | Neutral N-(2-aminoethyl)glycine backbone[3] | Phosphorothioate-modified DNA or RNA backbone (charged)[4][5] | Double-stranded RNA (charged)[4][5] |
| Mechanism of Action | Primarily steric hindrance of transcription or translation[1][2] | RNase H-mediated degradation of mRNA or steric hindrance[4][5] | RNA-induced silencing complex (RISC)-mediated cleavage of mRNA[4][5] |
| Binding Affinity | Very high due to neutral backbone, independent of salt concentration[1] | High, but can be influenced by ionic strength | High, requires RISC complex for target engagement[4] |
| Nuclease Resistance | High resistance to nucleases and proteases[1] | Moderate, enhanced by chemical modifications | Moderate, susceptible to RNases without formulation[6] |
| Cellular Uptake | Poor, requires delivery vehicles (e.g., CPPs, nanoparticles)[1] | Can be taken up by cells, often enhanced with modifications[6] | Poor, requires delivery vehicles (e.g., lipid nanoparticles)[5][6] |
| Toxicity | Generally low, but depends on delivery vehicle[3][6] | Can exhibit off-target effects and hepatotoxicity[6] | Can have off-target effects and stimulate immune responses[4] |
Quantitative Performance in Preclinical Models
The following tables summarize key quantitative data from preclinical studies, comparing PNA with other therapeutic agents where available.
Table 1: In Vitro Efficacy
| Therapeutic Agent | Target | Cell Line | Concentration for Effect | Outcome | Reference |
| PNA-CPP Conjugate | HIV-1 Tat-dependent trans-activation | HeLa cells | 2.5 µM | Significant inhibition of firefly luciferase activity | [7] |
| γPNA-based c-Myc inhibitor | c-Myc oncogene | U2932 and Raji cells | 8 µM | 80%-90% inhibition of c-Myc transcription | [8] |
| Anti-miR-155 K-PNA-K3 | miR-155 | LPS-activated primary B cells | 10 µM | 3- to 4-fold de-repression of target genes | [9] |
| PNA targeting cagA | cagA mRNA of H. pylori | HT29 cells | 1, 2, 4, 8 µmol/l | Dose-dependent reduction in cagA mRNA levels | [3] |
Table 2: In Vivo Efficacy
| Therapeutic Agent | Animal Model | Target | Dosing Regimen | Outcome | Reference |
| Anti-miR-155 dK-PNA-dK3 | Mouse | miR-155 | Intraperitoneal injection of 100 µg | Efficient inhibition of miR-155 expression in the spleen | [9] |
| γPNA-c-Myc inhibitor | Mouse xenograft models | c-Myc oncogene | Not specified | Robust antitumor activity | [10] |
| PNA targeting cagA | Mouse model of H. pylori infection | cagA mRNA | Not specified | Reduced cagA expression in stomach tissue | [3] |
Table 3: Toxicity Profile
| Therapeutic Agent | Animal Model | Dose | Observed Toxicity | Reference |
| PNA-CPP Conjugate | Mouse | Not specified | No significant adverse effects or detectable toxicity and immunogenicity reported. | [3] |
| γPNA-c-Myc inhibitor | Three pre-clinical models | Not specified | Favorable safety profile reported. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments involving PNA.
Protocol 1: Synthesis and Purification of PNA Oligonucleotides
This protocol outlines the general steps for the solid-phase synthesis of PNA oligomers.
Materials:
-
Fmoc-protected PNA monomers
-
Rink amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase high-pressure liquid chromatography (RP-HPLC) system
-
MALDI-TOF mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Monomer Coupling: Activate the Fmoc-PNA monomer with DIC and OxymaPure in DMF and couple it to the deprotected resin.
-
Capping: Acetylate any unreacted amino groups.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent monomer in the desired sequence.
-
Cleavage and Deprotection: Cleave the PNA from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude PNA oligomer by RP-HPLC.
-
Characterization: Confirm the identity and purity of the PNA using MALDI-TOF mass spectrometry.
Protocol 2: In Vitro PNA Delivery and Activity Assay
This protocol describes a method to assess the antisense activity of a PNA-CPP conjugate in a cell-based reporter assay.
Materials:
-
HeLa cells stably expressing a luciferase reporter gene
-
PNA-CPP conjugate
-
Opti-MEM reduced-serum medium
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
PNA-CPP Treatment: Prepare serial dilutions of the PNA-CPP conjugate in Opti-MEM.
-
Incubation: Replace the cell culture medium with the PNA-CPP solutions and incubate for 24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the Luciferase Assay System.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration and compare the activity in treated cells to that in untreated control cells.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in PNA therapeutics, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanisms of PNA action in gene regulation.
Caption: Experimental workflow for PNA therapeutic delivery.
Conclusion
PNA technology holds significant promise as a therapeutic modality, demonstrating potent and specific gene silencing capabilities in a variety of preclinical models. Its unique chemical structure confers high stability and binding affinity, offering potential advantages over other antisense platforms. However, the challenge of cellular delivery remains a critical hurdle that necessitates the use of advanced formulation strategies such as conjugation with cell-penetrating peptides or encapsulation in nanoparticles. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to objectively evaluate the potential of PNA for their specific therapeutic applications and to design further preclinical studies to validate its efficacy and safety. Continued innovation in PNA chemistry and delivery systems will be crucial for translating the preclinical success of PNA into effective clinical therapies.
References
- 1. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects, immunogenicity and cytotoxicity of a cell penetrating peptide-peptide nucleic acid conjugate against cagA of Helicobacter pylori in cell culture and animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA and ASO: Exploring the Pillars of Small Nucleic Acid Therapeutics [synapse.patsnap.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Antitumor efficacy of a sequence-specific DNA-targeted γPNA-based c-Myc inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding of Peptide Nucleic Acids with DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding of Peptide Nucleic Acids (PNA) to its natural nucleic acid counterparts, DNA and RNA. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and application of PNA technology.
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic in which the sugar-phosphate backbone is replaced by a charge-neutral N-(2-aminoethyl)glycine polyamide structure.[1] This fundamental difference confers unique binding properties to PNA, making it a powerful tool in various molecular biology and therapeutic applications.[1]
I. Quantitative Comparison of Binding Properties
The binding of PNA to DNA and RNA is characterized by significantly higher affinity and thermal stability compared to the corresponding natural nucleic acid duplexes (DNA-DNA and DNA-RNA).[1][2] This enhanced binding is largely attributed to the absence of electrostatic repulsion between the neutral PNA backbone and the negatively charged phosphate backbones of DNA and RNA.[1]
Thermal Stability (Melting Temperature, Tm)
The melting temperature (Tm) is a critical parameter indicating the stability of a duplex. PNA-containing duplexes consistently exhibit higher Tm values than their natural counterparts. Notably, PNA/RNA duplexes are generally more thermally stable than PNA/DNA duplexes.[3][4] For instance, a 6-base thymine PNA/adenine DNA duplex shows a Tm of 31°C, whereas the equivalent DNA/DNA duplex denatures at less than 10°C.[1]
| Duplex Type | Sequence (15-mer) | Tm (°C) | Mismatch Effect (Single Mismatch) | Reference |
| PNA/DNA | mixed-sequence | 68 | ΔTm = -8 to -12°C | [3][5] |
| PNA/RNA | mixed-sequence | 72 | ΔTm = -8 to -13°C | [3][5] |
| DNA/DNA | mixed-sequence | 57 | ΔTm = -11 to -14°C | [3] |
Thermodynamic Parameters
Thermodynamic analysis reveals the forces driving duplex formation. The binding of PNA to DNA is characterized by favorable enthalpy (ΔH°) and entropy (ΔS°) changes. For perfectly matched 10-base PNA/DNA duplexes, the binding constants (Kb) can range from 1.8 × 106 M−1 to 4.15 × 107 M−1, with binding enthalpies ranging from -194 kJ mol−1 to -77 kJ mol−1.[6] A single mismatch in a PNA-DNA duplex can result in a significant free energy penalty of about 15 kJ mol-1.[7][8]
| Duplex (10-mer) | Binding Constant (Kb) (M-1) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |
| PNA/DNA | 1.8 x 106 - 4.15 x 107 | -35.1 to -44.3 | -77 to -194 | -41.9 to -149.7 | [6] |
| DNA/DNA | 2.0 x 106 - 3.8 x 107 | -35.5 to -43.8 | -133 to -212 | -97.5 to -168.2 | [6] |
Kinetic Parameters
Kinetic studies using techniques like Surface Plasmon Resonance (SPR) show that PNA/RNA duplexes not only have higher thermal stability but also exhibit faster association rate constants (ka) and slower dissociation rate constants (kd) compared to PNA/DNA duplexes.[3][5] This combination of kinetic advantages contributes to the overall higher affinity of PNA for RNA. Compared to DNA/DNA duplex formation, PNA/DNA hybridization shows a lower association rate but a significantly slower dissociation rate, resulting in a much larger overall association constant.[9]
| Duplex Type (9-mer) | kon (M-1s-1) | koff (s-1) | Ka (M-1) | Reference |
| PNA/DNA | ~1 x 105 | ~5 x 10-3 | ~2 x 107 | [2][9] |
| DNA/DNA | ~4 x 105 | ~7 x 10-2 | ~5.7 x 106 | [2][9] |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative binding studies of PNA to DNA and RNA.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data such as association (ka) and dissociation (kd) rates.[10][11]
Methodology:
-
Ligand Immobilization: A biotinylated PNA oligomer is immobilized on a streptavidin-coated sensor chip.[3]
-
Analyte Injection: The complementary DNA or RNA oligonucleotides (analyte) are injected at various concentrations over the sensor surface at a constant flow rate.[10]
-
Association Phase: The binding of the analyte to the immobilized PNA is monitored as an increase in resonance units (RU).[12]
-
Dissociation Phase: A running buffer is flowed over the surface to monitor the dissociation of the analyte from the PNA.[12]
-
Regeneration: The sensor surface is regenerated using a low pH solution (e.g., 10 mM HCl) to remove the bound analyte for subsequent experiments.[3]
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine ka, kd, and the equilibrium dissociation constant (KD).[12]
SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: The PNA and complementary DNA or RNA solutions are prepared in identical, thoroughly degassed buffers to minimize heats of dilution.[13]
-
Loading: The macromolecule (e.g., DNA or RNA) is loaded into the sample cell, and the PNA solution is loaded into the titration syringe.
-
Titration: Small aliquots of the PNA solution are injected into the sample cell containing the DNA or RNA.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. The curve is then fitted to a binding model to determine the thermodynamic parameters.[14]
ITC Experimental Workflow
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the binding of molecules to nucleic acids based on the change in electrophoretic mobility of the nucleic acid upon binding.[15]
Methodology:
-
Probe Labeling: The DNA or RNA probe is end-labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, digoxigenin, or a fluorescent dye).[16]
-
Binding Reaction: The labeled probe is incubated with the PNA oligomer in a binding buffer.
-
Electrophoresis: The reaction mixture is resolved on a non-denaturing polyacrylamide or agarose gel.[17]
-
Detection: The positions of the free probe and the PNA-probe complex are visualized by autoradiography (for radioactive labels) or chemiluminescence/fluorescence imaging (for non-radioactive labels). A "shift" in the mobility of the labeled probe indicates binding.[16][17]
EMSA Experimental Workflow
Fluorescence Spectroscopy
Fluorescence-based techniques can monitor PNA-nucleic acid binding by detecting changes in the fluorescence properties of a labeled molecule upon complex formation.[18]
Methodology:
-
Probe Labeling: Either the PNA or the nucleic acid is labeled with a fluorescent dye.[19]
-
Binding Reaction: The labeled molecule is mixed with its unlabeled binding partner.
-
Fluorescence Measurement: Changes in fluorescence intensity, anisotropy, or Förster Resonance Energy Transfer (FRET) are monitored as a function of the concentration of the unlabeled partner.[18]
-
Data Analysis: The binding data is fitted to an appropriate model to determine the binding affinity.
Fluorescence Spectroscopy Workflow
III. PNA in Modulating Gene Expression and Signaling Pathways
PNA's high binding affinity and specificity for DNA and RNA make it a potent tool for modulating gene expression through antigene and antisense mechanisms.[20][21]
Antisense Mechanism
In an antisense approach, PNA oligomers are designed to be complementary to a specific mRNA sequence. By binding to the target mRNA, PNA can sterically block the ribosome from initiating translation, thereby inhibiting protein synthesis.[21] This has been demonstrated to be effective against essential genes in bacteria and has potential applications in cancer therapy by targeting oncogenes.[21][22]
Antisense PNA Inhibition of Gene Expression
Antigene Mechanism
In an antigene strategy, PNAs can directly bind to double-stranded DNA in the promoter region of a gene, forming a stable PNA-DNA-PNA triplex or a strand-invaded complex.[20] This binding can physically block the assembly of the transcription machinery, thereby inhibiting the transcription of the target gene.[20] This approach has been used to inhibit the expression of the progesterone receptor (PR) gene in cancer cells.[20]
Antigene PNA Inhibition of Transcription
References
- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics for hybridization of peptide nucleic acids (PNA) with DNA and RNA studied with the BIAcore technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA) - Jena Bioscience [jenabioscience.com]
- 17. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorogenic PNA probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
Navigating the Specificity Landscape: A Comparative Guide to Off-Target Effects of PNA-Based Therapies
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of novel therapeutics is paramount. This guide provides a comprehensive comparison of the off-target effects associated with Peptide Nucleic Acid (PNA)-based therapies against other leading oligonucleotide-based platforms, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and CRISPR-Cas9. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to better assess and mitigate off-target risks in their therapeutic development pipelines.
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, a feature that confers unique hybridization properties and a potential for higher specificity compared to naturally derived nucleic acid therapies.[1] Understanding the off-target profile of PNAs in relation to other gene-targeting modalities is crucial for advancing their clinical potential.
Comparative Analysis of Off-Target Effects
The off-target effects of oligonucleotide-based therapies can be broadly categorized into hybridization-dependent and hybridization-independent effects. Hybridization-dependent off-targets arise from the binding of the therapeutic agent to unintended nucleic acid sequences, while hybridization-independent effects are sequence-agnostic and often related to the chemical nature of the therapeutic and its delivery vehicle.
While direct quantitative, head-to-head comparisons of off-target effects across all platforms are limited in the literature, a qualitative and mechanistic comparison highlights the potential advantages of PNAs.
| Therapeutic Modality | Primary Mechanism of Off-Target Effects | Key Considerations |
| PNA | Hybridization-dependent: High binding affinity and sensitivity to mismatches.[2][3] Hybridization-independent: Reduced non-specific protein interactions due to neutral backbone.[1] | The neutral backbone of PNAs minimizes electrostatic interactions with cellular proteins, potentially reducing immune stimulation and other off-target effects.[1] Their high binding affinity necessitates careful sequence design to avoid off-target hybridization.[4][5] |
| siRNA | Hybridization-dependent: "miRNA-like" off-target effects where the seed region of the siRNA guide strand binds to partially complementary sequences in the 3' UTR of unintended mRNAs.[6] Hybridization-independent: Can trigger innate immune responses by activating Toll-like receptors (TLRs) and other pattern recognition receptors.[7][8] | Off-target effects are a significant concern and can lead to widespread changes in gene expression.[6] Chemical modifications can help to mitigate these effects.[6] |
| ASO | Hybridization-dependent: Binding to partially complementary RNA sequences, leading to their degradation by RNase H or steric hindrance of translation.[9][10] Hybridization-independent: Can interact with cellular proteins, leading to toxicity, and can stimulate the innate immune system.[1] | The number of mismatches tolerated can vary depending on the ASO chemistry and length.[10] Phosphorothioate modifications, while increasing stability, can also increase non-specific protein binding.[1] |
| CRISPR-Cas9 | Hybridization-dependent: The guide RNA can direct the Cas9 nuclease to cleave DNA sequences with some mismatches to the target sequence.[11] Hybridization-independent: Potential for immunogenicity against the Cas9 protein and delivery vector.[12] | Off-target DNA cleavage can lead to permanent and potentially harmful mutations.[11] The choice of guide RNA sequence is critical for specificity.[11] |
Experimental Protocols for Assessing Off-Target Effects
A thorough assessment of off-target effects is a critical step in the preclinical development of any oligonucleotide-based therapeutic. The following are detailed methodologies for key experiments to evaluate the off-target profile of PNA-based therapies.
Transcriptome-Wide Analysis using RNA Sequencing (RNA-seq)
RNA-seq is a powerful method for identifying hybridization-dependent off-target effects by providing a global view of changes in gene expression and splicing following treatment.[13][14][15]
Objective: To identify unintended changes in mRNA levels and splicing patterns caused by a PNA therapeutic.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line in appropriate media.
-
Treat cells with the PNA therapeutic at a range of concentrations, including a concentration that achieves the desired on-target effect.
-
Include appropriate controls: untreated cells, cells treated with a scrambled (non-targeting) PNA sequence, and cells treated with the delivery vehicle alone.
-
Harvest cells at a suitable time point post-treatment (e.g., 24-48 hours).
-
-
RNA Isolation and Library Preparation:
-
Isolate total RNA from harvested cells using a commercial kit, ensuring high purity and integrity.
-
Perform ribosomal RNA (rRNA) depletion to enrich for mRNA.
-
Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels and perform differential expression analysis between treated and control groups.
-
Analyze alternative splicing events.
-
Use bioinformatics tools to identify potential off-target binding sites in the transcripts of differentially expressed genes.
-
Proteomic Analysis using Mass Spectrometry
Proteomic analysis can identify changes in protein expression that may not be evident at the transcript level and can also reveal hybridization-independent off-target effects.[16]
Objective: To identify unintended changes in protein abundance following PNA treatment.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for RNA-seq.
-
-
Protein Extraction and Digestion:
-
Lyse the harvested cells and extract total protein.
-
Quantify the protein concentration of each sample.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using a database search algorithm against the human proteome.
-
Perform differential protein expression analysis between treated and control groups.
-
Investigate the biological functions and pathways of the differentially expressed proteins.
-
Visualization of Key Processes
Experimental Workflow for Off-Target Assessment
Signaling Pathway Potentially Affected by Oligonucleotide Therapies
Oligonucleotide-based therapeutics, particularly those with charged backbones, can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs).[17][18] This can lead to the activation of downstream signaling pathways, such as the NF-κB pathway, resulting in an inflammatory response.[19][20][21] While the neutral backbone of PNAs is expected to mitigate this, it remains a crucial pathway to monitor.
Logical Comparison of Off-Target Mechanisms
Conclusion
PNA-based therapies hold significant promise due to their unique chemical properties that may confer a superior specificity profile compared to other oligonucleotide-based platforms. Their neutral backbone is anticipated to reduce hybridization-independent off-target effects, particularly the stimulation of innate immune responses. However, their high binding affinity necessitates rigorous sequence design and comprehensive experimental validation to minimize hybridization-dependent off-target binding. By employing robust experimental strategies such as RNA-seq and proteomics, researchers can thoroughly characterize the off-target landscape of PNA therapeutics, paving the way for the development of safer and more effective gene-targeting drugs.
References
- 1. Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPR study of DNA hybridization with DNA and PNA probes under stringent conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative nucleic acid analogues for programmable assembly: hybridization of LNA to PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in the stability of DNA-peptide nucleic acid (PNA) single-base mismatched duplexes: real-time hybridization during affinity electrophoresis in PNA-containing gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Innate Immunity by Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
- 15. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Toll-like Receptors with Small Molecule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Decoy oligonucleotides targeting NF-κB: a promising therapeutic approach for inflammatory diseases | Semantic Scholar [semanticscholar.org]
- 20. Nucleic acid and oligonucleotide delivery for activating innate immunity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
benchmarking PNA synthesis methods for purity and yield
A Comprehensive Guide to Peptide Nucleic Acid (PNA) Synthesis: Benchmarking Purity and Yield
For researchers, scientists, and professionals in drug development, the synthesis of high-purity Peptide Nucleic Acids (PNAs) with reliable yields is paramount for the success of therapeutic and diagnostic applications. This guide provides an objective comparison of common PNA synthesis methodologies, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to PNA Synthesis
Peptide Nucleic Acids are synthetic DNA mimics with a neutral polyamide backbone, a feature that confers strong binding affinity and specificity to complementary DNA and RNA sequences, along with exceptional resistance to enzymatic degradation[1][2][3][4]. These properties make PNAs ideal candidates for antisense therapies, diagnostics, and various molecular biology tools[2][3]. The quality of PNA oligomers, specifically their purity and the overall synthesis yield, is critical for reliable experimental outcomes and therapeutic efficacy. This guide focuses on the prevalent solid-phase synthesis (SPS) methods, which offer significant advantages in purification and automation over solution-phase techniques[5][6].
Comparison of PNA Synthesis Methods: Purity and Yield
The choice of synthesis strategy significantly impacts the final purity and yield of the PNA oligomer. Key factors include the chemical approach (protecting groups), the use of automation, and the nature of the solid support.
Data Summary: Purity and Yield of PNA Synthesis Methods
| Synthesis Method | Protecting Group Chemistry | PNA Length/Sequence | Crude Purity (%) | Overall Yield (%) | Key Considerations |
| Manual Solid-Phase Synthesis | Boc/Z | Not Specified | Generally lower than automated | Variable | Labor-intensive; suitable for small-scale and methods development.[7] |
| Manual Solid-Phase Synthesis | Fmoc/Bhoc | 4-mer (ACTG-Gly-CONH₂) | 57 | Not specified | Prone to side reactions like N-acyl transfer during piperidine deprotection.[8][9][10] |
| Automated Batch Synthesis | Fmoc/Bhoc | 18-mer (anti-IVS2-654) | 60 | 10 (after purification) | Faster than manual methods, but can be limited by on-resin aggregation, especially for long or purine-rich sequences.[8][11] |
| Automated Batch Synthesis | Fmoc/Bhoc | PNA with ~60% purines (22-mer) | Improved with Hmb modification | 14.4 (for CPP-PNA conjugate) | Backbone modification with Hmb can significantly improve synthesis of "difficult" sequences.[4][10] |
| Automated Flow Synthesis | Fmoc/Bhoc | 4-mer (ACTG-Gly-CONH₂) | 90 | Not specified | Significantly faster (15 min vs 4h for manual) with higher crude purity.[8][9][12] |
| Automated Flow Synthesis | Fmoc/Bhoc | 18-mer (anti-IVS2-654) | 60 | 10 (after purification) | Enables rapid synthesis of long PNAs and PNA-peptide conjugates.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing PNA synthesis. Below are protocols for the key stages of solid-phase PNA synthesis.
Manual Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)
This protocol outlines the manual synthesis of PNA oligomers on a solid support.
a. Resin Preparation:
-
Start with a suitable resin, such as TentaGel XV RAM resin, at a 5 µmol scale.[13]
-
Swell the resin in amine-free N,N-dimethylformamide (DMF) for at least one hour before the first monomer coupling.[14]
b. Monomer Coupling Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.[4][14][15]
-
Washing: Wash the resin extensively with DMF to remove residual piperidine.[15]
-
Monomer Activation and Coupling:
-
Dissolve the Fmoc-PNA monomer (3 equivalents relative to resin loading) in DMF.[4]
-
Activate the monomer using a coupling reagent like HBTU (2.9 equivalents) and an organic base such as N,N-diisopropylethylamine (DIEA, 3 equivalents).[4][8][9]
-
Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30 minutes at room temperature with agitation.[4][14]
-
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, for example, a mixture of acetic anhydride, lutidine, and DMF (5:6:89 v/v/v) for 5 minutes.[4][16]
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.[14]
-
Repeat the cycle for each subsequent monomer in the sequence.
Cleavage from Resin and Deprotection
-
After the final monomer is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.[14]
-
Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A common mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[16]
-
Add the cleavage cocktail to the resin and incubate for 2 hours at room temperature.[16]
-
Filter the resin and collect the filtrate containing the cleaved PNA.
-
Precipitate the crude PNA by adding the filtrate to cold diethyl ether.[17]
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash several times to remove scavengers and residual cleavage reagents.[17]
-
Dry the crude PNA pellet under a stream of nitrogen or by lyophilization.[14][17]
PNA Purification and Analysis
-
Purification by RP-HPLC:
-
Dissolve the crude PNA in a suitable solvent, such as 0.1% TFA in water.[18]
-
Purify the PNA using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C8 or C18 column.[18]
-
Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase. For example, a gradient of 5% to 35% acetonitrile over 35 minutes.[18]
-
Perform the HPLC analysis at an elevated temperature (e.g., 55°C) to minimize PNA aggregation.[18]
-
Collect fractions corresponding to the main product peak.
-
-
Analysis and Quality Control:
-
RP-HPLC: Analytical RP-HPLC is used to assess the purity of the final product.[18]
-
MALDI-TOF Mass Spectrometry: Confirm the identity of the synthesized PNA by verifying its molecular weight using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[18][19][20][21]
-
Visualizing PNA Synthesis and Action
Diagrams illustrating the experimental workflow and the mechanism of action of PNAs can provide a clearer understanding of the processes involved.
Caption: Workflow for solid-phase PNA synthesis.
Caption: Antisense mechanism of PNA action.
Conclusion
The synthesis of high-quality PNA is achievable through careful selection and optimization of the synthesis methodology. While manual methods provide a foundation for understanding the chemistry, automated synthesis, particularly flow-based systems, offers significant improvements in speed, purity, and efficiency[8][9][11]. For challenging sequences, such as those rich in purines, chemical modifications to the synthesis strategy may be necessary to achieve acceptable yields and purity[10]. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to produce high-quality PNAs for a range of applications, from basic research to the development of novel therapeutics.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase synthesis of peptide and PNA [bio-protocol.org]
- 14. scienceopen.com [scienceopen.com]
- 15. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. rsc.org [rsc.org]
- 18. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 19. Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS [ssi.shimadzu.com]
- 20. Analysis of Peptide Nucleic Acids (PNAs) using the MALDI-8020 benchtop linear MALDI-TOF mass spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Proper Disposal of Pnaic
Disclaimer: The substance "Pnaic" is a hypothetical chemical compound created for the purpose of this illustrative guide. The following procedures are based on general best practices for handling hazardous laboratory chemicals and should be adapted to the specific properties and regulations associated with any real substance.
This guide provides essential safety and logistical information for the proper disposal of Pnaic, a hypothetical powdered chemical compound commonly used in targeted drug delivery research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Pnaic Waste Classification and Handling
Pnaic waste is classified as hazardous due to its acute toxicity and potential for environmental harm. All materials contaminated with Pnaic, including unused product, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous waste in accordance with federal, state, and local regulations.
Key Handling Principles:
-
Never dispose of Pnaic waste down the drain or in regular trash.
-
All Pnaic waste must be collected in designated, properly labeled hazardous waste containers.
-
Minimize waste generation through careful planning of experiments.
II. Quantitative Data for Pnaic Disposal
The following table summarizes key quantitative parameters for the safe handling and disposal of Pnaic waste.
| Parameter | Specification | Notes |
| Waste Container Type | High-density polyethylene (HDPE), 2.5 L | Must be chemically resistant to Pnaic and its solvents. |
| Maximum Fill Level | 80% of container capacity | To prevent spills and allow for vapor expansion. |
| Aqueous Waste pH | 6.0 - 8.0 | Neutralize acidic or basic solutions before disposal. |
| PPE - Gloves | Nitrile, 8 mil thickness | Double-gloving is recommended. |
| PPE - Respiratory | N95 or higher respirator | Required when handling powdered Pnaic outside of a fume hood. |
| Satellite Accumulation Time | Up to 90 days | Check local regulations for specific time limits. |
III. Experimental Protocol: Neutralization of Minor Pnaic Spills
This protocol details the procedure for neutralizing a small spill (less than 1 gram) of powdered Pnaic. For larger spills, evacuate the area and contact Environmental Health and Safety (EHS).
Materials:
-
Pnaic Spill Kit (containing absorbent pads, 5% sodium hypochlorite solution, tongs, and a hazardous waste bag)
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, N95 respirator, double-layered nitrile gloves
Procedure:
-
Restrict Access: Cordon off the spill area to prevent cross-contamination.
-
Don PPE: Ensure all required PPE is worn correctly.
-
Cover the Spill: Gently place an absorbent pad over the powdered Pnaic to prevent it from becoming airborne.
-
Apply Neutralizing Agent: Carefully wet the absorbent pad with a 5% sodium hypochlorite solution. Allow it to react for 10 minutes.
-
Collect Waste: Using tongs, carefully pick up the absorbent pad and any contaminated materials. Place them in the designated hazardous waste bag.
-
Decontaminate Surfaces: Wipe the spill area with a fresh absorbent pad soaked in the 5% sodium hypochlorite solution, followed by a wipe with 70% ethanol, and finally with deionized water.
-
Dispose of Waste: Seal the hazardous waste bag and place it in the designated Pnaic solid waste container.
-
Doff PPE: Remove PPE in the correct order to avoid contamination, and dispose of all single-use items in the hazardous waste container.
-
Wash Hands: Thoroughly wash hands with soap and water.
IV. Visual Guides to Pnaic Disposal Procedures
The following diagrams illustrate key workflows for the safe management of Pnaic waste.
Caption: Workflow for routine disposal of Pnaic waste.
Caption: Decision tree for managing a Pnaic spill.
Essential Safety and Handling Guide for Picric Acid
Note to the Reader: The term "Pnaic" is not a recognized chemical nomenclature. This guide has been developed under the assumption that the intended substance is Picric Acid (2,4,6-trinitrophenol) , a common laboratory chemical with significant hazards requiring strict safety protocols.
This document provides immediate, essential safety, and logistical information for the handling of Picric Acid. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.
Immediate Safety Concerns & Hazards
Picric acid is a yellow, odorless crystalline solid.[1] While it can be handled safely when hydrated, it poses a severe explosion hazard when dry.[2][3]
-
Explosion Hazard: Dry picric acid is highly sensitive to heat, shock, and friction.[2][3] It is classified as a Class 1.1D explosive when it contains less than 30% water by mass.[4] The explosive velocity of picric acid is 7,350 m/s.[5]
-
Formation of Unstable Salts: Picric acid can form highly sensitive and explosive picrate salts upon contact with many metals (including copper, lead, zinc, iron, and mercury), as well as with concrete, plaster, and ammonia.[2][3][5] These salts are often more shock-sensitive than picric acid itself.[2]
-
Health Hazards: Picric acid is toxic if swallowed, inhaled, or absorbed through the skin.[3][6] It is a skin and eye irritant and can cause allergic skin reactions.[3] Symptoms of exposure can include headaches, dizziness, nausea, and yellow staining of the skin.[2][5]
Hazard Summary Table
| Hazard Type | Description |
| Physical Hazards | Explosive when dry (<10% water).[3] Flammable solid when wetted (>10% water).[4] Highly sensitive to heat, shock, and friction.[2][3] |
| Chemical Hazards | Forms dangerously shock-sensitive metallic picrate salts with metals like copper, lead, zinc, and iron.[2][3] Reacts with concrete and plaster to form explosive salts.[2][3] |
| Health Hazards | Toxic via ingestion, inhalation, and skin absorption.[3][6] Causes skin and eye irritation; may cause allergic skin reactions.[3] Ingestion of 1-2 grams can cause severe poisoning.[5][7] |
| Exposure Limit | The OSHA Permissible Exposure Limit (PEL) and WorkSafe BC Time Weighted Average (TWA) is 0.1 mg/m³.[1][7] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling picric acid in any form.
Required PPE for Handling Picric Acid
| PPE Category | Specification |
| Hand Protection | Nitrile, neoprene, or butyl gloves are recommended.[5][7] Latex gloves are not effective.[5][6] Double-gloving is advised for handling pure or concentrated forms.[7] |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles must be worn.[5][7] |
| Body Protection | A lab coat with fully extended sleeves is required.[1][7] A chemical-resistant apron can be worn for additional protection.[7] |
| Footwear & Attire | Closed-toe shoes and long pants that cover the ankles are mandatory.[1][3] |
| Respiratory | All work with picric acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3] |
Operational Plan: Safe Handling & Storage
A Standard Operating Procedure (SOP) should be developed and reviewed by all personnel before working with picric acid.[1][2]
Workflow for Handling Picric Acid
Caption: Workflow for safe handling of Picric Acid.
Storage Requirements
-
Hydration: Always ensure solid picric acid is kept wet, with at least 10-30% water content.[3][5][8] Visually inspect containers regularly (e.g., quarterly) to ensure a layer of water is present above the solid.[3]
-
Labeling: Label all containers with the date received and the date opened.[2][3]
-
Container: Store in the original container, which should be glass or plastic.[1][5] Never use containers with metal caps .[2]
-
Location: Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[3][7] Store separately from incompatible materials like oxidizers, reducers, bases, and metals.[7][9]
-
Inventory: Keep quantities to a minimum. Dispose of picric acid stocks that are more than two years old.[2][6]
Disposal Plan
Proper disposal is critical to prevent accidents.
Disposal Decision Pathway
Caption: Decision pathway for Picric Acid disposal.
-
Dry Picric Acid: If a container is found with dried picric acid or with crystal formation around the cap, DO NOT handle or attempt to open it .[2][6] Contact your institution's Environmental Health & Safety (EH&S) department immediately.[2]
-
Wetted Picric Acid & Solutions: Collect all picric acid waste, including contaminated materials like gloves and wipes, in a clearly labeled glass or plastic container.[1][2] Ensure the waste is kept wet.[10]
-
Prohibition: Never pour picric acid down the drain , as it can react with metal pipes to form explosive picrates.[1]
Experimental Protocol: Preparation of a Saturated Aqueous Solution
This protocol is for preparing a saturated (approx. 1.3% w/v) aqueous solution of picric acid, often used in histological stains like Pico Sirius Red.[11]
Methodology:
-
Preparation: In a chemical fume hood, measure a quantity of wetted picric acid. An excess is needed to ensure saturation (e.g., 2-3 grams per 100 mL of deionized water).[11]
-
Dissolution: Add the picric acid to the deionized water in a glass beaker with a magnetic stir bar.
-
Heating: Gently warm the solution on a hotplate with constant stirring until the picric acid dissolves. Do not boil.
-
Cooling: Turn off the heat and allow the solution to cool slowly to room temperature (e.g., overnight). As the solution cools, excess picric acid will crystallize and settle at the bottom.[11]
-
Use: Carefully decant or filter the supernatant (the clear, saturated solution) for use.
-
Storage: Store the prepared solution in a clearly labeled glass bottle with a non-metal cap.
Emergency Procedures
Spill Response
-
Small Spills (<30 mL of solution):
-
Ensure you are wearing appropriate PPE (double-glove).[2]
-
Cover the spill with an absorbent material (spill pads or paper towels).[2]
-
If solid material is present, ensure it is kept wet. Mist with water if necessary. Do not sweep dry powder .[2][5]
-
Collect all contaminated materials into a glass or plastic container for hazardous waste disposal.[2]
-
Clean the spill area with soap and water.[2]
-
-
Large Spills:
First Aid
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Use an emergency shower if necessary. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. Seek medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
References
- 1. uthsc.edu [uthsc.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. oag.ca.gov [oag.ca.gov]
- 5. concordia.ca [concordia.ca]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Picric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ehs.ua.edu [ehs.ua.edu]
- 11. researchgate.net [researchgate.net]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
